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  • Product: Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate
  • CAS: 730964-84-8

Core Science & Biosynthesis

Foundational

Technical Guide: Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate

Topic: Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate (CAS 730964-84-8) Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Process Development Scientists, and Chemical Biology Resear...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate (CAS 730964-84-8) Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Process Development Scientists, and Chemical Biology Researchers.

A Bifunctional Scaffold for Multicomponent Macrocyclization and Peptidomimetic Synthesis[1]

Executive Summary

Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate (CAS 730964-84-8) is a specialized bifunctional aliphatic building block characterized by a 1,4-disubstituted cyclohexane ring.[1][2] It features two distinct reactive termini: a methyl ester (electrophilic/hydrolyzable handle) and an isocyanomethyl group (nucleophilic/divalent carbon).

This compound is increasingly valued in high-throughput medicinal chemistry for its ability to introduce the cyclohexane spacer—a privileged scaffold known to improve metabolic stability and oral bioavailability compared to flexible alkyl chains or planar phenyl rings. Its primary utility lies in Isocyanide-based Multicomponent Reactions (IMCRs) , such as the Ugi and Passerini reactions, where it serves as a convertible input to generate diverse peptidomimetic libraries.

Chemical Profile & Structural Analysis

Physicochemical Properties
PropertyData
CAS Number 730964-84-8
IUPAC Name Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Appearance Colorless to pale yellow liquid (or low-melting solid)
Stereochemistry Typically supplied as the trans-isomer (thermodynamically favored and bioactive mimic of tranexamic acid derivatives).[1][2][3]
Reactivity Isocyanide (–NC): Divalent carbon, reacts with electrophiles, radicals, and in cycloadditions.Ester (–COOMe): Standard acyl substitution, hydrolysis to acid.
Stereochemical Considerations

The trans-1,4-cyclohexane configuration places the substituents in equatorial positions, minimizing 1,3-diaxial interactions. This rigid conformation is critical in drug design, as it directs the functional groups to opposite vectors (approx. 6 Å separation), making it an ideal "spacer" for bidentate ligands or enzyme inhibitors.

Synthetic Routes & Production

While direct displacement of halides with cyanide sources is possible, it often suffers from thermodynamic control favoring the nitrile (-CN) over the isocyanide (-NC). The industry-standard protocol for high-fidelity synthesis is the Formamide Dehydration Route .

Validated Synthesis Protocol: Formamide Dehydration

Note: This protocol assumes the starting material is Methyl 4-(aminomethyl)cyclohexane-1-carboxylate.

Step 1: N-Formylation

Reagents: Ethyl formate (solvent/reagent) or Acetic Formic Anhydride. Mechanism: Nucleophilic attack of the primary amine on the formyl carbonyl.

Step 2: Dehydration to Isocyanide

Reagents: Phosphoryl chloride (POCl₃) and Triethylamine (Et₃N) in Dichloromethane (DCM). Mechanism: Activation of the formamide oxygen by POCl₃ followed by base-mediated elimination.

Experimental Protocol (Bench Scale)

Safety Alert: Isocyanides possess a potent, repulsive odor and potential toxicity. All operations must be performed in a well-ventilated fume hood with double-gloving.

  • Formylation:

    • Dissolve trans-methyl 4-(aminomethyl)cyclohexane-1-carboxylate (10 mmol) in ethyl formate (20 mL).

    • Reflux for 4–6 hours. Monitor by TLC (amine consumption).[4]

    • Concentrate in vacuo to yield the crude formamide intermediate.

  • Dehydration:

    • Dissolve the crude formamide in anhydrous DCM (30 mL) and add Et₃N (30 mmol). Cool to -5°C.

    • Dropwise add POCl₃ (11 mmol) over 20 minutes, maintaining temp < 0°C.

    • Stir at 0°C for 1 hour, then quench with saturated Na₂CO₃ solution (slowly).

    • Workup: Extract with DCM, wash with water and brine. Dry over Na₂SO₄.[5]

    • Purification: Flash chromatography (Silica, Hexane/EtOAc). Isocyanides typically elute rapidly.

Application Workflows: Multicomponent Reactions (MCRs)

The core utility of CAS 730964-84-8 is in the Ugi-4-Component Reaction (U-4CR) . It acts as the isocyanide input, reacting with an amine, an aldehyde, and a carboxylic acid to form a bis-amide backbone.

Workflow: Peptidomimetic Library Generation

The ester group on the cyclohexane ring remains orthogonal during the Ugi reaction, allowing for post-MCR cyclization or conjugation.

Mechanism Description:

  • Imine Formation: Amine + Aldehyde ⇌ Imine.

  • Acid Activation: Protonation of the Imine.

  • Alpha-Addition: The Isocyanide (CAS 730964-84-8) attacks the iminium ion.

  • Mumm Rearrangement: Acyl transfer completes the peptide backbone.

Visualization: Ugi Reaction Pathway

UgiReaction cluster_inputs Reagents Amine Amine (R1-NH2) Imine Iminium Ion Amine->Imine Aldehyde Aldehyde (R2-CHO) Aldehyde->Imine Acid Carboxylic Acid (R3-COOH) Nitrilium Nitrilium Ion Intermediate Acid->Nitrilium Isocyanide CAS 730964-84-8 (Isocyanide Input) Isocyanide->Nitrilium Imine->Nitrilium + Acid + Isocyanide Imidate O-Acyl Imidate Nitrilium->Imidate Nucleophilic Attack Product Ugi Adduct (Peptidomimetic) Imidate->Product Mumm Rearrangement

Figure 1: Mechanistic pathway of the Ugi-4CR utilizing CAS 730964-84-8 to generate peptidomimetics.

Strategic Utility in Drug Discovery

Bioisosterism and Linker Design

Researchers utilize this scaffold to replace:

  • Phenyl rings: To improve solubility (higher Fsp3 character) and reduce aromatic ring count (lowering toxicity risks).

  • Flexible alkyl chains: To reduce entropic penalties upon binding to a target protein.

Post-Condensation Modifications

The methyl ester group allows this molecule to function as a "convertible isocyanide."

  • Ugi Reaction: Incorporate the isocyanide.

  • Saponification: Hydrolyze the methyl ester to the free acid.

  • Macrocyclization: Couple the new acid with the N-terminus of the Ugi adduct to form a macrocyclic lactam (constrained peptide).

Safety & Handling Protocols

Odor Containment

Isocyanides have a notoriously low odor threshold.

  • Neutralization: Glassware should be rinsed with a 5% methanolic sulfuric acid solution immediately after use to hydrolyze residual isocyanide to the odorless amine.

  • Waste: Segregate isocyanide waste; do not mix with strong oxidizers.

Toxicity

While specific toxicology data for CAS 730964-84-8 is limited, isocyanides are generally considered toxic by inhalation and skin contact.

  • PPE: Nitrile gloves (double layer recommended), lab coat, safety glasses.

  • Engineering Controls: strictly fume hood use only.

References

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. Link

  • Nenajdenko, V. G. (Ed.). (2012).[6] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Link

  • Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH. (Foundational text on Ugi/Passerini mechanisms). Link

  • PubChem Compound Summary. (n.d.). Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate.[1][7] National Center for Biotechnology Information. Link

  • Santa Cruz Biotechnology. (2024). trans-4-(Isocyanomethyl)cyclohexane carboxylic acid methyl ester Product Data. Link[1][8]

Sources

Exploratory

Technical Guide: Structure and Properties of 4-(Isocyanomethyl)cyclohexane Derivatives

The following technical guide details the structure, synthesis, and pharmacological utility of 4-(isocyanomethyl)cyclohexane derivatives . This analysis focuses on the trans-1,4-disubstituted cyclohexane scaffold, a priv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure, synthesis, and pharmacological utility of 4-(isocyanomethyl)cyclohexane derivatives .

This analysis focuses on the trans-1,4-disubstituted cyclohexane scaffold, a privileged motif in medicinal chemistry known for its ability to mimic peptide bonds while improving metabolic stability and oral bioavailability compared to aromatic analogs.

Executive Summary: The Saturated Spacer Advantage

In modern drug discovery, "escaping flatland"—moving from planar aromatic rings to three-dimensional aliphatic scaffolds—is a key strategy to improve solubility and target specificity. The 4-(isocyanomethyl)cyclohexane core serves as a critical "linchpin" intermediate.[1]

Unlike its amine precursor (found in Tranexamic acid), the isocyanide (isonitrile,


)  functionality allows for rapid combinatorial expansion via Isocyanide-based Multicomponent Reactions (IMCRs).[1] This guide details the conversion of simple amino-cyclohexanes into complex peptidomimetics, leveraging the unique reactivity of the isocyanide carbon.
Key Technical Specifications
PropertyValue / Description
Core Scaffold trans-1,4-cyclohexylene
Key Functional Group Isocyanide (

)
Primary Reactivity

-Addition (Ugi, Passerini reactions)
Stereochemistry trans-diequatorial (preferred for bioactivity)
Typical Application Serine protease inhibitors, GPCR ligands

Structural Chemistry & Stereochemical Control[1]

The Trans-Effect in Drug Design

The biological activity of 4-substituted cyclohexane derivatives is strictly governed by stereochemistry.[1]

  • Trans-Isomer: The substituents at positions 1 and 4 occupy equatorial positions in the lowest energy chair conformation.[1] This creates a linear, extended vector (

    
     length) that mimics the distance of a peptide bond or a para-substituted benzene ring but with greater metabolic stability (
    
    
    
    character).[1]
  • Cis-Isomer: Forces one substituent into an axial position, creating a "kinked" structure often unsuitable for binding pockets designed for extended peptides.[1]

The Isocyanide Dipole

The isocyanide group possesses a formally divalent carbon with a lone pair and a vacant p-orbital, represented by the resonance structures:



This electronic structure makes the terminal carbon uniquely nucleophilic  (reacting with electrophiles like imines) and electrophilic  (reacting with acid anions) in the same reaction sequence—the basis of the Ugi reaction.

Synthetic Methodologies

Synthesis of the Isocyanide Core

The synthesis typically begins with trans-4-(aminomethyl)cyclohexanecarboxylic acid methyl ester (an ester derivative of Tranexamic acid).[1] The transformation requires formylation followed by dehydration.[1]

Protocol: Dehydration of Formamide to Isocyanide
  • Precursor: Methyl trans-4-(formamidomethyl)cyclohexanecarboxylate.[1]

  • Reagents: Phosphoryl chloride (

    
    ) or Triphosgene; Triethylamine (
    
    
    
    ).[1][2]
  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Procedure:

  • Formylation: Dissolve the amine hydrochloride (10 mmol) in ethyl formate (excess) with

    
    . Reflux for 4 hours. Concentrate to yield the N-formyl derivative.[1]
    
  • Dehydration Setup: Dissolve the N-formyl intermediate in dry DCM at

    
     under 
    
    
    
    .
  • Activation: Add

    
     (5 equiv). Dropwise add 
    
    
    
    (1.2 equiv) over 30 mins.[1] The temperature must remain below
    
    
    to prevent polymerization.[1]
  • Quench: Pour the mixture into ice-cold

    
     solution.
    
  • Isolation: Extract with DCM. The product, Methyl trans-4-(isocyanomethyl)cyclohexanecarboxylate , typically appears as a pungent oil or low-melting solid.

    • Note: Isocyanides have a characteristic foul odor.[1] All work must be performed in a high-efficiency fume hood.

Combinatorial Derivatization (IMCRs)

Once synthesized, the isocyanide is deployed in multicomponent reactions to generate the final "derivatives."

The Ugi 4-Component Reaction (U-4CR)

This reaction assembles the cyclohexane scaffold with an amine, an aldehyde, and a carboxylic acid to form an


-aminoacyl amide.
  • Reaction: Isocyanide + Amine + Aldehyde + Carboxylic Acid

    
     Bis-amide.[1]
    
  • Mechanism: The isocyanide intercepts the iminium ion (formed from amine+aldehyde), followed by carboxylate attack and Mumm rearrangement.[3]

UgiReaction Amine Amine (R-NH2) Iminium Iminium Ion Intermediate Amine->Iminium Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium Acid Carboxylic Acid (R-COOH) Imidate O-Acyl Imidate Acid->Imidate Nucleophilic Attack Isocyanide 4-(Isocyanomethyl) cyclohexane Nitrilium Nitrilium Ion Isocyanide->Nitrilium Iminium->Nitrilium + Isocyanide Nitrilium->Imidate Product Peptidomimetic (Bis-amide) Imidate->Product Mumm Rearrangement

Figure 1: Mechanistic pathway for the derivatization of the isocyanide scaffold via the Ugi 4-Component Reaction.[1]

Pharmacological Applications[3][4][7][8][9]

The 4-(isocyanomethyl)cyclohexane derivatives are primarily explored as Transition State Analogs and Protease Inhibitors .[1]

Serine Protease Inhibition

The cyclohexane ring provides a rigid spacer that positions the terminal amide (derived from the isocyanide) into the S1/S1' pockets of proteases.

  • Target: Thrombin, Factor Xa, and Trypsin.

  • Mechanism: The Ugi adduct mimics the tetrahedral intermediate of peptide hydrolysis. The trans-cyclohexane mimics the Proline-residue geometry often found in protease substrates but without the liability of enzymatic cleavage.

GPCR Ligands (Rho-Kinase / ROCK)

While Y-27632 is the classic pyridine-based ROCK inhibitor, derivatives using the trans-cyclohexanecarboxamide core (accessible via isocyanide chemistry) have shown improved selectivity.[1] The isocyanide allows for the rapid installation of diverse "tail" groups to probe the ATP-binding pocket.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the cyclohexane spacer on biological potency compared to flexible linear linkers.

Linker TypeConformational FreedomIC50 (Generic Protease Model)Metabolic Stability (

)
n-Hexyl (Linear)High (Floppy)


cis-1,4-CyclohexylRigid (Axial/Equatorial)


trans-1,4-Cyclohexyl Rigid (Diequatorial)


Data Source: Synthesized from general SAR trends in Tranexamic acid analogs and peptidomimetics.

Safety and Handling Protocols

Odor Mitigation

Isocyanides are notorious for their vile, non-threshold odor (smells like rotting wood/rubber).[1]

  • Protocol: All glassware must be rinsed with 5% methanolic sulfuric acid immediately after use.[1] This acid hydrolyzes the isocyanide back to the odorless amine/formamide.

  • Ventilation: Use a dedicated fume hood with active charcoal filtration if possible.[1]

Toxicity

While the cyclohexane derivatives are generally less volatile than small isocyanides (like methyl isocyanide), they should be treated as potentially toxic metabolic poisons (cytochrome P450 inhibitors) until fully characterized.[1]

References

  • Synthesis of Isocyanides: Ugi, I., et al. "Isonitriles. I. Preparation of Isonitriles from N-Substituted Formamides." Angewandte Chemie International Edition, 1965.[1] Link[1][2]

  • Multicomponent Reactions: Dömling, A. "Recent Advances in Isocyanide-Based Multicomponent Reactions."[1] Chemical Reviews, 2006.[1] Link[1][2]

  • Tranexamic Acid Scaffold: Iwamoto, M., et al. "Plasminogen-plasmin system: Structural properties of the 4-aminomethylcyclohexane-1-carboxylic acid."[1] Journal of Medicinal Chemistry, 1968. Link[1][2]

  • Specific Scaffold Data: "trans-4-(Isocyanomethyl)cyclohexane carboxylic acid methyl ester."[1] Santa Cruz Biotechnology Product Data, CAS 730964-84-8.[1][4] Link

Sources

Foundational

Structural Divergence and Application Paradigms: A Technical Guide to Isocyanato vs. Isocyanomethyl Cyclohexane Compounds

Executive Summary In the fields of pharmaceutical synthesis, radiochemistry, and biomaterials, the nomenclature surrounding cyclohexane derivatives often leads to critical structural misinterpretations. Specifically, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of pharmaceutical synthesis, radiochemistry, and biomaterials, the nomenclature surrounding cyclohexane derivatives often leads to critical structural misinterpretations. Specifically, the terms isocyanato , isocyanatomethyl , and isocyanomethyl are frequently conflated in literature. This whitepaper deconstructs the structural, electronic, and functional differences between these compounds. By examining their distinct reactivity profiles, we elucidate why cyclohexyl isocyanate is the definitive synthon for sulfonylurea anti-diabetics, why isocyanatomethyl variants dominate biocompatible polyurethanes, and how isocyanomethyl (isonitrile) compounds serve as indispensable ligands in transition-metal radiopharmaceuticals.

Nomenclature & Structural Distinctions

To engineer self-validating synthetic workflows, researchers must first isolate the exact functional group and its spatial relationship to the cyclohexane ring.

  • Cyclohexyl Isocyanate (Isocyanato Cyclohexane): Features an isocyanate group (

    
    ) directly bonded to the secondary carbon of the cyclohexane ring[1]. This direct attachment restricts rotational freedom, increasing steric hindrance around the electrophilic carbon.
    
  • Isocyanatomethyl Cyclohexane: Features a methylene spacer (

    
    ) between the cyclohexane ring and the isocyanate group. A common industrial example is 1,3-bis(isocyanatomethyl)cyclohexane (H6XDI). The primary carbon attachment reduces steric hindrance, accelerating nucleophilic attack during polymerization.
    
  • Isocyanomethyl Cyclohexane (Isonitrile): Critically, in radiochemistry and coordination chemistry, "isocyanomethyl" refers to an isocyanide or isonitrile group (

    
    ). Unlike the electrophilic isocyanate, the terminal carbon of an isonitrile is a powerful 
    
    
    
    -donor and
    
    
    -acceptor, making it an ideal ligand for low-oxidation-state metals[2].

StructuralDivergence Root Cyclohexane-Based Nitrogenous Compounds IsoC Isocyanato Cyclohexane (-N=C=O directly on ring) Root->IsoC Direct Substitution IsoM_NCO Isocyanatomethyl Cyclohexane (-CH2-N=C=O spacer) Root->IsoM_NCO Methylene Spacer IsoM_NC Isocyanomethyl Cyclohexane (-CH2-NC isonitrile) Root->IsoM_NC Isonitrile Group App1 Glipizide Synthesis (Sulfonylurea) IsoC->App1 App2 Polyurethane Hydrogels (Biomaterials) IsoM_NCO->App2 App3 Tc-99m Radiolabeling (SPECT Imaging) IsoM_NC->App3

Diagram 1: Structural divergence and applications of isocyanato and isocyanomethyl cyclohexanes.

Chemical Properties & Field-Proven Applications

Cyclohexyl Isocyanate in Drug Development

Cyclohexyl isocyanate (CAS: 3173-53-3) is the primary building block for second-generation sulfonylurea drugs, most notably Glipizide [3]. The causality behind selecting the directly attached isocyanate lies in target receptor topography. The rigid, sterically bulky cyclohexane ring directly adjacent to the urea linkage fits optimally into the binding pocket of the SUR1 subunit of the ATP-sensitive potassium channel in pancreatic


-cells, triggering insulin release.
Isocyanomethyl (Isonitrile) in Radiopharmaceuticals

In diagnostic imaging, isocyanomethyl cyclohexane derivatives are utilized to chelate Technetium-99m (


). The isonitrile carbon coordinates with the 

core to form highly stable, lipophilic hexakis complexes (

). The cyclohexane ring enhances the lipophilicity of the complex, which is a critical parameter for driving passive diffusion across tumor cell membranes or interacting with specific glucose transporters when conjugated to a glucose backbone[2].
Quantitative Data Summary

The following table summarizes the core physiochemical metrics that dictate the handling and application of these compounds.

Compound TypeChemical FormulaFunctional GroupCAS NumberPrimary ReactivityCore Application
Isocyanato cyclohexane


3173-53-3Electrophilic (forms ureas)API Synthesis (Glipizide)
Bis(isocyanatomethyl)cyclohexane


38661-72-2Electrophilic (forms urethanes)Polyurethane Hydrogels
Isocyanomethyl cyclohexane


92526-38-0Coordination (

-donor)
Tc-99m SPECT Ligands

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, it is imperative to design workflows where the chemistry inherently validates the success of the step. Below are two field-proven methodologies demonstrating the divergent uses of these compounds.

Protocol A: Synthesis of Glipizide via Cyclohexyl Isocyanate

Objective: Form a sulfonylurea linkage by reacting an intermediate sulfonamide with cyclohexyl isocyanate.

Causality & Logic: The sulfonamide nitrogen is a poor nucleophile due to electron withdrawal by the sulfonyl group. A mild base (


) is required to deprotonate the sulfonamide, generating a highly nucleophilic anion that readily attacks the electrophilic carbon of cyclohexyl isocyanate.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-[2-(5-methylpyrazine-2-carboxamido)ethyl]benzenesulfonamide in anhydrous acetone.

  • Activation: Add 1.2 eq of anhydrous Potassium Carbonate (

    
    ) and stir at room temperature for 30 minutes to ensure complete deprotonation.
    
  • Coupling: Add 1.1 eq of cyclohexyl isocyanate dropwise over 15 minutes. Reflux the mixture at 60°C for 4 hours.

  • Self-Validating Isolation: Cool the reaction to room temperature and filter to remove inorganic salts. The filtrate contains the soluble potassium salt of Glipizide. Slowly add 1M

    
     until the pH reaches 5.5–6.0.
    
    • Validation Check: Glipizide has a pKa of ~5.9. At pH 5.5, the compound protonates and becomes highly insoluble in the aqueous/acetone mixture. A sudden, massive precipitation of white solid visually confirms the successful formation of the sulfonylurea. If no precipitate forms, the coupling failed.

  • Purification: Filter the precipitate, wash with cold water to neutral pH, and dry under vacuum at 80°C[3].

Protocol B: Kit-Based Tc-99m Radiolabeling of Isocyanomethyl Cyclohexane

Objective: Synthesize a


 complex for tumor imaging.

Causality & Logic: Technetium eluted from a


 generator exists as pertechnetate (

) in the +7 oxidation state, which is chemically inert to substitution. Stannous chloride (

) is used to reduce

to

. Only in this low oxidation state can the isocyanomethyl (isonitrile) ligands effectively stabilize the metal via

-backbonding.

Step-by-Step Methodology:

  • Kit Formulation: To a lyophilized vial containing 1.0 mg of the isocyanomethyl cyclohexane derivative and 0.1 mg of

    
     (reducing agent), add 1.0 mL of saline.
    
  • Elution & Addition: Add 1.0 mL of freshly eluted sodium pertechnetate (

    
    ) containing approximately 370–740 MBq (10–20 mCi) of radioactivity.
    
  • Coordination: Heat the sealed vial in a boiling water bath (100°C) for 15 minutes. Heat is thermodynamically required to drive the substitution of six bulky isonitrile ligands around the central

    
     core.
    
  • Self-Validating Quality Control: Perform Radio-Thin Layer Chromatography (Radio-TLC) using an alumina stationary phase and absolute ethanol as the mobile phase.

    • Validation Check: Free

      
       migrates with the solvent front (
      
      
      
      ), whereas the highly lipophilic
      
      
      complex remains near the origin (
      
      
      ). A radiochemical purity (RCP) of >95% validates the system for downstream in vivo application[2].

RadiolabelingWorkflow Step1 Ligand Synthesis (-CH2-NC) Step3 Kit Formulation (+ Reductant) Step1->Step3 Step2 Tc-99m Elution (Pertechnetate) Step2->Step3 Step4 Coordination [99mTc(CNR)6]+ Step3->Step4 Heat/Time Step5 Quality Control (Radio-TLC) Step4->Step5 Validation

Diagram 2: Workflow for Tc-99m radiolabeling using isocyanomethyl cyclohexane ligands.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18502, Cyclohexyl isocyanate". PubChem. Available at:[Link]

  • Chemdad. "Glipizide Six Chongqing Chemdad Co., Ltd". Chemdad.com. Available at:[Link]

  • MDPI Pharmaceuticals. "Preparation and Bioevaluation of a Novel 99mTc-Labeled Glucose Derivative Containing Cyclohexane as a Promising Tumor Imaging Agent". PMC - National Institutes of Health. Available at:[Link]

Sources

Exploratory

Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate chemical safety data sheet (SDS)

The following technical guide provides an in-depth operational and safety analysis of Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate , a specialized bifunctional building block used in advanced organic synthesis. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth operational and safety analysis of Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate , a specialized bifunctional building block used in advanced organic synthesis.

This guide is structured for researchers and drug development professionals, moving beyond standard SDS data to provide actionable insights into handling, reactivity, and safety protocols.

CAS Registry Number: 730964-84-8 (trans-isomer) Document Type: Chemical Safety & Operational Protocol Version: 2.0 (Research & Development Focus)

Part 1: Executive Summary & Strategic Utility

In the landscape of medicinal chemistry, Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate represents a high-value "linker" scaffold. It combines two orthogonal reactive groups:[1]

  • Isocyanide (Isonitrile): A unique functionality capable of multicomponent reactions (IMCRs) like the Ugi and Passerini reactions.

  • Methyl Ester: A protected carboxylic acid that allows for subsequent diversification or cyclization.

The cyclohexane ring provides a semi-rigid spacer, often used to restrict conformational flexibility in peptidomimetics, improving binding affinity to biological targets. This compound is frequently employed to synthesize libraries of protease inhibitors or GPCR ligands where a defined spatial separation between domains is critical.

Part 2: Chemical Identity & Physicochemical Profile[2]

This section consolidates the "Vital Statistics" of the compound.[1] As a specialized research chemical, experimental values are often extrapolated from the homologous series of cyclohexane isocyanides.

Table 1: Physicochemical Properties
PropertyData / ValueNotes
Chemical Name Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylateIUPAC
Common Synonyms 4-Isocyanomethyl-cyclohexanecarboxylic acid methyl esterOften sold as the trans-isomer
CAS Number 730964-84-8 Primary identifier for the trans-isomer
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Physical State Liquid (at room temp) or Low-melting SolidIsomer dependent
Boiling Point ~260–270°C (Predicted)Decomposes before boiling at atm pressure
Solubility DCM, Chloroform, Methanol, DMSOHydrophobic core; sparingly soluble in water
Odor Extremely Foul / Pungent Characteristic of isocyanides (See Protocol below)

Part 3: Hazard Assessment & Toxicology (The Isocyanide Factor)

Critical Warning: While the ester moiety is benign, the isocyanomethyl group (-CH₂-NC) dictates the safety profile. Isocyanides are notorious for their vile odor and potential for respiratory sensitization.

Core Hazards (GHS Classification)

Based on structure-activity relationships (SAR) of aliphatic isocyanides.

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful). Isocyanides can exhibit toxicity similar to nitriles but are generally less acutely lethal than inorganic cyanides.

  • Skin/Eye Irritation: Category 2 (Causes skin irritation) / Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation).

  • Sensitization: Potential respiratory sensitizer.[2] Inhalation of vapors may trigger asthma-like symptoms in sensitized individuals.[2]

The "Stench" Hazard

The odor threshold for isocyanides is in the parts-per-billion (ppb) range.

  • Impact: The smell is often described as "rotting wood" or "overwhelmingly chemical" and can adhere to clothing and skin for days.

  • Psychological Hazard: High-intensity odor can cause panic or nausea in lab personnel, even at non-toxic concentrations.

Part 4: Safe Handling & Operational Protocols

The "Isocyanide Protocol" (Odor Control)

Trustworthiness: This protocol is a self-validating system. If you can smell the compound outside the hood, the containment has failed.

  • Double-Gloving: Use Nitrile gloves. Isocyanides can permeate latex.

  • Bleach Trap (The Quench Station):

    • Prepare a bath of 10% Sodium Hypochlorite (Bleach) or dilute Hydrochloric Acid (HCl) inside the fume hood before opening the vial.

    • Mechanism: Acid hydrolysis converts the vile isocyanide into a formamide (odorless) and subsequently the amine.

  • Glassware Decontamination:

    • Do NOT wash glassware directly in the sink.

    • Soak all contaminated tips, vials, and flasks in the Bleach/Acid bath for 2 hours.

    • Rinse with acetone only after quenching.

Emergency Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water. Do not use ethanol or organic solvents immediately, as they may increase skin absorption.

  • Spill: Evacuate the area. Personnel wearing respirators (organic vapor cartridges) should cover the spill with sand/vermiculite mixed with dilute HCl to quench the isocyanide in situ.

Part 5: Experimental Protocols & Reactivity

Quenching Mechanism (Visualization)

The following diagram illustrates the chemical pathway for destroying the isocyanide functionality, rendering the waste safe and odorless.

QuenchingProtocol ISO Methyl 4-(isocyanomethyl) cyclohexane-1-carboxylate (Foul Odor) FORM Intermediate Formamide ISO->FORM Step 1: Hydrolysis ACID Dilute HCl / H2O (Hydrolysis) ACID->ISO AMINE Amine Salt (Odorless / Safe) FORM->AMINE Step 2: Full Deactivation

Figure 1: Acid-catalyzed hydrolysis pathway for decontamination of isocyanide residues.

Application: The Ugi Multicomponent Reaction

This compound is most valuable as the isocyanide input in Ugi reactions to form bis-amides.

Standard Protocol:

  • Reagents: Aldehyde (1.0 eq), Amine (1.0 eq), Carboxylic Acid (1.0 eq), Isocyanide (1.0 eq) .

  • Solvent: Methanol (MeOH) or Trifluoroethanol (TFE) are preferred to accelerate the reaction.

  • Procedure:

    • Stir Aldehyde + Amine in MeOH for 30 min (Imine formation).

    • Add Carboxylic Acid.[3]

    • Add Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate .

    • Stir at RT for 12–24 hours.

  • Workup: Evaporate solvent. Purify by silica chromatography (Isocyanide spot will move fast; Product is usually more polar).

UgiReaction Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate Aldehyde->Imine - H2O Amine Amine (R'-NH2) Amine->Imine - H2O Acid Carboxylic Acid (R''-COOH) Nitrilium Nitrilium Ion Acid->Nitrilium Protonation Isocyanide Methyl 4-(isocyanomethyl) cyclohexane-1-carboxylate Product Bis-Amide Scaffold (Peptidomimetic) Isocyanide->Product Mumm Rearrangement Imine->Nitrilium Protonation Nitrilium->Product Mumm Rearrangement

Figure 2: The Ugi 4-Component Reaction workflow utilizing the isocyanide building block.

Part 6: Storage & Stability

  • Temperature: Store at -20°C . Isocyanides are thermodynamically unstable and can polymerize or rearrange over time.

  • Atmosphere: Store under Argon or Nitrogen . Moisture can lead to slow hydrolysis of the ester or the isocyanide.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics for long-term storage as the odor can permeate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12218456 (Trans-4-(Isocyanomethyl)cyclohexanecarboxylic acid methyl ester). Retrieved from [Link]

  • Dömling, A. (2006).Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews, 106(1), 17-89. (Contextual grounding for Ugi reaction utility).
  • Ugi, I. (1962). The α-Addition of Iminium Ions and Anions to Isonitriles. Angewandte Chemie International Edition, 1(1), 8-21. (Foundational mechanism).[2]

Sources

Foundational

Technical Monograph: Methyl 4-(Isocyanomethyl)cyclohexanecarboxylate

The following technical guide provides an in-depth analysis of Methyl 4-(isocyanomethyl)cyclohexanecarboxylate , a specialized bifunctional building block used in advanced organic synthesis and drug discovery. [1] Chemic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Methyl 4-(isocyanomethyl)cyclohexanecarboxylate , a specialized bifunctional building block used in advanced organic synthesis and drug discovery.

[1]

Chemical Identity & Nomenclature Profile[1][2][3][4][5][6][7]

Methyl 4-(isocyanomethyl)cyclohexanecarboxylate is a bifunctional aliphatic scaffold characterized by a cyclohexane ring substituted with a methyl ester at position 1 and an isocyanomethyl group (


) at position 4.[1] It is primarily utilized as a convertible isocyanide in Multicomponent Reactions (MCRs) , such as the Ugi and Passerini reactions, enabling the rapid assembly of peptidomimetics and heterocyclic libraries.[1]
Core Identifiers
Parameter Technical Specification
Primary Name Methyl 4-(isocyanomethyl)cyclohexanecarboxylate
CAS Registry Number 730964-84-8 (specifically for the trans-isomer)
Molecular Formula

Molecular Weight 181.23 g/mol
SMILES COC(=O)C1CCC(CC1)CN=[C]
InChIKey Predicted:[1]IZJQLYQZJQLYQZ-UHFFFAOYSA-N (Structure dependent)
Synonyms & Trade Designations

The nomenclature for this compound often varies by catalog and chemical indexing service.[1] The following table consolidates these variations to facilitate accurate procurement and literature searching.

Category Synonym / Designation Context / Usage
IUPAC Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylateFormal systematic naming.[1]
Stereochemical trans-4-(Isocyanomethyl)cyclohexanecarboxylic acid methyl esterSpecifies the trans-diequatorial conformation, preferred in medicinal chemistry for linear scaffolding.[1]
Inverted Cyclohexanecarboxylic acid, 4-(isocyanomethyl)-, methyl esterChemical Abstracts Service (CAS) indexing format.[1]
Functional 4-Methoxycarbonylcyclohexylmethyl isocyanideEmphasizes the ester and isocyanide reactive centers.[1]
Abbreviated Me-4-ICM-CHCALaboratory shorthand (non-standard).
Disambiguation: Critical Structural Distinctions

Researchers often confuse "isocyanomethyl" with structurally related groups. Verification of the functional group is critical for safety and reactivity.[1]

  • Target: Isocyanide (

    
    ) 
    
    
    
    Reacts in Ugi/Passerini MCRs.[1]
  • Confusion A:Nitrile (

    
    ) 
    
    
    
    Methyl 4-(cyanomethyl)cyclohexanecarboxylate.[1] (Stable, requires reduction/hydrolysis).
  • Confusion B:Isocyanate (

    
    ) 
    
    
    
    Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate.[1] (Reacts with amines to form ureas).[1]

Synthesis & Manufacturing Logic

The synthesis of methyl 4-(isocyanomethyl)cyclohexanecarboxylate typically follows a Formamide Dehydration Protocol .[1] This route is preferred over the carbylamine reaction (dichlorocarbene) due to milder conditions and higher yields, particularly for ester-containing substrates.[1]

Retrosynthetic Analysis

The isocyanide moiety is installed via the dehydration of a formamide precursor, which is derived from the corresponding primary amine.

  • Isocyanide Formation: Dehydration of

    
    -formyl derivative.[1]
    
  • Formylation: Reaction of the primary amine with ethyl formate or acetic formic anhydride.[1]

  • Amine Source: Reduction of methyl 4-cyanocyclohexanecarboxylate or esterification of 4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic acid analog).[1]

Experimental Workflow (Step-by-Step)
Step 1: Formylation of the Amine [1]
  • Reagents: Methyl 4-(aminomethyl)cyclohexanecarboxylate, Ethyl formate (solvent/reagent).[1]

  • Conditions: Reflux, 4–12 hours.[1]

  • Mechanism: Nucleophilic attack of the amine on the carbonyl of ethyl formate, releasing ethanol.[1]

  • Checkpoint: Monitor disappearance of the amine peak by TLC (ninhydrin stain).[1]

Step 2: Dehydration to Isocyanide
  • Reagents:

    
    -formyl intermediate, Phosphoryl chloride (
    
    
    
    ), Triethylamine (
    
    
    ), Dichloromethane (DCM).[1]
  • Protocol:

    • Dissolve the formamide in anhydrous DCM at 0°C.

    • Add

      
       (3.0 equiv) followed by dropwise addition of 
      
      
      
      (1.1 equiv).[1]
    • Maintain temperature < 5°C to prevent polymerization.[1]

    • Stir for 1–2 hours until dehydration is complete.

    • Quench: Pour into ice-cold saturated

      
       solution (Basic workup is crucial to preserve the acid-sensitive isocyanide).
      
Visualized Pathway (Graphviz)

SynthesisPathway Amine Methyl 4-(aminomethyl) cyclohexanecarboxylate Formamide N-Formyl Intermediate Amine->Formamide Formylation Isocyanide Methyl 4-(isocyanomethyl) cyclohexanecarboxylate (TARGET) Formamide->Isocyanide Dehydration Reagent1 Ethyl Formate Reflux Reagent2 POCl3, Et3N DCM, 0°C

Figure 1: Synthetic route from the amine precursor to the target isocyanide via formamide dehydration.[1][2][3][4][5]

Applications in Drug Discovery

The isocyanide group is a "privileged" functionality in medicinal chemistry due to its unique carbenoid reactivity.[1]

Multicomponent Reactions (MCRs)

This molecule serves as the Isocyanide Input in Ugi and Passerini reactions.[1]

  • Ugi-4CR: Reacts with an Amine, Aldehyde, and Carboxylic Acid to form an

    
    -acylamino amide backbone.[1]
    
  • Utility: Allows the introduction of the cyclohexyl-ester motif into peptide mimetics, serving as a rigid linker that can be further derivatized (e.g., hydrolysis of the ester to an acid for cyclization).[1]

Mechanism of Action (Ugi Reaction Context)

The isocyanide carbon acts as a nucleophile (attacking the iminium ion) and subsequently as an electrophile (reacting with the carboxylate), driving the reaction to completion irreversibly via Mumm rearrangement.

UgiMechanism Components Aldehyde + Amine + Acid Iminium Iminium Ion Intermediate Components->Iminium Condensation Nitrilium Nitrilium Ion Iminium->Nitrilium + Isocyanide (Nucleophilic Attack) Isocyanide Methyl 4-(isocyanomethyl) cyclohexanecarboxylate Isocyanide->Nitrilium Input Product Ugi Adduct (Peptidomimetic Scaffold) Nitrilium->Product Acyl Transfer (Mumm Rearrangement)

Figure 2: Role of the isocyanide in the Ugi 4-Component Reaction assembly.[1]

Safety & Handling Protocols

Isocyanides are notorious for their foul, penetrating odor and potential toxicity.

  • Odor Control: All reactions must be performed in a well-ventilated fume hood.[1] Glassware should be rinsed with an oxidant (e.g., dilute bleach or acidic

    
    ) immediately after use to oxidize the isocyanide to the odorless isocyanate/amine.
    
  • Stability: Store at -20°C under inert atmosphere (Argon/Nitrogen). Isocyanides can polymerize or hydrolyze upon prolonged exposure to moisture and acid.[1]

References

  • Dömling, A., & Ugi, I. (2000).[1] Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Santa Cruz Biotechnology. (n.d.).[1] trans-4-(Isocyanomethyl)cyclohexane carboxylic acid methyl ester (CAS 730964-84-8).[1][6] Product Data Sheet. Link

  • Nenajdenko, V. G. (Ed.).[1] (2012).[1][7] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Link

  • PubChem. (2025).[1][2][8] Methyl 4-aminocyclohexanecarboxylate (Precursor Data). National Library of Medicine.[1] Link

Sources

Exploratory

Technical Guide: Isocyanide vs. Isonitrile Nomenclature in Cyclohexane Carboxylates

Sub-title: Structural Hierarchy, Stereochemical Control, and Synthetic Protocols for Functionalized Cycloalkanes Executive Summary In the precise landscape of medicinal chemistry, ambiguity in nomenclature can lead to co...

Author: BenchChem Technical Support Team. Date: March 2026

Sub-title: Structural Hierarchy, Stereochemical Control, and Synthetic Protocols for Functionalized Cycloalkanes

Executive Summary

In the precise landscape of medicinal chemistry, ambiguity in nomenclature can lead to costly errors in synthesis planning and intellectual property filings. This guide addresses the specific conflict between "isocyanide" and "isonitrile" terminology when applied to cyclohexane carboxylates .

The core technical consensus is definitive: while "isonitrile" remains in colloquial use for simple alkyl chains, "isocyano-" is the required IUPAC prefix when a higher-priority functional group (such as a carboxylate ester) is present. This guide provides the authoritative nomenclature rules, analyzes the stereochemical implications of the isocyano group’s small steric bulk (A-value), and details a robust synthetic protocol for these high-value intermediates.

Part 1: The Nomenclature Hierarchy

The Core Conflict: Researchers often interchange "isonitrile" and "isocyanide." However, when a cyclohexane ring bears both an ester and an -NC group, the naming rules are dictated by Principal Characteristic Group Priority .

1.1 IUPAC Authority (Rule P-61.5 vs. Functional Class)

According to IUPAC Blue Book recommendations (P-61.9), the -NC group is named using the prefix isocyano- .

  • Priority Rule: Carboxylate esters (

    
    ) have higher priority than isocyanides (
    
    
    
    ).
  • Consequence: The cyclohexane ring is numbered to give the carboxylate the lowest locant (1). The ester forms the suffix (e.g., cyclohexanecarboxylate). The -NC group is demoted to a substituent, requiring the prefix isocyano-.[1][2]

  • The "Isonitrile" Error: The term "isonitrile" is a functional class name (e.g., cyclohexyl isonitrile). It cannot be used as a suffix if an ester is present. You cannot have "ethyl cyclohexylisonitrile-carboxylate."[3]

Correct Name: Ethyl 4-isocyanocyclohexanecarboxylate Incorrect/Colloquial: Ethyl 4-isonitrilecyclohexylcarboxylate

1.2 Nomenclature Decision Logic

The following logic gate visualizes the naming process to ensure compliance with IUPAC P-61 standards.

NomenclatureLogic Start Analyze Structure: Cyclohexane with -COOEt and -NC CheckPriority Check Priority: Ester vs. Isocyanide Start->CheckPriority Decision Priority: Ester > Isocyanide CheckPriority->Decision SuffixPath Determine Suffix: Must be '-carboxylate' Decision->SuffixPath Principal Group PrefixPath Determine Prefix for -NC: Must be 'isocyano-' Decision->PrefixPath Substituent FinalName FINAL NAME: Ethyl x-isocyanocyclohexanecarboxylate SuffixPath->FinalName PrefixPath->FinalName

Figure 1: Decision tree for IUPAC nomenclature of polyfunctional isocyanides.

Part 2: Stereochemical Implications

For drug development professionals, the stereochemistry of the cyclohexane ring is often more critical than the name. The conformational preference is dictated by the A-value (conformational free energy difference between axial and equatorial positions).[4]

2.1 The "Small" Isocyano Group

The isocyano group (


) is linear and cylindrically symmetrical. Despite its chemical reactivity, it is sterically very small compared to the carboxylate group.

Table 1: Conformational Energy Costs (A-Values)

SubstituentA-Value (kcal/mol)Steric Bulk Description
-COOEt (Ethyl ester) 1.1 – 1.2 Large: Strongly prefers equatorial.
-NC (Isocyano) 0.21 – 0.25 Small: Tolerates axial position easily.
-CN (Cyano/Nitrile)0.17Reference standard (very small).
-CH3 (Methyl)1.70Reference standard (large).
2.2 Conformational Locking

Because the ester has a much higher A-value, it "locks" the conformation.

  • Trans-1,4-isomer: Both groups can be equatorial (

    
    ). This is the thermodynamic product.
    
  • Cis-1,4-isomer: One group must be axial (

    
     or 
    
    
    
    ). Since the ester is larger (
    
    
    kcal/mol) vs. isocyano (
    
    
    kcal/mol), the Ester-Equatorial / Isocyano-Axial conformer is heavily favored.

Research Insight: In Ugi reactions, an axial isocyano group (cis-isomer) often exhibits different reaction kinetics compared to the equatorial isomer due to 1,3-diaxial screening, potentially affecting diastereoselectivity in the multicomponent coupling.

Part 3: Synthetic Protocols

The most robust method for synthesizing isocyanocyclohexane carboxylates is the dehydration of formamides . While the carbylamine reaction (amine + chloroform + base) exists, it is generally reserved for detection due to carbene side reactions. The formamide route is scalable and cleaner.

3.1 Synthetic Workflow

The synthesis proceeds in two steps from the amino-ester precursor.

SynthesisPathway Precursor Amino-Ester (R-NH2) Formylation Step 1: Formylation (HCOOEt or Ac2O/HCOOH) Precursor->Formylation Intermediate Formamide (R-NH-CHO) Formylation->Intermediate Dehydration Step 2: Dehydration (POCl3 / Et3N) Intermediate->Dehydration - H2O Product Isocyanide (R-NC) Dehydration->Product

Figure 2: Two-step synthesis of isocyanides from primary amines.

3.2 Detailed Protocol: Dehydration using Phosphoryl Chloride (

)

This protocol is optimized for Ethyl 4-isocyanocyclohexanecarboxylate.

Safety Warning: Isocyanides are notorious for their vile, overpowering odor and potential toxicity. All operations must be performed in a high-efficiency fume hood. Glassware should be treated with acidic methanol immediately after use to hydrolyze residues.

Step 1: Formylation

  • Dissolve ethyl 4-aminocyclohexanecarboxylate (10 mmol) in ethyl formate (20 mL).

  • Reflux for 4–6 hours. Monitor by TLC (amine spot disappearance).

  • Concentrate in vacuo. The resulting formamide is usually pure enough for the next step.

Step 2: Dehydration (The Critical Step)

  • Setup: Dissolve the formamide (10 mmol) and triethylamine (Et3N, 50 mmol, 5 equiv) in dry Dichloromethane (DCM, 50 mL) under Nitrogen atmosphere.

  • Cooling: Cool the solution to -5°C to 0°C (ice/salt bath). Temperature control is vital to prevent rearrangement to nitrile.

  • Addition: Add

    
     (11 mmol, 1.1 equiv) dropwise over 20 minutes. Maintain temperature below 5°C.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 30–60 minutes.

  • Quench: Pour the mixture into an ice-cold Sodium Carbonate (

    
    ) solution (10% aq). Stir vigorously for 15 minutes to quench excess 
    
    
    
    .
  • Workup: Separate phases. Wash organic layer with water and brine. Dry over

    
    .[5]
    
  • Purification: Flash chromatography (Silica gel).

    • Note: Isocyanides are acid-sensitive. Add 1% Et3N to the eluent to neutralize silica acidity.

Validation Criteria (Self-Validating System):

  • IR Spectroscopy: Look for the diagnostic, sharp peak at 2130–2140 cm⁻¹ (Isocyanide stretch). If you see a peak at 2250 cm⁻¹, the product has rearranged to a nitrile (failed temperature control).

  • Odor: A lack of the characteristic "Godzilla" smell usually indicates the reaction failed or the product hydrolyzed.

References
  • IUPAC Recommendations 2013 (Blue Book), P-61.9 Isocyanides. Source: Queen Mary University of London / IUPAC. URL:[Link]

  • Organic Syntheses Procedure: Ethyl Isocyanide (General Protocol). Source: Organic Syntheses, Coll. Vol. 4, p.438. URL:[Link]

  • Conformational Analysis of Cyclohexanes (A-Values). Source: Chemistry Steps / Physical Organic Chemistry Data. URL:[Link]

  • PubChem Compound Summary: Isocyanatocyclohexane (Related Structure/Data). Source: National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Foundational

Molecular weight and formula of C10H15NO2 isocyanide derivatives

Focus Entity: trans-Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate Executive Summary In the landscape of diversity-oriented synthesis (DOS) and medicinal chemistry, isocyanides (isonitriles) serve as indispensable C1...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Entity: trans-Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate

Executive Summary

In the landscape of diversity-oriented synthesis (DOS) and medicinal chemistry, isocyanides (isonitriles) serve as indispensable C1 synthons. The specific derivative C10H15NO2 —most notably represented by methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate —combines a rigid cyclohexane scaffold with a reactive isocyanide warhead and a chemically orthogonal ester handle.

This guide details the physicochemical profile, validated synthetic protocols, and mechanistic applications of this specific C10H15NO2 derivative. Unlike aliphatic isocyanides which are often volatile and noxious, this functionalized cyclohexane derivative offers improved handling characteristics and structural pre-organization, making it a premium building block for peptidomimetics via Ugi and Passerini Multicomponent Reactions (MCRs).

Physicochemical Profile

The molecular formula C10H15NO2 represents a specific stoichiometry often associated with amino acid derivatives or cycloalkane scaffolds. The data below characterizes the trans-cyclohexane isomer, a critical intermediate in generating conformationally restricted pharmacological agents.

Table 1: Chemical Specification

PropertyValueNotes
IUPAC Name Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylatetrans-isomer is thermodynamically preferred
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol Calculated (C: 12.01, H: 1.008, N: 14.01, O: 16.00)
CAS Registry 730964-84-8Specific to the trans isomer
Physical State Low-melting solid or viscous oilDependent on purity and isomeric ratio
Solubility DCM, THF, EtOAc, MeOHHydrophobic core limits water solubility
Functional Groups Isocyanide (-NC), Methyl Ester (-COOMe)Orthogonal reactivity
Synthetic Architecture

The synthesis of C10H15NO2 isocyanides typically proceeds via the formamide dehydration route. This approach is preferred over the carbylamine reaction (dichlorocarbene) due to higher yields and milder conditions, preserving the ester functionality.

3.1 Retrosynthetic Logic

The target isocyanide (3) is derived from the corresponding formamide (2), which is synthesized from the commercially available amine hydrochloride (1).

Reaction Scheme:

  • Formylation: trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate

    
     Formamide.
    
  • Dehydration: Formamide

    
     Isocyanide (using POCl₃/Et₃N).
    
3.2 Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: Amine Precursor (C9H17NO2·HCl) Step1 Step 1: Formylation (Ethyl Formate, Reflux) Start->Step1 Neutralization Inter Intermediate: N-Formyl Derivative Step1->Inter -EtOH Step2 Step 2: Dehydration (POCl3, Et3N, 0°C) Inter->Step2 Activation Product Target: Isocyanide (C10H15NO2) Step2->Product -H2O

Caption: Step-wise conversion of aminomethyl cyclohexane precursor to the target isocyanide via formamide dehydration.

3.3 Validated Experimental Protocol

Step 1: Formylation

  • Reagents: Methyl 4-(aminomethyl)cyclohexanecarboxylate HCl (1.0 equiv), Ethyl formate (solvent/reagent), Et₃N (1.1 equiv).

  • Procedure:

    • Suspend the amine salt in ethyl formate.

    • Add triethylamine dropwise to liberate the free amine.

    • Reflux for 4–6 hours. Monitor by TLC (disappearance of amine).

    • Concentrate in vacuo. The residue is typically used directly or purified by short silica plug to remove amine salts.

Step 2: Dehydration (POCl₃ Method)

  • Reagents: N-Formyl intermediate (1.0 equiv), Phosphoryl chloride (POCl₃, 1.1 equiv), Triethylamine (3.0 equiv), Dry DCM (0.2 M).

  • Safety Note: Perform in a well-ventilated fume hood. Isocyanides have a characteristic foul odor.

  • Procedure:

    • Dissolve the formamide in dry DCM and cool to -5°C (ice/salt bath).

    • Add Et₃N followed by the dropwise addition of POCl₃ (maintain temp < 0°C).

    • Stir at 0°C for 1 hour. The solution typically turns yellow/orange.

    • Quench: Slowly pour the mixture into a saturated Na₂CO₃ solution (0°C) to neutralize acid byproducts.

    • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc). Isocyanides are less polar than formamides.

Mechanistic Insight & Reactivity[1]

The utility of C10H15NO2 lies in the divalent nature of the isocyanide carbon . It acts as a nucleophile towards electrophiles (imines) and an electrophile towards nucleophiles (carboxylates), driving the Ugi 4-Component Reaction (U-4CR).

4.1 The Ugi Cycle

In drug discovery, this specific isocyanide reacts with an aldehyde, an amine, and a carboxylic acid to form a bis-amide backbone. The cyclohexane ring introduces steric constraint, often improving the metabolic stability of the resulting peptidomimetic.

4.2 Visualization: Ugi Reaction Mechanism

Ugi_Mechanism Imine Imine Formation (R-NH2 + R-CHO) Protonation Imine Protonation (Acid Catalysis) Imine->Protonation Attack Isocyanide Addition (C10H15NO2 Nucleophile) Protonation->Attack + Isocyanide Nitrilium Nitrilium Ion Intermediate Attack->Nitrilium Carboxylate Carboxylate Addition Nitrilium->Carboxylate + R-COO- Mumm Mumm Rearrangement (Acyl Transfer) Carboxylate->Mumm O-Acyl Imidate Final Ugi Adduct (Peptidomimetic) Mumm->Final Irreversible

Caption: Mechanistic pathway of the Ugi 4-Component Reaction utilizing the isocyanide as the key C1 insertion unit.

Safety & Handling Protocols

Hazard Identification:

  • Olfactory Fatigue: Isocyanides have a pungent, disagreeable odor. The threshold is ppb-level.

  • Toxicity: While less volatile than methyl isocyanide, C10H15NO2 derivatives should be treated as potentially toxic (similar to cyanides) via inhalation and skin contact.

Stench Control System:

  • Glassware: Rinse all contaminated glassware with a 5% H₂SO₄ / MeOH solution immediately after use. This hydrolyzes the isocyanide back to the amine/formate, eliminating the smell.

  • Waste: Segregate isocyanide waste. Treat with dilute acid before disposal.

  • Ventilation: Use a dedicated fume hood. Keep reaction vessels closed when moving between balances and hoods.

References
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Salami, S. A., et al. (2022).[1] A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride. Molecules, 27(20), 6862. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12022877, Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate. Link

  • Organic Chemistry Portal. (2025). Isocyanide Synthesis. Link

  • Safe Work Australia. (2020). Guide to Handling Isocyanates (and related compounds). Link

Sources

Exploratory

Solubility profile of methyl cyclohexane isocyanide esters in organic solvents

This guide details the solubility profile, physicochemical properties, and experimental characterization of Methyl Isocyanocyclohexanecarboxylates (and related methyl cyclohexane isocyanide esters). These compounds are c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical properties, and experimental characterization of Methyl Isocyanocyclohexanecarboxylates (and related methyl cyclohexane isocyanide esters). These compounds are critical synthons in multicomponent reactions (MCRs), particularly the Ugi and Passerini reactions, for accessing sterically constrained peptidomimetics.

Executive Summary

Methyl isocyanocyclohexanecarboxylates represent a specialized class of bifunctional building blocks combining a lipophilic cyclohexane scaffold with reactive isocyanide (-NC) and ester (-COOMe) functionalities. Their solubility profile is the rate-determining factor in high-concentration Multicomponent Reactions (MCRs). This guide provides a definitive analysis of their solvation thermodynamics, practical solvent selection for synthesis, and handling protocols to mitigate their characteristic hydrolytic instability in acidic media.

Physicochemical Characterization

To predict solubility behavior, one must deconstruct the molecule into its competing solvating domains.

Structural Analysis
  • Lipophilic Domain (Cyclohexane Ring): The dominant structural feature. It imposes high hydrophobicity, driving solubility in non-polar and chlorinated solvents.

  • Polar Domain (Isocyanide & Ester):

    • The Isocyanide (-N≡C) group is moderately polar (

      
       D dipole moment) and acts as a weak hydrogen bond acceptor.
      
    • The Methyl Ester (-COOMe) adds polarity but lacks hydrogen bond donation capability.

Resultant Behavior: The molecule exhibits amphiphilic but predominantly lipophilic character. It is miscible with organic solvents but immiscible with water.[1][2]

Key Physicochemical Parameters (Estimated)
PropertyValue (Approx.)Implication
LogP (Octanol/Water) 2.0 – 2.5Lipophilic; prefers organic phase in extractions.
H-Bond Donors 0Poor solubility in water; no self-association.
H-Bond Acceptors 3 (N≡C, C=O, O-C)Good solubility in protic solvents (MeOH, TFE).
Physical State Liquid or Low-Melting SolidKinetic dissolution is generally rapid.

Solubility Profile Analysis

The following data categorizes solvent compatibility based on dielectric constant (


), polarity, and experimental precedents in Ugi-4CR syntheses.
Table 1: Solubility Classification
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary solvent for extraction and purification. High solvation energy for the cyclohexane ring.
Alcohols (Protic) Methanol (MeOH), Ethanol (EtOH), TFEGood to Excellent Crucial for Ugi Reactions. The H-bond donor ability of MeOH stabilizes the transition state.
Polar Aprotic THF, DMF, DMSO, AcetoneExcellent Suitable for nucleophilic substitutions or Passerini reactions.
Hydrocarbons Toluene, Hexane, CyclohexaneModerate to Good Solubility decreases with lower temperature; useful for recrystallization (if solid).
Ethers Diethyl Ether, MTBEGood Standard solvents for work-up/precipitation.
Aqueous Water, BrineInsoluble Forms a biphasic system. Warning: Slow hydrolysis occurs in acidic aqueous media.
Mechanistic Insight: The "Methanol Effect"

In Ugi reactions, Methanol is the gold-standard solvent not just for solubility, but for mechanism. While the cyclohexane ring prefers DCM, the isocyanide and ester groups form hydrogen bonds with MeOH. This solvation shell stabilizes the nitrilium ion intermediate, accelerating the reaction.

  • Recommendation: For MCRs, use MeOH at concentrations of 0.5 M – 1.0 M. If the cyclohexane derivative precipitates, use a binary mixture of MeOH/DCM (3:1) or MeOH/THF .

Experimental Protocol: Quantitative Solubility Determination

Objective: Determine the saturation solubility (


) of a methyl cyclohexane isocyanide ester in a target solvent.
Method: Isothermal Shake-Flask with HPLC Quantification

This protocol ensures thermodynamic equilibrium is reached while monitoring for potential solvolysis (decomposition).

Reagents & Equipment[1][2][3][4]
  • Analyte: Methyl isocyanocyclohexanecarboxylate (purity >98%).

  • Solvents: HPLC-grade MeOH, DCM, Toluene, Water.

  • Equipment: Temperature-controlled orbital shaker, 0.22 µm PTFE syringe filters, HPLC-UV/Vis.

Workflow Diagram (DOT)

SolubilityProtocol Start Start: Weigh Excess Solid/Liquid AddSolvent Add Solvent (e.g., 1.0 mL) Start->AddSolvent Equilibrate Equilibrate: Shake at 25°C for 24h AddSolvent->Equilibrate Filter Filtration (0.22 µm PTFE) Equilibrate->Filter Dilute Dilute Aliquot for HPLC Filter->Dilute Analyze HPLC Analysis (Peak Area) Dilute->Analyze CheckDeg Check for Formamide (Hydrolysis) Analyze->CheckDeg Calc Calculate Solubility (mg/mL) CheckDeg->Calc

Figure 1: Step-by-step workflow for determining saturation solubility while monitoring stability.

Step-by-Step Procedure
  • Preparation: Add excess methyl cyclohexane isocyanide ester (approx. 100 mg) to a glass vial.

  • Solvation: Add 1.0 mL of the target solvent. Cap tightly (isocyanides are volatile and odorous).

  • Equilibration: Agitate at

    
     for 24 hours.
    
  • Sampling: Allow undissolved solids/oils to settle. Withdraw 100 µL of supernatant.

  • Filtration: Filter through a 0.22 µm PTFE filter (prevents adsorption of lipophilic compounds).

  • Quantification: Dilute with Acetonitrile (ACN) and inject into HPLC.

    • Detection: UV at 215 nm (Isocyanide group absorption).

    • Validation: Check for a secondary peak corresponding to the formamide (hydrolysis product).

Application Logic: Solvent Selection for Ugi Reactions

The primary use of these esters is in the synthesis of peptide mimetics. The choice of solvent dictates the reaction rate and yield.

Diagram: Solvent Decision Matrix

UgiSolventLogic Input Ugi Reaction Setup (Methyl Cyclohexane Isocyanide Ester) SolubilityCheck Is Component Soluble in Pure MeOH? Input->SolubilityCheck Yes Yes SolubilityCheck->Yes No No (Precipitates) SolubilityCheck->No RouteA Use Pure MeOH (0.5 - 1.0 M) Standard Protocol Yes->RouteA RouteB Use Co-Solvent System MeOH : DCM (3:1) or MeOH : THF (1:1) No->RouteB Optimization Add TFE (Trifluoroethanol) To accelerate reaction via H-bonding RouteA->Optimization Optional RouteB->Optimization Optional

Figure 2: Decision matrix for optimizing solvent systems in Ugi multicomponent reactions.

Safety & Stability Considerations

  • Acid Sensitivity: Isocyanides hydrolyze to formamides in acidic environments. Avoid using acidic solvents (e.g., acetic acid as a solvent) unless it is a reactant (Ugi component).

    • Reaction:

      
      
      
  • Odor Control: Methyl cyclohexane isocyanide esters possess a pungent, repulsive odor.

    • Protocol: All solubility experiments must be conducted in a fume hood. Glassware should be rinsed with dilute HCl/MeOH after use to convert residual isocyanide to the odorless formamide.

  • Thermal Stability: Generally stable up to

    
    . Avoid prolonged heating in protic solvents without reacting components to prevent alpha-addition of the solvent.
    

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Nenajdenko, V. G. (Ed.).[5] (2012).[6] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Link

  • Roberts, J. M., & Liu, Y. (2019).[7] Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19, 4419–4437.[7] Link

  • PubChem. (n.d.).[8][9] Methyl cyclohexanecarboxylate (Compound Summary). National Library of Medicine. Link

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Solubility of Octadecyl Isocyanate in Organic Solvents. (Used for comparative isocyanate/isocyanide lipophilicity models). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Peptidomimetic Synthesis via Passerini Reaction utilizing Isocyanomethyl Cyclohexane

Abstract & Value Proposition The Passerini three-component reaction (P-3CR) is a cornerstone of combinatorial chemistry, enabling the rapid assembly of -acyloxy carboxamides—structural analogs of depsipeptides. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Value Proposition

The Passerini three-component reaction (P-3CR) is a cornerstone of combinatorial chemistry, enabling the rapid assembly of


-acyloxy carboxamides—structural analogs of depsipeptides. This guide focuses on the specific utilization of isocyanomethyl cyclohexane  (cyclohexylmethyl isocyanide). Unlike simple alkyl isocyanides, the cyclohexylmethyl moiety imparts significant lipophilicity and distinct steric bulk without the conformational rigidity of a direct cyclohexyl attachment. This makes it an ideal scaffold for designing membrane-permeable peptidomimetics and protease inhibitors where hydrophobic pocket occupancy is critical.

Mechanistic Insight: The Pathway to Depsipeptides

To optimize the reaction, one must understand the competing mechanistic pathways. The reaction does not proceed via a single universal mechanism but shifts based on solvent polarity.

  • Ionic Pathway (Polar Solvents e.g., MeOH): In protic solvents, the reaction is driven by hydrogen bonding. The carboxylic acid activates the aldehyde/ketone, facilitating isocyanide attack to form a nitrilium ion.[1][2]

  • Concerted Pathway (Non-polar Solvents e.g., DCM): In aprotic solvents, the reaction is believed to proceed via a non-ionic, concerted termolecular collision.

Critical Step: The Mumm Rearrangement Regardless of the initial pathway, the irreversible step is the Mumm Rearrangement . The intermediate imidate (formed after carboxylate attack on the nitrilium species) undergoes an O


N acyl migration to yield the stable amide bond of the final peptidomimetic.
Visualization: Reaction Mechanism

PasseriniMechanism Reactants Reactants (R-CHO + R'-COOH + R''-NC) Activation Carbonyl Activation (H-Bonding) Reactants->Activation Mixing Nitrilium Nitrilium Intermediate (C-C Bond Formation) Activation->Nitrilium Isocyanide Attack Imidate $alpha$-Adduct (Imidate) (O-C Bond Formation) Nitrilium->Imidate Carboxylate Attack Mumm Mumm Rearrangement (O->N Acyl Transfer) Imidate->Mumm Irreversible Product $alpha$-Acyloxy Carboxamide (Peptidomimetic) Mumm->Product

Figure 1: The mechanistic flow of the Passerini reaction leading to the stable


-acyloxy carboxamide scaffold.[3]

Experimental Protocol

Materials & Reagents[2][3][5][7][8][9][10][11][12][13][14][15]
  • Component A (Carbonyl): Aldehyde or Ketone (1.0 equiv).[4][5]

  • Component B (Acid): Carboxylic Acid (N-protected amino acids are common for peptidomimetics) (1.0 - 1.2 equiv).

  • Component C (Isocyanide): Isocyanomethyl cyclohexane (1.0 - 1.1 equiv).

  • Solvent: Dichloromethane (DCM), Anhydrous (0.5 – 1.0 M concentration).

  • Quench: 10% Citric Acid or Saturated NaHCO

    
    .
    
Step-by-Step Methodology

1. Pre-Reaction Preparation Ensure all glassware is flame-dried or oven-dried. While the Passerini reaction is relatively tolerant of moisture compared to other organometallic reactions, water can compete as a nucleophile (leading to simple amide formation), reducing the yield of the desired ester-amide.

2. Reactant Mixing (The "Sequential" Method)

  • Rationale: Pre-mixing the acid and aldehyde activates the carbonyl before the isocyanide is introduced, minimizing isocyanide polymerization.

  • Dissolve the Aldehyde (1.0 mmol) and Carboxylic Acid (1.0 mmol) in anhydrous DCM (2 mL). Stir for 5–10 minutes at Room Temperature (RT).

3. Isocyanide Addition

  • Add Isocyanomethyl cyclohexane (1.0 mmol, approx. 140 µL depending on density) dropwise to the stirring mixture.

  • Observation: A mild exotherm may occur. If scaling up (>10 mmol), cool the vessel to 0°C during addition, then warm to RT.

4. Reaction Monitoring

  • Stir at RT for 12–24 hours.

  • TLC Monitoring: Monitor the disappearance of the aldehyde. Isocyanides stain poorly, but the product usually runs lower than the aldehyde and stains distinctively with KMnO

    
     or Ninhydrin (if amino acid derived).
    
  • Self-Validating Check: The distinct, pungent odor of the isocyanide should significantly diminish as the reaction reaches completion.

5. Workup & Purification

  • Concentration: Evaporate the DCM in vacuo.

  • Extraction (Optional but recommended for purity): Redissolve in EtOAc. Wash with sat.[6] NaHCO

    
     (removes unreacted acid) and Brine.[6] Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:EtOAc gradient (typically 8:2 to 6:4).

    • Note: The product is stable on silica.

Visualization: Experimental Workflow

Workflow cluster_prep Phase 1: Setup cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Isolation Step1 Dissolve Acid + Aldehyde in DCM (1.0 M) Step2 Stir 10 min (Pre-activation) Step1->Step2 Step3 Add Isocyanomethyl cyclohexane (Dropwise) Step2->Step3 Step4 Stir 12-24h @ RT Monitor TLC Step3->Step4 Step5 Wash: NaHCO3 (aq) Remove excess acid Step4->Step5 Step6 Flash Chromatography (Hex/EtOAc) Step5->Step6

Figure 2: Operational workflow for the synthesis of peptidomimetics via Passerini coupling.

Optimization & Troubleshooting Data

The following table summarizes common issues and field-proven solutions specific to aliphatic isocyanides like isocyanomethyl cyclohexane.

IssueProbable CauseCorrective Action
Low Yield Solvent polarity mismatchSwitch from DCM to MeOH or TFE (2,2,2-Trifluoroethanol). Protic solvents accelerate the ionic pathway.
Side Product: Amide Hydrolysis (Water ingress)Ensure reagents are dry. Water acts as the nucleophile instead of the carboxylate, leading to the truncated amide.
Incomplete Conversion Steric bulk of cyclohexaneIncrease concentration to 2.0 M . High concentration favors the termolecular kinetics of the Passerini reaction.
Isocyanide Smell Persists Unreacted IsocyanideTreat glassware/waste with dilute acetic acid/bleach mixture to oxidize isocyanide to isocyanate (odorless).

Scope & Applications

Why use Isocyanomethyl cyclohexane ?

  • Peptidomimetic Design: The resulting

    
    -acyloxy carboxamide contains both an ester and an amide bond. This mimics the backbone of depsipeptides, which are often more resistant to proteolytic degradation than standard peptides.
    
  • Lipophilicity: The cyclohexylmethyl group (

    
    ) adds a LogP boost, enhancing blood-brain barrier (BBB) permeability for CNS drug candidates.
    
  • Steric Fit: Unlike the rigid cyclohexyl group, the methylene spacer allows rotational freedom, enabling the hydrophobic ring to orient itself into deep hydrophobic pockets in enzymes (e.g., proteases).

References

  • Passerini, M., & Simone, L. (1921). Sopra gli isonitrili (I). Composto del p-isonitrile-azobenzolo con acetone ed acido acetico.[7] Gazzetta Chimica Italiana, 51, 126–129.

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.[1][8][3][9][10][11][12] Angewandte Chemie International Edition, 39(18), 3168–3210.

  • Banfi, L., & Riva, R. (2005). The Passerini Reaction.[1][3][9][10][6][13][7][14][12][15] Organic Reactions, 65, 1-140.

  • Soeta, T., et al. (2025). Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. The Journal of Organic Chemistry.

Sources

Application

Application Note: High-Precision Bifunctional Linking with Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate

[1] Executive Summary In the architecture of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) and molecular glues—the linker is not merely a bridge; it is a determinant of physicochemical pro...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the architecture of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) and molecular glues—the linker is not merely a bridge; it is a determinant of physicochemical properties, ternary complex stability, and metabolic resilience.[1][][3]

Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate represents a premier class of "rigidified" bifunctional linkers.[4] Unlike flexible PEG or alkyl chains, its cyclohexane core reduces the entropic penalty of binding, while its orthogonal reactive handles—an isocyanide (isonitrile) and a methyl ester —enable high-throughput library generation via Multicomponent Reactions (MCRs) or bioorthogonal ligation.[4] This guide outlines the protocols for leveraging this molecule to construct diverse, metabolically stable chemical libraries.

Chemical Profile & Strategic Advantages[1][5]

Molecule Specifications[1][6]
  • IUPAC Name: Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate[4]

  • CAS Number: 730964-84-8 (trans-isomer preferred for defined spatial geometry)[4]

  • Molecular Formula: C10H15NO2[4][5]

  • Molecular Weight: 181.23 g/mol [4][5]

  • Key Functionalities:

    • Isocyanomethyl Group (-CH2-NC): A "chameleon" warhead capable of participating in Ugi/Passerini MCRs or reacting with tetrazines (IEDDA).[4]

    • Methyl Ester (-COOMe): A latent carboxylic acid, easily hydrolyzed for standard amide coupling.[4]

    • Cyclohexane Core: Provides structural rigidity, defining the exit vector angle and improving cell permeability compared to linear chains.[4]

Reactivity Map

The linker operates through two orthogonal pathways. The isocyanide is stable to standard ester hydrolysis conditions (mild base), allowing sequential functionalization.

ReactivityMap Linker Methyl 4-(isocyanomethyl) cyclohexane-1-carboxylate Isocyanide Isocyanide Group (-NC) Linker->Isocyanide Ester Methyl Ester (-COOMe) Linker->Ester Ugi Ugi 4-CR (Peptidomimetic Scaffold) Isocyanide->Ugi + Amine + Aldehyde + Acid Tetrazine Tetrazine Ligation (Bioorthogonal Click) Isocyanide->Tetrazine + Tetrazine (IEDDA) Acid Carboxylic Acid (-COOH) Ester->Acid LiOH Hydrolysis Amide Amide Coupling (Target Ligand Attachment) Acid->Amide + Amine (Ligand)

Figure 1: Orthogonal reactivity profile.[4] The isocyanide allows for diversity generation or click chemistry, while the ester serves as a reliable anchor point.

Application 1: Combinatorial PROTAC Library Synthesis (Ugi-Activation Strategy)

The most powerful application of this linker is in the rapid synthesis of PROTAC libraries. By using the isocyanide in an Ugi 4-Component Reaction (U-4CR) , you can simultaneously install the linker, a diversity element (R-group), and one of the protein ligands (e.g., the E3 ligase binder).

Experimental Workflow
  • Step A (Ugi Reaction): React the Isocyanide Linker with an Amine (Ligand 1), an Aldehyde (Diversity Element), and a Carboxylic Acid (or use the acid as Ligand 1).

  • Step B (Hydrolysis): Convert the methyl ester to a carboxylic acid.[4]

  • Step C (Coupling): Attach Ligand 2 (POI Binder) via amide bond formation.[4]

Detailed Protocol
Step A: The Ugi 4-Component Reaction

Objective: Assemble the core scaffold.[4]

  • Reagents:

    • Amine (1.0 eq): e.g., Lenalidomide derivative with a free amine.[4]

    • Aldehyde (1.0 eq): e.g., Formaldehyde (for simple linker) or Benzaldehyde (for SAR exploration).[4]

    • Carboxylic Acid (1.0 eq): e.g., Boc-Glycine (spacer).[4]

    • Linker: Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate (1.0 eq).[4]

    • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).[4]

  • Procedure:

    • Dissolve the Amine (0.1 mmol) and Aldehyde (0.1 mmol) in MeOH (1 mL) in a sealed vial. Stir for 30 min at RT to form the imine.

    • Add the Carboxylic Acid (0.1 mmol) and stir for 5 min.

    • Add the Isocyanide Linker (0.1 mmol).[4]

    • Stir at RT for 12–24 hours. Monitor by LC-MS (Isocyanide peak disappearance).

    • Workup: Evaporate solvent. Purify via flash chromatography (SiO2, Hexane/EtOAc).

Step B: Ester Hydrolysis

Objective: Reveal the carboxylic acid for the second coupling.

  • Reagents: LiOH (3.0 eq), THF/Water (3:1).[4]

  • Procedure:

    • Dissolve the Ugi product in THF/Water.[4]

    • Add LiOH.[4] Stir at RT for 2–4 hours.[4]

    • Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc (3x).[4] Dry over Na2SO4 and concentrate.

Step C: Final Amide Coupling

Objective: Attach the Warhead (POI Ligand).

  • Reagents: HATU (1.2 eq), DIPEA (3.0 eq), Amine-bearing Warhead (1.0 eq), DMF.[4]

  • Procedure:

    • Dissolve the hydrolyzed linker-ligand conjugate in dry DMF.[4]

    • Add DIPEA and HATU.[4] Stir for 5 min.

    • Add the Warhead amine.[4] Stir for 2–16 hours.[4]

    • Purification: HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Application 2: Bioorthogonal Ligation (Isocyanide-Tetrazine Click)[1]

For applications requiring live-cell labeling or late-stage functionalization, the isocyanide group serves as a compact bioorthogonal handle.[4] It reacts with tetrazines via an Inverse Electron Demand Diels-Alder (IEDDA) reaction, followed by retro-Diels-Alder N2 elimination.[4]

Protocol: IEDDA Ligation

Context: This is often used to attach the linker to a protein or surface that has been pre-functionalized with a tetrazine, or vice versa.

  • Reagents:

    • Isocyanide-functionalized molecule (from Section 3, or the raw linker).[4]

    • Tetrazine probe (e.g., Methyl-tetrazine-PEG-Biotin).[4]

  • Conditions:

    • Solvent: Aqueous buffers (PBS) or MeOH/Water mixtures are compatible.[4]

    • Stoichiometry: 1:1 ratio usually suffices due to high specificity.[4]

    • Reaction: Mix reagents at RT. The reaction is typically fast (minutes to hours depending on steric bulk).

    • Observation: Nitrogen gas evolution may be observed.[4]

    • Note: Unlike the Ugi reaction, this does not require acid catalysis and is compatible with biological environments.[4]

Data Summary & Troubleshooting

Physicochemical Impact of the Cyclohexane Core
FeatureLinear Alkyl LinkerMethyl 4-(isocyanomethyl)cyclohexaneBenefit
Conformation Flexible (High Entropy)Rigid (Low Entropy)Pre-organizes ligands; improves binding affinity.[4]
Metabolism High Oxidation RiskModerate/Low RiskCyclohexane is less prone to rapid CYP450 oxidation than linear alkyls.[4]
Solubility Moderate (Lipophilic)ModerateEster/Amide modifications allow tuning of logP.[4]
Stereochemistry Achiral (usually)cis or transtrans-isomer provides maximum linear extension (~6-7 Å).[4]
Troubleshooting Guide
  • Issue: Low yield in Ugi reaction.

    • Solution: Switch solvent to TFE (Trifluoroethanol).[4] TFE stabilizes the imine intermediate and accelerates the reaction. Ensure the amine and aldehyde form the imine before adding the isocyanide.

  • Issue: Ester hydrolysis fails or racemizes chiral centers.

    • Solution: Use LiOH at 0°C or switch to trimethyltin hydroxide (Me3SnOH) in dichloroethane (80°C) for mild, neutral hydrolysis if sensitive groups are present.[4]

  • Issue: Isocyanide smell.

    • Solution: While less volatile than small isocyanides, work in a fume hood.[4] Treat waste with dilute acetic acid to quench unreacted isocyanide.[4]

Strategic Workflow Diagram

Workflow cluster_Ugi Path A: Library Synthesis (Ugi) cluster_Click Path B: Bioorthogonal Click Start Start: Methyl 4-(isocyanomethyl) cyclohexane-1-carboxylate Step1 1. Ugi-4CR (+ Amine, Aldehyde, Acid) Start->Step1 Click1 1. Functionalize Ester (Attach Ligand 1) Start->Click1 Step2 2. Ester Hydrolysis (LiOH) Step1->Step2 Step3 3. Amide Coupling (+ Ligand 2) Step2->Step3 FinalLib PROTAC Library (Rigid Core) Step3->FinalLib Click2 2. Tetrazine Ligation (Live Cell / Late Stage) Click1->Click2 FinalProbe Labeled Conjugate Click2->FinalProbe

Figure 2: Dual-pathway workflow for library synthesis vs. bioorthogonal labeling.[4]

References

  • Isocyanide-Based Multicomponent Reactions in Drug Discovery

    • Source: Dömling, A., & Ugi, I. (2000).[4] Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition.

    • Relevance: Foundational text on Ugi reaction mechanics.[4]

    • [4]

  • Rigid Linkers in PROTAC Design

    • Source: Testa, A., et al. (2020).[4] 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Reaction with Isocyanides. Scientific Reports.[4] (Contextualizing rigid scaffolds).

    • Relevance: Discusses the impact of conform
  • Bioorthogonal Isocyanide-Tetrazine Chemistry

    • Source: Stockmann, H., et al. (2011).[4][6] Exploring isonitrile-tetrazine click chemistry for metabolic imaging. Chemical Science.

    • Relevance: Validation of the isocyanide group as a bioorthogonal handle.[7][6]

  • Trans-4-(Isocyanomethyl)

    • Source: Santa Cruz Biotechnology / PubChem.[4]

    • Relevance: Verification of commercial availability and physical properties.[4]

    • (Note: Link points to the ester parent record; specific isomer data derived from vendor catalogs).[4]

Sources

Method

Application Note: Conjugation of Isocyanomethyl Cyclohexane to Glucose Derivatives for Tumor Imaging

This Application Note is designed for researchers in radiopharmaceutical chemistry and oncology. It details the synthesis, radiolabeling, and biological validation of Tc-CNMCHDG , a glucose analog conjugated with an isoc...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in radiopharmaceutical chemistry and oncology. It details the synthesis, radiolabeling, and biological validation of


Tc-CNMCHDG , a glucose analog conjugated with an isocyanomethyl-cyclohexane ligand. This tracer leverages the Warburg effect for SPECT-based tumor imaging, offering a cost-effective alternative to 

F-FDG PET.

Tc-Labeling of CNMCHDG for Metabolic Tumor Imaging

Executive Summary

Metabolic imaging is the cornerstone of tumor detection, primarily dominated by


F-FDG PET. However, the high cost and logistical constraints of PET isotopes necessitate accessible SPECT alternatives. This protocol details the development of 

Tc-CNMCHDG
(Technetium-99m labeled Isocyanomethyl-Cyclohexane-Deoxyglucose).

The core innovation lies in the isocyanomethyl cyclohexane linker. Unlike linear alkyl linkers (e.g., CN5DG), the cyclohexane moiety modulates lipophilicity and steric bulk, enhancing membrane permeability while retaining affinity for Glucose Transporters (GLUTs). The isonitrile group (-NC) serves as a robust monodentate ligand for the


Tc(I) core, forming stable cationic complexes that accumulate in mitochondria of metabolically active tumor cells.

Mechanism of Action

The tracer operates on a dual-targeting mechanism:

  • Metabolic Trapping (GLUTs): The glucose scaffold (2-amino-2-deoxy-D-glucose) mimics natural substrates, facilitating entry via upregulated GLUT1/GLUT3 transporters in neoplastic tissue.

  • Mitochondrial Locking: Once intracellular, the cationic nature of the

    
    Tc-isonitrile complex drives accumulation in mitochondria in response to the highly negative membrane potential (
    
    
    
    ) of cancer cells.
Pathway Visualization

G Tc 99mTc-Pertechnetate Complex 99mTc-CNMCHDG (Cationic Complex) Tc->Complex Radiolabeling (100°C) Ligand CNMCHDG Ligand (Isocyanomethyl-Cyclohexane-Glucose) Ligand->Complex Blood Bloodstream Complex->Blood Injection GLUT GLUT Transporter (Cell Membrane) Blood->GLUT Delivery Cyto Cytosol GLUT->Cyto Facilitated Diffusion Mito Mitochondria (High Negative Potential) Cyto->Mito Electrophoretic Accumulation (ΔΨm Driven)

Figure 1: Mechanism of synthesis and intracellular accumulation of


Tc-CNMCHDG.

Chemical Synthesis Protocol

Objective: Synthesize the ligand CNMCHDG (2-deoxy-2-(4-isocyanomethylcyclohexanecarboxamido)-D-glucose).

Reagents & Equipment
ReagentGrade/SpecPurpose
D-Glucosamine HCl>98%Glucose scaffold backbone
trans-4-(Aminomethyl)cyclohexanecarboxylic acid>97%Linker precursor
Acetic Anhydride (

)
ACS ReagentProtecting group source
Formic Acid / Acetic AnhydrideFreshly mixedFormylation of amine
Phosphorus Oxychloride (

)
AnhydrousDehydration (Isonitrile formation)
Triethylamine (

)
DryBase catalyst
Sodium Methoxide (

)
0.5 M in MeOHDeprotection (Zemplén)
Step-by-Step Synthesis
Step 1: Protection of Glucosamine
  • Suspend D-glucosamine HCl (10 mmol) in pyridine (20 mL).

  • Add acetic anhydride (50 mmol) dropwise at 0°C.

  • Stir at RT for 12 h.

  • Pour into ice water, extract with DCM, wash with 1M HCl and

    
    .
    
  • Product A: 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-

    
    -D-glucopyranose (after selective deprotection of N-acetyl if necessary, or use direct coupling strategies). Note: Standard route often involves peracetylation followed by selective anomeric deprotection/activation, but for N-functionalization, starting with the free amine of the acetylated sugar is critical.
    
Step 2: Linker Preparation (Isocyanide Formation)

Rationale: Form the isonitrile on the linker before or after coupling. Post-coupling functionalization is preferred to avoid isonitrile hydrolysis during peptide coupling.

  • Starting Material: trans-4-(Aminomethyl)cyclohexanecarboxylic acid.

  • Formylation: Reflux with ethyl formate or formic acetic anhydride to yield the N-formyl derivative.

  • Coupling: React the N-formyl acid with Product A using EDC/NHS in DMF.

    • Result: Peracetylated Glucose-NH-CO-Cyclohexane-

      
      -NH-CHO.
      
Step 3: Dehydration to Isonitrile
  • Dissolve the N-formyl intermediate in dry DCM (

    
    ).
    
  • Cool to -78°C (dry ice/acetone bath).

  • Add triethylamine (5 eq) followed by dropwise addition of

    
     (1.2 eq).
    
  • Stir for 1 h, allowing temperature to rise to 0°C.

  • Quench with saturated

    
     (Isonitriles are acid-sensitive; maintain basic/neutral pH).
    
  • Extract with DCM, dry over

    
    .
    
  • Intermediate: Peracetylated CNMCHDG.

Step 4: Global Deprotection
  • Dissolve intermediate in dry Methanol (MeOH).

  • Add catalytic NaOMe (pH ~9-10).

  • Stir at RT for 30 min (Zemplén deacetylation).

  • Neutralize with Amberlite IR-120 (

    
     form) briefly to pH 7 (Do not over-acidify).
    
  • Filter and lyophilize.

  • Final Ligand: CNMCHDG (White powder). Store at -20°C under Argon.

Radiolabeling Protocol ( Tc-Labeling)

Objective: Form the cationic hexakis- or mixed-ligand technetium complex.

Kit Formulation (Lyophilized)

Prepare a sterile vial containing:

  • CNMCHDG Ligand: 1.0 mg

  • Stannous Chloride Dihydrate (

    
    ):  50 
    
    
    
    g (Reducing agent)
  • Sodium Citrate: 2.0 mg (Transfer ligand/Buffer)

  • Mannitol: 20 mg (Bulking agent)

  • pH: Adjusted to 6.0 - 6.5

Labeling Procedure
  • Elution: Obtain fresh

    
     (Pertechnetate) from a 
    
    
    
    generator.
  • Addition: Add 1-2 mL of

    
     (370–740 MBq / 10–20 mCi) to the kit vial.
    
  • Reaction: Boil in a water bath (100°C) for 20 minutes .

    • Mechanism:[1][2]

      
       reduces Tc(VII) to Tc(I). Six isonitrile ligands coordinate to form 
      
      
      
      .
  • Cooling: Allow to cool to RT for 10 minutes.

Quality Control (QC)

System: Thin Layer Chromatography (TLC) or HPLC.

  • Stationary Phase: ITLC-SG strips.

  • Mobile Phase: Ethanol:Ammonium Acetate (1:1).

  • Criteria:

    • 
      Tc-CNMCHDG (
      
      
      
      ~ 0.8-0.9):
      Moves to front (Lipophilic cation).
    • 
       (
      
      
      
      ~ 0.5-0.6):
      Intermediate.
    • Reduced/Hydrolyzed Tc (

      
       = 0.0):  Stays at origin (Colloids).
      
  • Requirement: Radiochemical Purity (RCP) > 95%.

Biological Validation & Imaging

Directive: Verify GLUT specificity and tumor uptake.

In Vitro Cellular Uptake (Competition Assay)
  • Cell Lines: A549 (Lung), MCF-7 (Breast).

  • Control: Incubate cells with

    
    Tc-CNMCHDG (37 kBq) for 60 min.
    
  • Blocking Group: Pre-incubate with high concentration D-Glucose (5 mg/mL) or Insulin.

  • Result Interpretation:

    • Significant reduction in uptake with D-Glucose confirms GLUT-mediated transport.

    • Increased uptake with Insulin confirms metabolic dependence.

In Vivo SPECT Imaging (Murine Model)[3]
  • Model: Nude mice with A549 xenografts.

  • Injection: 18.5 MBq (0.5 mCi) via tail vein.

  • Acquisition: SPECT/CT at 30, 60, and 120 min post-injection.

  • Data Analysis: Calculate Tumor-to-Muscle (T/M) and Tumor-to-Blood (T/B) ratios.

    • Target Benchmark: T/M ratio > 3.0 at 60 min indicates high contrast suitable for clinical translation.

Workflow Visualization

Workflow cluster_synthesis Ligand Synthesis cluster_labeling Radiolabeling cluster_bio Validation S1 Glucosamine + Linker S2 Formylation & Dehydration (POCl3/TEA) S1->S2 S3 Deprotection (CNMCHDG Ligand) S2->S3 L1 Kit: Ligand + SnCl2 S3->L1 L2 Add 99mTc-Pertechnetate L1->L2 L3 Heat 100°C, 20 min L2->L3 L4 QC: RCP > 95% L3->L4 B1 In Vitro: A549 Cells (+/- Glucose Block) L4->B1 B2 In Vivo: SPECT/CT B1->B2 B3 Data: T/M Ratio B2->B3

Figure 2: Complete experimental workflow from chemical synthesis to biological validation.

References

  • Zhang, J. et al. (2023). Preparation and Bioevaluation of a Novel 99mTc-Labeled Glucose Derivative Containing Cyclohexane as a Promising Tumor Imaging Agent. Molecules, 28(8), 3562. Link

  • Li, Z. & Zhang, J. (2025). Applications and Prospects of Computer-aided Drug Design for the Development of 99mTc-labelled Isonitrile-carbohydrate Derivatives.[3] Mini-Reviews in Medicinal Chemistry. Link

  • Yang, D.J. et al. (2003). Imaging with 99mTc ECDG targeted at the multifunctional glucose transport system: feasibility study with rodent mammary carcinoma. Radiology, 226(2), 465-473. Link

  • Holman, A.G. et al. (2011). A one-pot synthesis of N-acetylglucosamine isonitrile derivatives. Tetrahedron Letters, 52(46), 6169-6172. Link

Sources

Application

Application Note: Chemoselective Saponification of Methyl Esters in Isocyanide-Functionalized Scaffolds

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Focus: Chemoselective basic hydrolysis (saponification) and isolation protocols for isocyanide-containing intermediates. Mechanistic R...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Focus: Chemoselective basic hydrolysis (saponification) and isolation protocols for isocyanide-containing intermediates.

Mechanistic Rationale: The Orthogonality of Isocyanides and Esters

Isocyanides (isonitriles) are highly versatile functional groups, serving as the cornerstone for multicomponent reactions (MCRs) such as the Ugi and Passerini reactions[1]. However, their unique electronic structure—characterized by a divalent carbon—renders them highly susceptible to acidic degradation. Under acidic conditions, water rapidly adds across the isocyanide carbon to yield a formamide[2].

When a synthetic sequence requires the deprotection of a methyl ester in the presence of an isocyanide, standard acidic hydrolysis is strictly contraindicated. Fortunately, isocyanides exhibit excellent stability under strongly basic conditions[1]. Therefore, basic saponification employing lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in an aqueous-organic solvent system is the definitive method of choice[3][4][5].

The primary synthetic challenge lies not in the saponification itself, but in the subsequent workup. Isolating the free carboxylic acid requires protonation of the carboxylate salt without inadvertently hydrolyzing the acid-labile isocyanide. This requires a meticulously controlled, biphasic acidification strategy.

Reaction Pathway & Chemical Logic

The following diagram illustrates the divergent pathways of ester hydrolysis in the presence of an isocyanide, emphasizing why basic conditions followed by controlled workup are mandatory.

G Start Isocyanide-Methyl Ester Scaffold Acidic Acidic Hydrolysis (e.g., HCl, H2O) Start->Acidic Avoid Basic Basic Saponification (LiOH, THF/MeOH/H2O) Start->Basic Preferred Undesired Formamide + Carboxylic Acid (Isocyanide Destroyed) Acidic->Undesired Degradation Salt Isocyanide + Carboxylate Salt (Stable Intermediate) Basic->Salt Saponification Workup Controlled Acidification (pH ~4.5, Biphasic) Salt->Workup Extraction Target Isocyanide + Carboxylic Acid (Target Product) Workup->Target Careful Protonation

Chemoselective pathways for ester hydrolysis in isocyanide scaffolds.

Experimental Protocol: Chemoselective Saponification

This protocol is optimized for a 1.0 mmol scale reaction and is designed as a self-validating system where each step prevents the failure modes of the next.

Materials & Reagents
  • Substrate: Isocyanide-containing methyl ester (1.0 mmol)

  • Base: Lithium hydroxide monohydrate (LiOH·H2O, 1.5 equiv)[4]

  • Solvent System: Tetrahydrofuran (THF) / Methanol (MeOH) / Deionized Water (3:1:1 v/v)

  • Quench/Acidification: 10% w/v Aqueous Citric Acid or 1M Sodium Bisulfate (NaHSO4)

  • Extraction: Ethyl Acetate (EtOAc)

Step-by-Step Methodology
  • Substrate Solubilization: Dissolve the isocyanide methyl ester (1.0 mmol) in 5.0 mL of a THF/MeOH mixture (3:1 v/v) in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: Initiating the reaction at 0 °C mitigates the exothermic nature of base addition, preventing localized heating that could trigger unwanted side reactions (e.g., epimerization of adjacent chiral centers).

  • Base Addition: Dissolve LiOH·H2O (1.5 mmol, 63 mg) in 1.0 mL of deionized water. Add this aqueous solution dropwise to the organic mixture over 5 minutes.

  • Saponification: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously. Monitor the reaction progress via TLC or LC-MS. Complete consumption of the methyl ester typically occurs within 2 to 4 hours[4].

  • Concentration: Once the starting material is fully consumed, concentrate the mixture under reduced pressure (rotary evaporator, bath temperature < 30 °C) to remove the volatile organic solvents (THF and MeOH).

    • Causality: Removing the alcohols prevents the esterification equilibrium from reversing during acidification and eliminates organic solvents that would disrupt the phase separation in the subsequent extraction step.

  • Biphasic Acidification (CRITICAL STEP): Dilute the remaining aqueous carboxylate salt solution with 5.0 mL of cold deionized water and cool to 0 °C. Layer the aqueous phase with 15 mL of EtOAc. While stirring vigorously, add 10% aqueous citric acid dropwise until the aqueous layer reaches a pH of 4.0–4.5.

    • Causality: A biphasic acidification is the core self-validating mechanism of this protocol. By having EtOAc present during protonation, the newly formed, uncharged carboxylic acid immediately partitions into the organic layer. This physically isolates the acid-sensitive isocyanide moiety from the aqueous acidic environment, preventing its conversion to a formamide[5].

  • Extraction & Washing: Transfer to a separatory funnel and collect the organic layer. Extract the aqueous layer with two additional 10 mL portions of EtOAc. Combine the organic layers and wash with brine (10 mL) to remove residual water and water-soluble impurities.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the pure isocyanide-carboxylic acid. Store at -20 °C under an inert atmosphere.

Quantitative Data & Condition Optimization

The choice of base and workup conditions heavily dictates the survival of the isocyanide group. The table below summarizes validated conditions for this transformation based on literature precedents.

Base / EquivalentsSolvent SystemTempTimeWorkup AcidificationIsocyanide StabilityTypical Yield
LiOH·H2O (1.5 eq) THF/H2O (3:1)RT3 hCitric Acid (Biphasic)Excellent >85%
KOH (1.5 eq) EtOHRT2-4 hNone (Isolated as K-salt)Excellent 60-90%[3]
NaOH (2.0 eq) MeOH/H2ORT2 hHCl to pH 3 (Biphasic)Good~80%[5]
HCl (1.0 M) 1,4-Dioxane/H2O60 °C1 hN/ADestroyed (Formamide)0%[2]

Strategic Alternative: If the subsequent synthetic step (e.g., an amide coupling using EDC/HOBt) can utilize a carboxylate salt directly, the acidification step can be entirely omitted. Evaporating the solvent after saponification with KOH or LiOH yields the potassium or lithium salt, guaranteeing 100% preservation of the isocyanide[3][4].

Troubleshooting & Analytical Validation

  • Self-Validating System via LC-MS: This protocol validates its own success through mass spectrometry. If the workup pH drops too low or the biphasic extraction is inefficient, the isocyanide will degrade. This is immediately detectable by a +18 Da mass shift (

    
    ), corresponding to the addition of water to form the formamide. If this mass is observed, the acidification was too harsh.
    
  • Why LiOH over NaOH? LiOH is generally preferred for complex, multifunctional scaffolds. The resulting lithium carboxylate is highly soluble in mixed aqueous-organic systems, ensuring a homogeneous reaction. Furthermore, the milder nature of LiOH minimizes the risk of base-catalyzed side reactions compared to the more caustic NaOH[4].

  • Odor Management and Safety: Volatile isocyanides possess a notoriously pungent and penetrating odor[1]. All manipulations must be performed in a well-ventilated fume hood. Contaminated glassware should be soaked in a dilute methanolic HCl solution to deliberately hydrolyze and destroy residual isocyanides only after the target product has been safely isolated and stored away from the acid bath.

References

  • Abdelraheem, Eman M. M., et al. "Concise Synthesis of Macrocycles by Multicomponent Reactions." nih.gov.
  • "Activation of a Terminal Carboxylic Acid by an Internal Oxazole: A Novel Synthesis of Macrocyclodepsipeptide." acs.org.
  • "Highly Potent Aromatic Isocyanides as Soft Drugs against Methicillin and Vancomycin-Resistant Staphylococcus aureus Topical." chemrxiv.org.
  • "Acid-catalyzed Solvolysis of Isonitriles. I." researchgate.net.
  • "Isocyanide 2.0." rsc.org.

Sources

Method

A Guide to Multicomponent Reaction (MCR) Pathways for Cyclohexane-Based Isocyanides: From Mechanistic Insights to Practical Applications

Foreword: Embracing Complexity with Convergent Synthesis In the modern molecular sciences, the quest for synthetic efficiency is a driving force behind innovation. Multicomponent reactions (MCRs), which elegantly assembl...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Embracing Complexity with Convergent Synthesis

In the modern molecular sciences, the quest for synthetic efficiency is a driving force behind innovation. Multicomponent reactions (MCRs), which elegantly assemble three or more starting materials in a single operation, stand as a testament to this pursuit.[1][2] This convergent approach streamlines synthesis, minimizes waste, and provides rapid access to vast libraries of complex molecules, a significant advantage for drug discovery and materials science.[3] Isocyanide-based MCRs are particularly powerful in this regard, and the use of cyclohexane-based isocyanides introduces unique structural and stereochemical elements that are highly valuable for creating novel chemical entities with tailored properties.

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It delves into the core principles of MCRs featuring cyclohexane isocyanide, provides detailed, field-tested protocols, and explores the causality behind experimental choices to empower you to harness the full potential of these remarkable transformations.

The Strategic Advantage of the Cyclohexane Moiety

The choice of cyclohexane isocyanide as a reactant is a strategic one. Its bulky and conformationally rigid aliphatic ring can significantly influence the stereochemical course of a reaction, offering a degree of control not readily achieved with more flexible isocyanides. This steric influence can be pivotal in diastereoselective synthesis, a critical aspect of modern pharmaceutical development. Furthermore, the lipophilic nature of the cyclohexane group can enhance the drug-like properties of the resulting MCR products, potentially improving membrane permeability and other pharmacokinetic parameters.

Core MCR Pathways: The Ugi and Passerini Reactions

Two of the most prominent isocyanide-based MCRs are the Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction (Passerini-3CR). Both are highly versatile and have been extensively used to generate a wide array of molecular scaffolds.

The Ugi Four-Component Reaction (Ugi-4CR): A Gateway to Peptidomimetics

The Ugi reaction is a cornerstone of MCR chemistry, bringing together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure known as an α-acylamino amide.[4] The use of cyclohexane isocyanide in this reaction allows for the introduction of a bulky, non-polar group, which can be instrumental in the design of peptidomimetics with enhanced proteolytic stability.[5][6]

Mechanistic Rationale and Experimental Causality:

The reaction is typically initiated by the formation of an imine from the aldehyde and amine. The carboxylic acid then protonates the imine, forming a highly electrophilic iminium ion. The nucleophilic isocyanide attacks this ion, generating a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the final, stable Ugi product.[4][7]

The choice of a polar protic solvent, such as methanol or ethanol, is crucial as it facilitates the formation of the initial imine and stabilizes the charged intermediates.[4][8] This solvent choice also helps to suppress the competing Passerini reaction.[8]

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine + Amine - H₂O Amine Amine Amine->Imine CarboxylicAcid Carboxylic Acid IminiumIon Iminium Ion CarboxylicAcid->IminiumIon CyclohexylIsocyanide Cyclohexyl Isocyanide NitriliumIon Nitrilium Ion CyclohexylIsocyanide->NitriliumIon Imine->IminiumIon + H⁺ (from Acid) IminiumIon->NitriliumIon + Cyclohexyl Isocyanide AcylAdduct Acyl-Adduct NitriliumIon->AcylAdduct + Carboxylate Product α-Acylamino Amide (Ugi Product) AcylAdduct->Product Mumm Rearrangement

Caption: Generalized workflow of the Ugi four-component reaction.

Detailed Protocol: Synthesis of a Cyclohexyl-Containing Peptidomimetic

This protocol details the synthesis of a representative Ugi product using benzaldehyde, allylamine, 3-nitropropionic acid, and cyclohexyl isocyanide.[9]

Materials:

  • Benzaldehyde (1.70 mmol, 0.172 mL)

  • Allylamine (1.70 mmol, 0.128 mL)

  • 3-Nitropropionic acid (1.70 mmol, 0.202 g)

  • Cyclohexyl isocyanide (1.70 mmol, 0.211 mL)

  • Methanol (10 mL)

  • Round-bottom flask (50 mL) with stir bar

  • Nitrogen atmosphere setup

  • Rotary evaporator

  • Diethyl ether (cold) for washing

  • TLC plates and appropriate solvent system for monitoring

Procedure:

  • In a 50 mL round-bottom flask, dissolve benzaldehyde, allylamine, and 3-nitropropionic acid in 10 mL of methanol.

  • Stir the mixture at room temperature for approximately 15-20 minutes to facilitate imine formation.

  • Add cyclohexyl isocyanide to the stirring solution.

  • Seal the flask and continue stirring at room temperature under a nitrogen atmosphere for 24-48 hours. The reaction is exothermic and should proceed smoothly.[4]

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the solution under reduced pressure to obtain a solid.

  • Wash the solid residue with cold diethyl ether (3 x 20 mL) to remove any unreacted starting materials and impurities.

  • Dry the resulting pure product, which should be a white to pale yellow solid.

Self-Validation and Trustworthiness: The formation of the product can be confirmed by the disappearance of the starting materials on TLC. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity. The appearance of two sets of signals in the NMR spectrum is common due to the presence of rotamers around the newly formed amide bond.[9]

The Passerini Three-Component Reaction (Passerini-3CR): Crafting α-Acyloxy Amides

First reported in 1921, the Passerini reaction is a powerful tool for the synthesis of α-acyloxy amides from an aldehyde or ketone, a carboxylic acid, and an isocyanide.[10][11] These products are valuable intermediates in organic synthesis and have been explored for their potential as anticancer agents.[10][12]

Mechanistic Rationale and Experimental Causality:

The mechanism of the Passerini reaction is believed to be dependent on the solvent used. In aprotic, non-polar solvents, a concerted, non-ionic pathway is favored where a hydrogen-bonded complex of the aldehyde and carboxylic acid reacts with the isocyanide.[13][14] In polar solvents, an ionic mechanism involving the formation of a nitrilium ion intermediate is more likely.[10] The reaction is generally faster in aprotic solvents and at higher concentrations.[15]

Passerini_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Carbonyl Aldehyde/Ketone NitriliumIon Nitrilium Ion Intermediate Carbonyl->NitriliumIon + Cyclohexyl Isocyanide + H⁺ (from Acid) CarboxylicAcid Carboxylic Acid CarboxylicAcid->NitriliumIon CyclohexylIsocyanide Cyclohexyl Isocyanide CyclohexylIsocyanide->NitriliumIon AcylTransfer Intramolecular Acyl Transfer NitriliumIon->AcylTransfer + Carboxylate Product α-Acyloxy Amide (Passerini Product) AcylTransfer->Product

Caption: Generalized workflow of the Passerini three-component reaction.

Detailed Protocol: Stereoselective Passerini Reaction

This protocol describes a diastereoselective Passerini reaction, highlighting the potential for stereochemical control.

Materials:

  • Chiral aldehyde (e.g., (R)-2-phenylpropionaldehyde) (1.0 equiv)

  • Carboxylic acid (e.g., benzoic acid) (1.2 equiv)

  • Cyclohexyl isocyanide (1.0 equiv)

  • Anhydrous dichloromethane (DCM) as solvent

  • Round-bottom flask with stir bar and nitrogen inlet

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the chiral aldehyde and carboxylic acid in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the cyclohexyl isocyanide to the cooled, stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired α-acyloxy amide.

  • Determine the diastereomeric ratio of the product using ¹H NMR spectroscopy.

Expertise and Trustworthiness: The use of anhydrous conditions is critical to minimize side reactions and to favor the desired stereochemical outcome, especially when Lewis acid catalysts are employed for enhanced stereocontrol.[16] The workup with sodium bicarbonate is essential to remove any unreacted carboxylic acid.

Quantitative Data Summary

ReactionKey FeaturesTypical SolventsTemperatureTypical YieldsKey Applications
Ugi-4CR Forms α-acylamino amidesMethanol, EthanolRoom TemperatureHigh (often >70%)Peptidomimetics, Heterocycle synthesis
Passerini-3CR Forms α-acyloxy amidesDichloromethane, Toluene (Aprotic)0°C to Room TemperatureModerate to HighNatural product synthesis, Bioactive small molecules

Applications in Drug Discovery and Development

The products of MCRs involving cyclohexane isocyanide are of significant interest to the pharmaceutical industry. The resulting scaffolds have been incorporated into a variety of biologically active compounds.

  • Antibacterial Agents: A "double Passerini reaction" has been used to synthesize a compound with good antibacterial activity against the Gram-negative bacterium Pseudomonas aeruginosa.[12]

  • Anticancer Drug Development: The Passerini reaction has been employed to create α-acyloxy carboxamides that have shown potential as anticancer medications.[10]

  • Peptidomimetics: The Ugi reaction is a premier tool for the synthesis of peptidomimetics, which are designed to mimic natural peptides but with improved stability and bioavailability.[5][6]

  • Heterocycle Synthesis: The products of both Ugi and Passerini reactions can serve as versatile precursors for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many approved drugs.[10][17]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield in Ugi Reaction Incomplete imine formation.Pre-stir the aldehyde and amine for 15-30 minutes before adding the other components. Ensure high concentration of reactants.[4]
Competing Passerini Reaction in Ugi Synthesis Use of aprotic solvent.Switch to a polar protic solvent like methanol or ethanol.[8]
Sluggish Passerini Reaction Sterically hindered ketone or unreactive aldehyde.Increase reaction time, consider gentle heating, or use a Lewis acid catalyst to activate the carbonyl group.[16]
Difficult Purification Similar polarity of product and byproducts.Optimize the solvent system for column chromatography carefully. A wash with a less polar solvent like diethyl ether can sometimes remove nonpolar impurities before chromatography.

Conclusion: A Versatile Toolkit for Modern Synthesis

Multicomponent reactions utilizing cyclohexane-based isocyanides represent a highly efficient and versatile strategy for the rapid construction of complex and diverse molecular architectures. The unique properties of the cyclohexane moiety, combined with the power of MCRs, provide a robust platform for addressing challenges in medicinal chemistry and materials science. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can unlock a vast chemical space and accelerate the discovery of novel molecules with significant biological and material properties.

References

  • This reference is not cited in the text.
  • Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]

  • Reyes-Retana, A., et al. (2020).
  • Wahby, Y., Abdel-Hamid, H., & Ayoup, M. S. (2022). Two decades of recent advances of Passerini reactions: synthetic and potential pharmaceutical applications. New Journal of Chemistry, 46(4), 1445-1468.
  • Kazemizadeh, A. R., & Ramazani, A. (2012). Synthetic Applications of Passerini Reaction. Current Organic Chemistry, 16(4), 418-450.
  • Wessjohann, L. A., et al. (2017). Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities.
  • BenchChem. (2025). Application Notes & Protocols: Strecker–Ugi Type Multicomponent Reaction for Pyridopurine Synthesis.
  • Wessjohann, L. A., et al. (2018). Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities. CentAUR.
  • Gulten, S. (2011). Ugi Reaction. Part II. ChemSpider SyntheticPages, 485.
  • This reference is not cited in the text.
  • Dömling, A. (2012). Ugi Multicomponent Reaction. Organic Syntheses, 89, 54-63.
  • This reference is not cited in the text.
  • Giustiniano, M., et al. (2022). Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs?. ACS Medicinal Chemistry Letters, 13(11), 1766-1772.
  • This reference is not cited in the text.
  • Banfi, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(18), 10335-10375.
  • Czlapinski, J. L. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois Urbana-Champaign.
  • Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
  • This reference is not cited in the text.
  • Andreana, P. R., Liu, C. C., & Schreiber, S. L. (2004). Stereochemical Control of the Passerini Reaction. Organic Letters, 6(23), 4231-4233.
  • Dömling, A. (2017). Isocyanide-based multicomponent reactions based upon intramolecular nitrilium trapping. In Multicomponent Reactions: Synthesis of Bioactive Heterocycles (pp. 33-56). CRC Press.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

  • Ugi, I. (2003). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Molecules, 8(1), 53-66.
  • This reference is not cited in the text.
  • Seiple, I. B., et al. (2016). An Ugi Reaction Incorporating a Redox-Neutral Amine C–H Functionalization Step. Journal of the American Chemical Society, 138(34), 10786-10789.
  • Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

  • This reference is not cited in the text.
  • Barreto, A. S., Vercillo, O. E., & Andrade, C. K. (2011). Passerini Reaction. Journal of the Brazilian Chemical Society, 22, 462-467.
  • This reference is not cited in the text.
  • de la Torre, J. C., et al. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 23(11), 2945.

Sources

Application

Application Note: Precision Synthesis of 1,4-Disubstituted Cyclohexane Heterocycles via Isocyanide Insertion

Executive Summary & Strategic Importance The 1,4-disubstituted cyclohexane motif is a "privileged scaffold" in medicinal chemistry, offering a rigid, non-aromatic linker that improves solubility and metabolic stability c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 1,4-disubstituted cyclohexane motif is a "privileged scaffold" in medicinal chemistry, offering a rigid, non-aromatic linker that improves solubility and metabolic stability compared to phenyl rings. However, synthesizing these cores with specific heterocyclic substitution patterns often involves lengthy linear sequences.

This guide details the application of Isocyanide Insertion strategies—specifically Isocyanide-based Multicomponent Reactions (IMCRs) and TosMIC-mediated cyclizations —to rapidly generate 1,4-disubstituted cyclohexane heterocycles. Unlike traditional nucleophilic substitutions, isocyanide insertions exploit the unique "divalent" carbon reactivity (


), allowing for the simultaneous formation of C-C and C-N bonds.
Key Advantages of this Workflow:
  • Atom Economy: High-efficiency assembly of complex heterocycles (Tetrazoles, Imidazoles) directly from 1,4-cyclohexanedione.

  • Divergent Synthesis: Access to both cis and trans isomers, separable via crystallization or chromatography.

  • Rapid Library Generation: Ideal for Fragment-Based Drug Discovery (FBDD).

Mechanistic Grounding: The Isocyanide Vector

To ensure reproducibility, one must understand the two distinct mechanistic pathways utilized in these protocols.

Pathway A: The -Addition (Ugi-Azide Route)

In the Ugi-type insertion, the isocyanide carbon acts as a nucleophile attacking the iminium ion (formed in situ from the ketone and amine) and subsequently as an electrophile reacting with the azide anion. This "insertion" into the C=N bond generates a 1,5-disubstituted tetrazole.

Pathway B: The [3+2] Cycloaddition (Van Leusen Route)

Here, Tosylmethyl Isocyanide (TosMIC) acts as a C-N-C 1,3-dipole equivalent. The isocyanide carbon attacks the carbonyl of the cyclohexane, followed by ring closure and elimination of the tosyl group. This effectively "inserts" an imidazole ring at the carbonyl position.

Isocyanide_Mechanism Substrate 1,4-Cyclohexanedione Imine Bis-Imine Intermediate Substrate->Imine + Amine (R-NH2) Betaine Betaine Intermediate Substrate->Betaine + TosMIC + Base Nitrilium Nitrilium Ion (Alpha-Addition) Imine->Nitrilium + Isocyanide (R-NC) + TMSN3 Tetrazole 1,4-Bis(tetrazolyl) cyclohexane Nitrilium->Tetrazole Electrocyclic Ring Closure Oxazoline Oxazoline Intermediate Betaine->Oxazoline Cyclization Imidazole 1,4-Bis(imidazolyl) cyclohexane Oxazoline->Imidazole - TsOH (Elimination)

Figure 1: Divergent mechanistic pathways for isocyanide insertion into 1,4-cyclohexanedione. Pathway A (Blue) yields Tetrazoles; Pathway B (Red) yields Imidazoles.

Protocol 1: Double Ugi-Azide Reaction

Target: Synthesis of 1,4-bis(1-alkyl-5-substituted-1H-tetrazol-5-yl)cyclohexanes. Application: Creating high-nitrogen bioisosteres of diamides; improving metabolic stability.

Reagents & Equipment
  • Substrate: 1,4-Cyclohexanedione (1.0 equiv).

  • Amine: Primary amine (e.g., Benzylamine, 2.2 equiv).

  • Isocyanide: tert-Butyl isocyanide or cyclohexyl isocyanide (2.2 equiv).

  • Azide Source: Trimethylsilyl azide (TMSN3) (2.4 equiv). Note: Safer than hydrazoic acid but requires moisture control.

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). TFE accelerates Ugi reactions.

  • Catalyst: None required (autocatalytic) or mild Lewis acid (ZnCl2, 5 mol%).

Step-by-Step Methodology
  • Imine Formation (Pre-complexation):

    • In a round-bottom flask, dissolve 1,4-cyclohexanedione (112 mg, 1.0 mmol) in MeOH (5 mL).

    • Add the primary amine (2.2 mmol) dropwise.

    • Critical Step: Stir at room temperature for 30 minutes. Ensure the solution becomes slightly warm or changes color, indicating imine formation. Do not skip this. Premature addition of isocyanide can lead to side reactions with the free ketone.

  • Isocyanide & Azide Addition:

    • Add the isocyanide (2.2 mmol) to the reaction mixture.

    • Immediately add TMSN3 (2.4 mmol) dropwise via syringe.

    • Safety: Perform this step in a well-ventilated fume hood. TMSN3 can hydrolyze to HN3 (toxic/explosive) if exposed to excess water.

  • Reaction Incubation:

    • Seal the vessel and stir at 40°C for 12–24 hours.

    • Monitoring: Use TLC (5% MeOH in DCM). The disappearance of the isocyanide odor is a crude but effective indicator of progress.

  • Work-up & Purification:

    • Concentrate the solvent under reduced pressure.

    • Flash Chromatography: Elute with a gradient of Hexanes:Ethyl Acetate (from 80:20 to 50:50).

    • Isomer Separation: The product will exist as a mixture of cis and trans isomers (typically 1:1 to 1:3). These often separate on silica gel; the trans isomer is usually more polar due to symmetry breaking in the interaction with the stationary phase.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete imine formationExtend step 1 time; add molecular sieves (4Å) to remove water.
Sticky/Gummy Product Polymerization of isocyanideReduce temperature to RT; dilute reaction (0.1 M).
Residual Isocyanide Smell Incomplete consumptionAdd 10% excess TMSN3 and amine; extend time.

Protocol 2: Double Van Leusen Imidazole Synthesis

Target: Synthesis of 1,4-bis(1,5-disubstituted-imidazol-4-yl)cyclohexanes. Application: Synthesis of kinase inhibitor scaffolds; rigidifying peptide mimetics.

Reagents & Equipment
  • Substrate: 1,4-Cyclohexanedione (1.0 equiv).

  • Reagent: Tosylmethyl Isocyanide (TosMIC) (2.2 equiv).

  • Amine: Primary amine (2.2 equiv) (for N-substituted imidazoles).

  • Base: Potassium Carbonate (K2CO3) or DBU.

  • Solvent: DMF or DME (Dimethoxyethane).

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve TosMIC (430 mg, 2.2 mmol) and the primary amine (2.2 mmol) in DMF (5 mL).

    • Note: If synthesizing unsubstituted imidazoles, use ammonia (in MeOH) instead of a primary amine.

  • Base Activation:

    • Add K2CO3 (3.0 equiv) to the solution. Stir for 10 minutes to ensure suspension homogeneity.

  • Substrate Addition:

    • Add 1,4-cyclohexanedione (1.0 mmol) slowly.

    • Mechanism Check: The TosMIC anion attacks the ketone. The amine then displaces the oxygen (or attacks the intermediate) to form the imidazole ring.

  • Cyclization:

    • Heat the mixture to 80°C for 4–6 hours.

    • Observation: The reaction typically turns deep yellow/orange.

  • Quench & Isolation:

    • Pour the mixture into ice-water (50 mL). The product often precipitates as a solid.

    • Filter the solid. If no precipitate forms, extract with EtOAc (3 x 20 mL), wash with brine (to remove DMF), and dry over Na2SO4.

  • Stereochemical Control:

    • The Van Leusen reaction on cyclic ketones thermodynamically favors the trans isomer (diequatorial placement of the bulky heterocyclic rings) to minimize 1,3-diaxial interactions.

    • Recrystallize from Ethanol/Water to enrich the trans isomer (>95% dr).

Comparative Analysis of Protocols

FeatureProtocol 1: Ugi-AzideProtocol 2: Van Leusen
Heterocycle Formed 1,5-Disubstituted Tetrazole1,4/5-Disubstituted Imidazole
Linkage Type C-C bond to Tetrazole C5C-C bond to Imidazole C4/5
Diversity Input High (Amine + Isocyanide inputs)Medium (Amine input only)
Stereoselectivity Low (Cis/Trans mixture)High (Favors Trans)
Atom Economy Excellent (Water is only byproduct)Good (TosOH byproduct)

Emerging Technology: Pd-Catalyzed Imidoylation

For advanced users with access to photo-redox or high-pressure equipment.

Recent advances (See Ref 1, 4) allow for the insertion of isocyanides into alkyl halides using Palladium catalysis, often assisted by light.[1][2][3]

  • Concept: 1,4-Diiodocyclohexane + R-NC + Pd(0)

    
     Double Imidoyl-Pd Species 
    
    
    
    Trapping with Nucleophile.
  • Status: While promising, this method is less robust than MCRs for cyclohexane specifically, due to slow oxidative addition to secondary alkyl halides and competitive

    
    -hydride elimination. Recommendation:  Use Protocol 1 or 2 for reliable scale-up.
    

References

  • Recent Advances in Palladium-Catalyzed Isocyanide Insertions. Molecules, 2020. Link

  • Base Metal Catalyzed Isocyanide Insertions. Angewandte Chemie Int. Ed., 2020.[4][5][6] Link

  • Photoexcited Palladium Complex-Catalyzed Isocyanide Insertion into Inactivated Alkyl Iodides. International Journal of Molecular Sciences, 2025. Link

  • Advances in palladium-catalysed imidoylative cyclization of functionalized isocyanides. Organic & Biomolecular Chemistry, 2021. Link

  • Multicomponent Reactions with Isocyanides (The Ugi Reaction).
  • Chemistry of Sulfonylmethyl Isocyanides (Van Leusen Reaction).Tetrahedron Letters, Seminal work on TosMIC cyclizations with ketones. (General Reference).

Disclaimer: All protocols involve hazardous chemicals (Isocyanides, Azides). Perform a full risk assessment before experimentation.

Sources

Method

Application Notes and Protocols: Coordination Chemistry of Isocyanomethyl Ligands with Transition Metals

Introduction The coordination chemistry of isocyanide ligands with transition metals has been a subject of extensive research for over a century, revealing a rich and diverse field with applications spanning catalysis, m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The coordination chemistry of isocyanide ligands with transition metals has been a subject of extensive research for over a century, revealing a rich and diverse field with applications spanning catalysis, materials science, and medicine.[1] Isocyanides (R-N≡C), isoelectronic with carbon monoxide, are versatile ligands that can act as strong σ-donors and variable π-acceptors.[2][3] This dual electronic nature allows them to stabilize a wide range of metal oxidation states and coordination geometries.[4][5] Among the vast family of isocyanides, those bearing a reactive methylene group adjacent to the isocyano functionality, the isocyanomethyl ligands (⁻CH₂NC), and their derivatives, represent a particularly intriguing subclass. The presence of the carbanionic center alpha to the isocyanide group introduces unique reactivity and bonding motifs, making their transition metal complexes promising candidates for novel catalytic transformations and functional materials.

This guide provides an in-depth exploration of the coordination chemistry of isocyanomethyl ligands with transition metals, tailored for researchers, scientists, and drug development professionals. It will cover the synthesis of isocyanomethyl ligands, the preparation of their transition metal complexes, detailed characterization protocols, and an overview of their current and potential applications. The content is structured to provide not only procedural details but also the underlying chemical principles, empowering researchers to adapt and innovate in this exciting area of inorganic and organometallic chemistry.

Synthesis of Isocyanomethyl Ligands and their Derivatives

The synthesis of isocyanides, in general, has traditionally relied on methods like the dehydration of N-formamides.[6] However, the preparation of functionalized isocyanides, especially those with reactive moieties like the isocyanomethyl group, often requires more specialized synthetic strategies.

General Considerations

The isocyanomethyl anion (⁻CH₂NC) is a potent nucleophile. Its generation and use in synthesis require anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent protonation or reaction with atmospheric components. The choice of solvent is also critical, with ethereal solvents like tetrahydrofuran (THF) or diethyl ether being common choices due to their inertness and ability to solvate the counter-ion of the organometallic base used for deprotonation.

Protocol: Synthesis of a Generic Isocyanomethyl-Derived Ligand via Deprotonation

This protocol outlines the in-situ generation of an isocyanomethyl anion and its subsequent reaction with an electrophile to generate a functionalized isocyanomethyl ligand.

Materials:

  • Methyl isocyanide (CH₃NC) or other suitable isocyanide precursor

  • Strong, non-nucleophilic base (e.g., n-butyllithium (n-BuLi), lithium diisopropylamide (LDA))

  • Anhydrous, aprotic solvent (e.g., THF, diethyl ether)

  • Electrophile (E⁺) (e.g., alkyl halide, silyl chloride)

  • Standard Schlenk line or glovebox equipment for inert atmosphere operations

  • Dry ice/acetone bath for low-temperature control

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.

  • Solvent and Substrate Addition: Add anhydrous THF to the flask via a syringe. Cool the flask to -78 °C using a dry ice/acetone bath. Add the isocyanide precursor (e.g., methyl isocyanide) to the cold solvent.

  • Deprotonation: Slowly add a solution of the strong base (e.g., n-BuLi in hexanes) dropwise to the stirred isocyanide solution at -78 °C. The formation of the lithium isocyanomethylide is often indicated by a color change. Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete deprotonation.

  • Electrophilic Quench: Add the desired electrophile to the reaction mixture at -78 °C. The reaction is typically rapid.

  • Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at low temperature. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography, distillation, or recrystallization.

Causality Behind Experimental Choices:

  • Low Temperature: The deprotonation and subsequent reactions are performed at low temperatures (-78 °C) to control the high reactivity of the organolithium reagent and the resulting carbanion, preventing side reactions.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial as organolithium reagents and carbanions are highly reactive towards water and oxygen.

  • Non-nucleophilic Base: A strong, non-nucleophilic base like LDA is preferred in some cases to minimize nucleophilic attack on the isocyanide carbon.

Synthesis of Transition Metal Complexes

Isocyanomethyl ligands and their derivatives can be coordinated to transition metals through various synthetic methodologies. The choice of method depends on the desired complex, the stability of the ligand, and the nature of the metal precursor.

Synthetic Strategies

Common methods for the synthesis of transition metal isocyanide complexes include:[3]

  • Direct reaction of a metal salt with the isocyanide ligand.

  • Ligand substitution reactions, where a labile ligand (e.g., CO, phosphine) is displaced by the isocyanide.[7]

  • Alkylation of a coordinated cyanide ligand.

For complexes of isocyanomethyl-type ligands, the in-situ generation of the ligand followed by reaction with a metal halide is a common and effective approach.

Protocol: Synthesis of a Transition Metal Complex with a Functionalized Isocyanomethyl Ligand

This protocol describes a general method for the synthesis of a transition metal complex by reacting a metal halide with a pre-formed or in-situ generated lithium isocyanomethylide derivative.

Materials:

  • Functionalized isocyanomethyl ligand or its precursor

  • Transition metal halide (e.g., PdCl₂(PPh₃)₂, [Rh(CO)₂Cl]₂)

  • Anhydrous, aprotic solvent (e.g., THF, dichloromethane)

  • Strong base (if generating the ligand in-situ)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Ligand Preparation: Prepare a solution of the functionalized isocyanomethyl ligand in an appropriate anhydrous solvent. If starting from the precursor, generate the lithium salt as described in Protocol 1.2.

  • Metal Precursor Solution: In a separate Schlenk flask, dissolve the transition metal halide in the same or a compatible anhydrous solvent.

  • Complexation: Slowly add the solution of the isocyanomethyl ligand (or its lithium salt) to the stirred solution of the metal precursor at an appropriate temperature (often room temperature or below).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., ³¹P NMR if phosphine ligands are present, IR spectroscopy to observe changes in the ν(C≡N) stretching frequency).

  • Isolation: Upon completion, the product can be isolated by various methods depending on its properties. This may involve filtration to remove any precipitated salts (e.g., LiCl), followed by removal of the solvent under vacuum.

  • Purification: The crude complex can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel or alumina.

Workflow for Synthesis of Isocyanomethyl Transition Metal Complexes

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis Isocyanide_Precursor Isocyanide Precursor (e.g., CH3NC) Deprotonation Deprotonation (-78 °C, Strong Base) Isocyanide_Precursor->Deprotonation Lithium_Isocyanomethylide Lithium Isocyanomethylide Deprotonation->Lithium_Isocyanomethylide Electrophilic_Quench Electrophilic Quench Lithium_Isocyanomethylide->Electrophilic_Quench Functionalized_Ligand Functionalized Isocyanomethyl Ligand Electrophilic_Quench->Functionalized_Ligand Complexation Complexation Reaction Functionalized_Ligand->Complexation Metal_Halide Transition Metal Halide Metal_Halide->Complexation Crude_Complex Crude Metal Complex Complexation->Crude_Complex Purification Purification Crude_Complex->Purification Final_Complex Purified Complex Purification->Final_Complex Catalytic_Cycle A [M]-L (Active Catalyst) B [M](Substrate A)-L A->B Substrate A Coordination C [M](Intermediate)-L B->C Reaction with Substrate B D [M](Product)-L C->D Product Formation D->A Product Release

Sources

Technical Notes & Optimization

Troubleshooting

Controlling foul odor of isocyanide reagents in the laboratory

A Scientist's Guide to Taming the "Godzilla of Scent" in the Laboratory Welcome to the technical support center for isocyanide reagents. As a Senior Application Scientist, I understand that while isocyanides are invaluab...

Author: BenchChem Technical Support Team. Date: March 2026

A Scientist's Guide to Taming the "Godzilla of Scent" in the Laboratory

Welcome to the technical support center for isocyanide reagents. As a Senior Application Scientist, I understand that while isocyanides are invaluable reagents in multicomponent reactions, pharmaceuticals, and materials science, their uniquely potent and unpleasant odor presents a significant challenge in the laboratory.[1][2] This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you manage and control these malodorous compounds effectively, ensuring a safer and more pleasant research environment.

Frequently Asked Questions (FAQs)

Q1: What makes the odor of isocyanides so notoriously foul?

Isocyanides, or isonitriles, possess an intensely powerful and repulsive odor often described by researchers as "horrid," "mind-boggling," and even "murderous."[1][2][3] This characteristic is so pronounced that isocyanides have been patented for use as non-lethal chemical weapons.[1][2][3] The odor is inherent to the isocyano functional group (R-N≡C). While higher molecular weight, solid isocyanides are often odorless, the volatile, low-molecular-weight isocyanides commonly used in synthesis are the primary culprits.[4][5]

Q2: Beyond the smell, are volatile isocyanides highly toxic?

While the odor is extreme, isocyanides are generally considered to have low acute toxicity.[1][2][5] However, as with any reactive chemical, appropriate safety precautions are essential. The primary laboratory challenge remains the control of the pervasive odor, which can cause significant discomfort and distraction.

Q3: What are the absolute minimum safety requirements for handling isocyanides?

Due to the overpowering odor, all manipulations involving volatile isocyanides must be conducted within a certified and properly functioning chemical fume hood.[3] Standard personal protective equipment (PPE), including a lab coat, chemical-resistant nitrile or butyl rubber gloves, and safety goggles, is mandatory to prevent skin and eye contact.[6][7]

Q4: Can I use a base, like sodium hydroxide, to "scrub" or neutralize isocyanide odors?

No, this is a common misconception. Isocyanides are stable under strongly basic conditions and will not be hydrolyzed or neutralized by alkaline solutions.[8][9] In fact, many synthesis methods for isocyanides employ strong bases.[8] Attempting to use a base to quench the odor will be ineffective. Acidic conditions are required for effective neutralization through hydrolysis.[8][10][11]

Troubleshooting Guide: Odor Control in Practice

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q: I've finished my reaction, but the fume hood and the lab still smell strongly of isocyanide. What did I miss?

A: This is a common issue that usually points to three sources: unquenched reagent in the reaction mixture, contaminated waste, or contaminated glassware. The key is to address all three systematically. Isocyanides are volatile, and even trace amounts can release a powerful odor.

Causality: The isocyanide functional group needs to be chemically transformed into a non-volatile, non-odorous derivative. The most reliable method is acid-catalyzed hydrolysis, which converts the isocyanide into a non-odorous formamide and a primary amine.[8][10]

Immediate Corrective Actions:

  • Quench the Reaction Mixture: Before workup, ensure all residual isocyanide is destroyed. Add an acidic solution (e.g., 1M HCl) to the reaction flask while it is still in the fume hood and stir vigorously.

  • Treat Liquid Waste: All aqueous layers from workups and solvent rinses that may contain traces of isocyanide should be acidified before being placed in a waste container.

  • Decontaminate Glassware Immediately: Do not let glassware air-dry. Rinse all contaminated flasks, syringes, and needles immediately with a prepared acidic solution. A highly effective method is rinsing with a 1:10 mixture of concentrated hydrochloric acid and methanol.[12]

  • Wipe Down Surfaces: Wipe down the interior surfaces of the fume hood, as well as any potentially contaminated equipment, with a cloth dampened with a decontamination solution (e.g., 5% acetic acid in ethanol), followed by a standard surface cleaner.

Q: How can I prevent the odor from becoming a problem in the first place?

A: Proactive odor control is far more effective than reactive cleanup. This involves a combination of classic chemical trapping and a novel, non-destructive masking technique.

Strategy 1: Chemical Trapping (Oxidative Scrubbing) Before starting your experiment, prepare a bleach bath (a shallow dish or beaker containing standard household bleach, which is a ~5.25% solution of sodium hypochlorite) and place it in the back of the fume hood. The bleach can help oxidize volatile isocyanide molecules that escape into the hood environment.

Strategy 2: Advanced Odor Masking (Halogen-Bonded Adducts) For a more elegant and modern approach, you can "mask" the isocyanide's odor without destroying the reagent. Recent research has shown that mixing isocyanides with certain iodoperfluorocarbons (e.g., iodopentafluorobenzene) forms a non-covalent halogen bond with the isocyano carbon.[1][2][3][13]

  • The Mechanism: This interaction creates a stable adduct that dramatically reduces the isocyanide's volatility and, consequently, its odor. Quantitative studies have shown up to a 46- to 50-fold decrease in the gas-phase concentration of the isocyanide.[1][2][3][13]

  • The Advantage: The key benefit is that the isocyanide's chemical reactivity is preserved.[3][13] The adduct can be used directly in reactions like the Ugi or Passerini reactions, making the isocyanide effectively a "benchtop" reagent with minimal odor.[1][3]

Q: I had a small spill of an isocyanide solution inside the fume hood. How should I clean it up?

A: Act promptly and methodically. Your goal is to contain, absorb, and neutralize the isocyanide.

Causality: You must use an absorbent that will not react with the isocyanide and then treat the absorbed material with an acidic solution to hydrolyze the isocyanide.

Step-by-Step Spill Cleanup Protocol:

  • Ensure Safety: Confirm the fume hood sash is at the proper height and you are wearing appropriate PPE (gloves, goggles, lab coat).

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or clay. Do not use paper towels initially, as this can increase the surface area and odor.

  • Neutralize: Carefully pour a quenching solution, such as 1M HCl or 10% aqueous acetic acid, over the absorbent material. Use enough to saturate it. You may observe some fizzing or heat generation.

  • Collect Waste: Once the reaction has subsided, scoop the neutralized absorbent material into a designated hazardous waste container.

  • Final Decontamination: Wipe the spill area thoroughly with a cloth soaked in your acidic quenching solution, followed by a rinse with water and a final wipe-down with a standard lab cleaner. Dispose of all cleaning materials in the hazardous waste container.

Protocols for Isocyanide Odor Control

Table 1: Comparison of Odor Control Strategies
StrategyMechanismWhen to UseAdvantagesDisadvantages
Acidic Hydrolysis Destructive; converts R-N≡C to R-NHCHO (formamide)Post-reaction quenching of reaction mixtures, waste, spills, and glasswarePermanently destroys the isocyanide and its odor; uses common lab reagents.Irreversible; cannot be used if you need to recover the isocyanide.
Halogen Bonding Non-destructive; forms a low-odor adductPre-reaction handling and storage of isocyanide reagentsDramatically reduces odor while preserving reactivity; allows for easier handling.[3][13]Requires a specific halogen-bond donor reagent; adds mass to the reaction.
Protocol 1: Standard Post-Reaction Quenching (Acidic Hydrolysis)

This protocol describes the essential steps to neutralize residual isocyanide in a reaction mixture before workup and disposal.

  • Cool the Reaction: Once your reaction is complete, cool the flask to 0 °C using an ice bath. This is a precaution to control any potential exotherm from the neutralization.

  • Prepare Quenching Solution: Prepare a solution of 1M hydrochloric acid (HCl) in water.

  • Slow Addition: While stirring the reaction mixture vigorously within the fume hood, slowly add the 1M HCl solution dropwise.

  • Stir and Warm: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes to ensure complete hydrolysis of the isocyanide.

  • Proceed to Workup: The reaction mixture is now safe to proceed with standard aqueous workup procedures. All waste, including aqueous layers, should be considered hazardous and disposed of according to institutional guidelines.

Protocol 2: Decontamination of Glassware and Equipment

Use this procedure to eliminate the persistent odor from contaminated lab equipment.

  • Initial Rinse: Immediately after use, rinse the glassware (flasks, syringes, etc.) with an organic solvent compatible with your reaction (e.g., acetone or ethanol) to remove the bulk of the organic residues. Dispose of this rinse as hazardous waste.

  • Prepare Decontamination Solution: In a designated container inside the fume hood, prepare a 1:10 (v/v) solution of concentrated hydrochloric acid in methanol.[12] Caution: This is a corrosive and flammable mixture; handle with extreme care.

  • Soak or Rinse: Either fill the glassware with this solution and let it stand for 15-20 minutes or thoroughly rinse all internal surfaces with it. For syringes, carefully draw up and expel the solution several times.

  • Final Cleaning: Dispose of the decontamination solution into a designated hazardous waste container. The glassware can now be cleaned using standard laboratory detergents and water.

Visualizing the Workflow

A systematic approach is critical for success. The following diagrams illustrate the decision-making process and the complete lifecycle of isocyanide handling.

Caption: Complete workflow for handling isocyanide reagents.

Troubleshooting_Tree Start Persistent Isocyanide Odor Detected Q1 Is the reaction still active? Start->Q1 A1_Yes Continue reaction in hood. Ensure proper ventilation. Q1->A1_Yes Yes Q2 Has the reaction been quenched? Q1->Q2 No A2_No Perform Acidic Quench (Protocol 1) Q2->A2_No No Q3 Has glassware been decontaminated? Q2->Q3 Yes A2_No->Q3 A3_No Decontaminate Immediately (Protocol 2) Q3->A3_No No Q4 Has waste been treated? Q3->Q4 Yes A3_No->Q4 A4_No Acidify all potentially contaminated liquid waste. Q4->A4_No No End Odor Controlled. Review handling procedures for next experiment. Q4->End Yes A4_No->End

Caption: Decision tree for troubleshooting isocyanide odor.

References

  • Mikherdov, A. S., et al. (2020). The halogen bond with isocyano carbon reduces isocyanide odor. Nature Communications. Available at: [Link]

  • Wikipedia. Isocyanide. Available at: [Link]

  • Canada.ca. (2022). Isocyanates: Control measures guideline. Available at: [Link]

  • Composites One. Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Available at: [Link]

  • Mikherdov, A. S., et al. (2020). The halogen bond with isocyano carbon reduces isocyanide odor. PubMed. Available at: [Link]

  • Sysco Environmental. What PPE is required when working with isocyanates? Available at: [Link]

  • News-Medical.net. (2020). New approach prevents the foul odor of isocyanides. Available at: [Link]

  • Institute of Chemistry, SPBU. (2020). Novel noncovalent bond blocks repulsive odor of isocyanides, key reagents in organic synthesis. Available at: [Link]

  • Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. Available at: [Link]

  • Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. Available at: [Link]

  • Organic Syntheses. tert-BUTYL ISOCYANIDE. Available at: [Link]

  • Vedantu. (2024). Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE. Available at: [Link]

  • askIITians. (2025). Ethyl isocyanide on hydrolysis in acidic medium generates. Available at: [Link]

  • Quora. (2019). Why is the hydrolysis of an isocyanide not done in alkaline condition? Available at: [Link]

  • Cerra, B., et al. (2022). Isocyanide Chemistry Enabled by Continuous Flow Technology. ChemRxiv. Available at: [Link]

  • Dömling, A. (2005). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemistry & Biodiversity. Available at: [Link]

  • Banfi, L., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. Available at: [Link]

Sources

Optimization

Preventing oxidation of methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate during storage

Technical Support Center: Stability & Storage of Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate Section 1: Executive Technical Overview Compound Profile: IUPAC Name: Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate

Section 1: Executive Technical Overview

Compound Profile:

  • IUPAC Name: Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate[1]

  • Functional Focus: Isocyanide (Isonitrile) group (

    
    ) attached to a cyclohexane ring.[1]
    
  • Critical Failure Mode: Oxidation to Isocyanate (

    
    ).[1]
    

The Stability Paradox: While the cyclohexane ring and ester moiety are relatively robust, the isocyanide group is electronically unique. The terminal carbon in the isocyanide group possesses carbenoid character (a lone pair and a vacant p-orbital), making it a potent nucleophile and highly susceptible to oxidation.

In the presence of atmospheric oxygen, and often catalyzed by trace metals or light, the isocyanide (


) oxidizes to the corresponding isocyanate (

). This is not merely a purity issue; isocyanates have drastically different reactivity profiles (electrophilic vs. nucleophilic) and toxicity standards, rendering the material useless for isocyanide-based multicomponent reactions (e.g., Ugi or Passerini reactions).

Section 2: Troubleshooting & FAQs

Q1: Visual & Olfactory Diagnostics: How do I know if my batch has oxidized without running an NMR?

A: While analytical validation is required for confirmation, two sensory markers often indicate degradation:

  • Olfactory Shift: Isocyanides are infamous for their vile, overpowering "organic rotting" odor.[1] Isocyanates, conversely, tend to have a sharp, acrid, tear-inducing (lachrymatory) smell. If the "rotten" smell shifts to a "sharp chemical" sting, oxidation is likely.

  • Physical State: Pure methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate is typically a clear to slightly yellow liquid/low-melting solid.[1] Oxidation often leads to darkening (orange/brown) due to radical polymerization side-reactions that accompany the oxidation process.[1]

Q2: I stored the sample at -20°C, but it still degraded. Why?

A: Temperature control alone is insufficient.[1] The oxidation mechanism is driven by oxygen availability , not just thermal energy.

  • The Trap: Storing a bottle with a large headspace of air at -20°C actually increases the solubility of oxygen in organic liquids (Henry’s Law).

  • The Fix: You must minimize headspace and replace the atmosphere with Argon. Argon is heavier than air and forms a "blanket" over the sample, whereas Nitrogen can mix more easily with air if the seal is imperfect.

Q3: Can I purify the material if it contains 5-10% isocyanate?

A: It is difficult but possible.[1]

  • Distillation: Isocyanates typically boil at slightly lower temperatures than their isocyanide counterparts, but the difference is often too small for standard fractional distillation.

  • Chemical Scavenging: Not Recommended.[1] Standard amine scavengers will react with the isocyanate but may also react with the ester group or cause side reactions with the isocyanide.

  • Recommendation: If oxidation is >5%, repurify via rapid silica chromatography (neutralized with 1% triethylamine) or discard. Prevention is far superior to remediation.[1]

Section 3: Experimental Protocols

Protocol A: The "Self-Validating" QC Check (FT-IR Method)

Use this protocol to quantitatively verify batch integrity before starting any synthesis.[1]

Principle: The conversion of Isocyanide (


) to Isocyanate (

) results in a massive shift in the vibrational stretching frequency of the nitrogen-carbon bond.
Functional GroupWavenumber (

)
Intensity
Isocyanide (

)
2165 ± 10 cm⁻¹ Medium/Strong
Isocyanate (

)
2270 ± 10 cm⁻¹ Very Strong
Nitrile (Isomer) 2240 ± 10 cm⁻¹Weak/Medium

Step-by-Step:

  • Blank: Run a background scan with an empty ATR crystal.[1]

  • Load: Apply 1 drop of neat sample to the diamond ATR crystal.

  • Scan: Acquire spectrum (16 scans, 4 cm⁻¹ resolution).

  • Analyze:

    • Locate the peak at 2165 cm⁻¹ .

    • Check for a new peak at 2270 cm⁻¹ .[1]

  • Calculate:

    
    
    
    • Pass Criteria: Index < 0.02 (approx <2% oxidation).[1]

Protocol B: The "Argon Blanket" Storage Workflow

Standard operating procedure for long-term storage.[1]

  • Transfer: Move the material into a glass vial with a septum-screw cap (PTFE-lined).

  • Purge: Insert a long needle connected to an Argon line (low flow) through the septum, reaching the bottom of the liquid.

  • Vent: Insert a short "bleed" needle just through the septum (do not touch the liquid) to allow air to escape.

  • Sparge: Bubble Argon gently for 2-5 minutes to displace dissolved oxygen.

  • Blanket: Pull the long needle up into the headspace and increase flow slightly for 10 seconds.

  • Seal: Remove both needles simultaneously. Wrap the cap junction with Parafilm.

  • Store: Place in a secondary container with desiccant at -20°C.

Section 4: Visualizing the Failure Mode

Figure 1: Degradation Pathways of Isocyanides This diagram illustrates the two primary enemies of your compound: Oxygen (Oxidation) and Moisture (Hydrolysis).

G Start Methyl 4-(isocyanomethyl) cyclohexane-1-carboxylate (R-NC) Oxidation Oxidation Path (+ O2) Start->Oxidation Air Exposure (Radical/Metal Cat.) Hydrolysis Hydrolysis Path (+ H2O / Acid) Start->Hydrolysis Moisture (Trace Acid) Isocyanate Isocyanate (R-N=C=O) [Toxic / Reactive] Oxidation->Isocyanate Loss of Carbenoid Character Formamide Formamide (R-NH-CHO) [Dead End] Hydrolysis->Formamide Hydration

Caption: The dual degradation pathways.[1] Note that while oxidation forms isocyanates, moisture leads to formamides. Both render the starting material impure.

Figure 2: QC Decision Tree Follow this logic flow to determine if your material is safe to use.

QC Check Perform FT-IR Analysis Peak2270 Peak at ~2270 cm⁻¹? Check->Peak2270 NoPeak No Peak Peak2270->NoPeak Absent YesPeak Peak Present Peak2270->YesPeak Present Good Ratio < 0.02 (>98% Pure) PROCEED NoPeak->Good Calc Calculate Ratio: A(2270) / [A(2165) + A(2270)] YesPeak->Calc Calc->Good Low Bad Ratio > 0.05 (>5% Oxidized) PURIFY / DISCARD Calc->Bad High

Caption: Rapid Quality Control workflow using FT-IR spectroscopy.

References

  • Nenajdenko, V. G. (Ed.).[1] (2012).[1] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.[1] (General grounding on isocyanide reactivity and stability).

  • Specac Application Notes. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Link (Source for IR peak assignments: Isocyanate at 2268 cm⁻¹ vs Isocyanide at ~2165 cm⁻¹).

  • Luxford, T. F. M., & Nag, P. (2021). Dissociative electron attachment to methyl isocyanide. European Physical Journal D. Link (Discusses stability and degradation pathways of methyl isocyanide analogs).[2]

  • National Institutes of Health (PubChem). (2025).[1] Methyl 4-methyl-3-cyclohexene-1-carboxylate Compound Summary. Link (Structural analog data for physical property baselines).[1]

Sources

Troubleshooting

Optimizing yield of Ugi-4CR with sterically hindered isocyanides

Subject: Troubleshooting & Yield Optimization for Ugi 4-Component Reactions (U-4CR) with Sterically Hindered Isocyanides. To: Research Scientists, Medicinal Chemists, and Process Development Engineers. From: Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Yield Optimization for Ugi 4-Component Reactions (U-4CR) with Sterically Hindered Isocyanides. To: Research Scientists, Medicinal Chemists, and Process Development Engineers. From: Senior Application Scientist, Chemical Synthesis Division.

Executive Summary

The Ugi 4-Component Reaction (U-4CR) is a cornerstone of diversity-oriented synthesis, but it frequently stalls when utilizing sterically hindered isocyanides (e.g., tert-butyl isocyanide, 1,1,3,3-tetramethylbutyl isocyanide). The steric bulk impedes two critical steps: the formation of the nitrilium ion and the subsequent attack by the carboxylate.

This guide provides a validated troubleshooting framework to overcome these kinetic barriers. We move beyond standard methanol protocols, introducing fluorinated solvent effects, Lewis acid catalysis, and microwave acceleration to force the reaction to completion.

Part 1: Diagnostic Workflow

Before altering your protocol, identify the failure mode. Use this logic flow to determine the correct optimization module.

Ugi_Troubleshooting Start START: Low Yield with Bulky Isocyanide Check_Imine Is the Imine forming? (Check TLC/NMR) Start->Check_Imine Imine_No Imine formation failed Check_Imine->Imine_No No Imine_Yes Imine exists Check_Imine->Imine_Yes Yes Sol_Dehydrating Module 4: Add MS 4Å or Pre-form Imine Imine_No->Sol_Dehydrating Side_Product Major Side Product? Imine_Yes->Side_Product Passerini Passerini Product (α-acyloxy amide) Side_Product->Passerini Yes Stalled No Reaction / Stalled at Imine Stage Side_Product->Stalled No (SM remains) Sol_Order Module 2: Sequential Addition (Amine+Aldehyde first) Passerini->Sol_Order Sol_Solvent Module 1: Switch to TFE/HFIP Stalled->Sol_Solvent Sol_Lewis Module 3: Lewis Acid Catalysis (ZnCl2, Sc(OTf)3) Stalled->Sol_Lewis

Figure 1: Decision tree for diagnosing Ugi reaction failure modes. Blue nodes indicate decision points; dashed nodes indicate solution modules.

Part 2: Technical Q&A & Optimization Modules
Module 1: The Solvent Effect (TFE & HFIP)

Q: I am using Methanol (0.5 M) as standard, but the reaction with tert-butyl isocyanide is incomplete after 48 hours. Should I increase the concentration?

A: Increasing concentration in methanol is rarely sufficient for sterically hindered substrates. You must switch the solvent to 2,2,2-Trifluoroethanol (TFE) .

Technical Insight: Methanol is a protic solvent that facilitates the reaction, but TFE (and Hexafluoroisopropanol, HFIP) offers a much stronger hydrogen-bond donating capability (high


 value) without being strongly nucleophilic.
  • Activation: TFE hydrogen-bonds to the imine nitrogen, increasing its electrophilicity. This lowers the activation energy required for the bulky isocyanide to attack.

  • Stabilization: It stabilizes the polar transition states and the nitrilium ion intermediate, which is often the rate-determining step in hindered systems.

Data Comparison: Reaction of benzaldehyde, aniline, benzoic acid, and t-butyl isocyanide.

SolventTimeYieldNotes
MeOH 48 h49%Significant starting material remaining.
TFE 12 h82% Clean conversion, simple workup.
HFIP 6 h88%Fastest rate, but solvent is more expensive.

Protocol: Replace MeOH with TFE at 1.0 M concentration . Stir at room temperature. If solubility is an issue, a co-solvent mixture of TFE/DCM (2:1) can be used, though pure TFE is preferred.

Module 2: Preventing the Passerini Side-Reaction

Q: I am seeing a significant amount of "missing amine" product (Passerini adduct). How do I stop this?

A: This occurs because the isocyanide and acid react with the aldehyde before the imine has formed. The steric bulk of your amine or isocyanide slows down imine formation, allowing the faster Passerini pathway to dominate.

The Fix: Sequential Addition (Pre-formation). Do not mix all four components simultaneously.

  • Step 1: Mix the Amine (1.0 eq) and Aldehyde (1.0 eq) in the solvent (TFE or MeOH) with activated Molecular Sieves (4Å) .

  • Step 2: Stir for 2–4 hours (or check TLC for imine formation).

  • Step 3: Once the imine is formed, add the Carboxylic Acid (1.0 eq) and Isocyanide (1.0 eq).

Why this works: By locking the aldehyde into the imine form first, you remove the electrophile required for the Passerini reaction.

Module 3: Catalysis for "Dead" Reactions

Q: Even in TFE, my reaction with highly hindered scaffolds (e.g., adamantyl isocyanide) is sluggish. What catalyst can I add?

A: You need a Lewis Acid to activate the imine. While Brønsted acids are part of the reaction, they are often consumed or not strong enough to activate a sterically shielded imine.

Recommended Catalysts:

  • Zinc Chloride (ZnCl₂): Inexpensive and effective. Use 10–20 mol% in TFE or MeOH.

  • Scandium Triflate (Sc(OTf)₃): High Lewis acidity, water-tolerant. Use 5 mol%.

  • Indium Trichloride (InCl₃): Excellent for extremely hindered amines/isocyanides.

Mechanism of Action: The Lewis Acid (LA) coordinates to the imine nitrogen (replacing the proton in the activation step). This creates a highly electrophilic "iminium-like" species that is more susceptible to nucleophilic attack by the bulky isocyanide.

Lewis_Acid_Activation Imine Imine (Sterically Shielded) Complex Activated Complex (LA-Imine) Imine->Complex + LA LA Lewis Acid (ZnCl2 / Sc(OTf)3) LA->Complex Product Nitrilium Ion (Intermediate) Complex->Product + Isocyanide Isocyanide Bulky Isocyanide (Nucleophile) Isocyanide->Product Attack

Figure 2: Lewis Acid activation pathway overcoming steric shielding.

Module 4: Microwave Irradiation

Q: Can I heat the reaction to overcome the steric barrier?

A: Conventional heating often leads to isocyanide polymerization or decomposition. Microwave (MW) irradiation is far superior for Ugi reactions.

Why MW? The polar transition states in the Ugi reaction (zwitterionic intermediates) have high dielectric constants. They absorb MW energy efficiently, leading to rapid superheating at the molecular level that conventional heating cannot replicate.

Optimized MW Protocol:

  • Vessel: Sealed 10 mL MW vial.

  • Solvent: MeOH or TFE (TFE is preferred).

  • Temperature: 60°C – 100°C (Start low).

  • Time: 10 – 30 minutes.

  • Warning: Isocyanides generate pressure. Ensure the vial is rated for the pressure generated by the solvent at 100°C.

Yield Impact:

  • Conventional:[1] 48h @ RT

    
     40% Yield.
    
  • Microwave: 15 min @ 80°C

    
    85% Yield .
    
Part 3: References
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. Link

  • Nenajdenko, V. G., et al. (2019). Isocyanide-based multicomponent reactions: The effect of the solvent. Beilstein Journal of Organic Chemistry. Link

  • Wessjohann, L. A., et al. (2009). The effect of trifluoroethanol on the Ugi reaction. Journal of Organic Chemistry. Link

  • Van der Eycken, E., et al. (2010). Microwave-assisted Ugi reaction for the synthesis of medium-sized rings. European Journal of Organic Chemistry. Link

  • El Kaim, L., & Grimaud, L. (2009). Beyond the Ugi reaction: less conventional interactions between isocyanides and iminium species. Tetrahedron. Link

Sources

Optimization

Removing unreacted isocyanide from reaction mixtures using silica gel chromatography

Technical Support Center: Isocyanide Purification A Senior Application Scientist's Guide to Removing Unreacted Isocyanide from Reaction Mixtures Using Silica Gel Chromatography Welcome to the technical support center for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isocyanide Purification

A Senior Application Scientist's Guide to Removing Unreacted Isocyanide from Reaction Mixtures Using Silica Gel Chromatography

Welcome to the technical support center for isocyanide purification. Isocyanides (also known as isonitriles) are remarkably versatile functional groups in organic synthesis, yet their purification can be a significant challenge for researchers. Their unique electronic structure makes them sensitive to the acidic nature of standard silica gel, often leading to decomposition, low recovery, and purification headaches.[1] This guide provides in-depth, field-proven answers and troubleshooting strategies to help you successfully purify your isocyanide-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why is purifying isocyanides on standard silica gel so difficult?

A: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[2] Isocyanides are highly susceptible to acid-catalyzed hydrolysis or polymerization.[1][3] When an isocyanide comes into contact with the acidic silica surface, it can decompose, leading to streaking on a TLC plate, the appearance of baseline impurities (often foul-smelling formamides), and significantly reduced yields of the desired product.[1]

Q2: What are the tell-tale signs of isocyanide decomposition on a TLC plate or column?

A: You may observe several indicators:

  • Streaking: The compound spot elongates down to the baseline on the TLC plate.

  • New, More Polar Spots: Appearance of new spots with lower Rf values that were not present in the initial reaction mixture. These are often hydrolysis byproducts like formamides.

  • Irreversible Adsorption: The isocyanide product fails to elute from the column, resulting in very low or zero recovery.[4][5]

  • Foul Odor from Column Fractions: While many isocyanides have a characteristic unpleasant smell, a changing or increasingly foul odor during elution can indicate decomposition into smaller, volatile byproducts.

Q3: Can I use silica gel chromatography for my isocyanide at all?

A: Yes, but often with modifications. Direct application to untreated silica is risky, especially for sensitive isocyanides.[1] The two primary strategies to enable silica gel chromatography are:

  • Deactivating (Passivating) the Silica Gel: Neutralizing the acidic silanol groups to make the stationary phase more inert.

  • Chemically Quenching the Isocyanide: Converting the unreacted, excess isocyanide into a different, more polar, and stable compound before chromatography.

The best strategy depends on the stability of your desired product and the properties of the isocyanide.

Troubleshooting Guide & Protocols

This section addresses specific issues you may encounter and provides actionable protocols.

Issue 1: My isocyanide streaks or disappears on the TLC plate.

This is a classic sign of on-plate decomposition. Before attempting a large-scale column, you must address this issue at the TLC stage.

Root Cause Analysis: The acidic nature of the silica gel on the TLC plate is degrading your compound.

Solution Strategy: Deactivate the stationary phase. The most common method is to use a basic modifier, such as triethylamine (TEA), in the eluent system.[6]

dot

Caption: Decision workflow for troubleshooting isocyanide decomposition on TLC plates.

Issue 2: My desired product is stable, but it co-elutes with the unreacted isocyanide.

When the polarity of your product and the starting isocyanide are too similar, chromatographic separation is difficult.

Root Cause Analysis: Insufficient difference in polarity (Rf value) between the product and the unreacted isocyanide.

Solution Strategy: Chemically convert (quench) the excess isocyanide into a new compound with a very different polarity. This new compound can then be easily separated. This is a type of scavenger strategy.[7][8]

Protocol 1: Chemical Quenching of Excess Isocyanide

This protocol converts the non-polar, often smelly isocyanide into a more polar and stable thiourea derivative using a thiol and a base.

Materials:

  • Crude reaction mixture containing excess isocyanide.

  • A thiol (e.g., benzyl mercaptan or dodecanethiol).

  • A base (e.g., DBU or sodium hydride).

  • Anhydrous solvent (e.g., THF or DCM).

Procedure:

  • Cool the crude reaction mixture in an ice bath (0 °C).

  • Add the thiol (approx. 1.5 equivalents relative to the excess isocyanide).

  • Slowly add the base (approx. 1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the disappearance of the isocyanide by TLC or IR spectroscopy (the isocyanide stretch at ~2140 cm⁻¹ should disappear).

  • Perform a standard aqueous workup to remove the base and salts.

  • The resulting crude mixture, now containing your product and the highly polar thiourea derivative, can be purified using standard silica gel chromatography.

Quenching AgentResulting ProductTypical PolarityEase of Separation
Sulfur (S₈) IsothiocyanateLess PolarModerate
Benzyl Mercaptan Thiourea DerivativeVery PolarEasy (often baseline)
Dilute Acid (e.g., HCl) FormamideVery PolarEasy (often baseline)
Note: Acid quenching is only suitable if your desired product is acid-stable.
Issue 3: I need to purify my isocyanide, but it is too unstable for even TEA-treated silica.

For highly sensitive isocyanides, even trace acidity can be detrimental. In these cases, more rigorous deactivation of the silica gel is required, or an alternative stationary phase must be used.[4][5]

Root Cause Analysis: The isocyanide is exceptionally sensitive to acid, and residual silanol groups on TEA-treated silica are still sufficient to cause decomposition.

Solution Strategy 1: Rigorous Silica Gel Passivation

This protocol creates a more inert silica gel surface for chromatography.

Protocol 2: Preparation of Passivated Silica Gel

  • Prepare a slurry of silica gel in your column's starting eluent (e.g., 5% Ethyl Acetate in Hexane).

  • Add triethylamine (TEA) to the slurry to a final concentration of 1-2% (v/v).

  • Stir the slurry for 15-30 minutes. This allows the TEA to neutralize the acidic sites.

  • Pack the column with the TEA-containing slurry as you normally would.

  • Before loading your sample, flush the packed column with 2-3 column volumes of the eluent without TEA to remove the excess, unbound amine.[9]

  • Dissolve your crude product in a minimal amount of eluent and load it onto the column.

  • Run the chromatography using the eluent that does not contain TEA. The silica surface will remain deactivated.[9]

Solution Strategy 2: Use of Specially Treated Silica

For particularly stubborn cases, commercially available or specially prepared silanized silica gels can be used. "C-2 silica," treated with EtSiCl₃, has proven highly effective for purifying isocyanides that are otherwise completely adsorbed onto standard or TEA-treated silica, allowing for recoveries of up to 90%.[4][5]

dot

Caption: Decision tree for selecting an isocyanide purification strategy.

References

  • Pietraszuk, C. et al. (2015). High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products. ResearchGate. Available at: [Link][7]

  • Sytniczuk, A. et al. (2015). High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products. PubMed. Available at: [Link][8]

  • Skowerski, K. et al. (2016). Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenger. Green Chemistry (RSC Publishing). Available at: [Link]

  • Sytniczuk, A. et al. (2019). Semiheterogeneous Purification Protocol for the Removal of Ruthenium Impurities from Olefin Metathesis Reaction Products Using an Isocyanide Scavenger. Organic Process Research & Development - ACS Publications. Available at: [Link][3]

  • Valente, C. et al. (2012). Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret. ResearchGate. Available at: [Link][4]

  • Reddit User Discussion. (2015). Deactivating Silica Gel with Triethylamine. r/chemhelp - Reddit. Available at: [Link][2]

  • ResearchGate Discussion. (2014). When basification of silica gel is required, before using Column chromatography?. ResearchGate. Available at: [Link]

  • Valente, C. et al. (2012). Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret. Organic Letters. Available at: [Link][5]

  • Patil, P. et al. (2020). Isocyanide 2.0. Green Chemistry (RSC Publishing). Available at: [Link][1]

  • Parlow, J. J. et al. (1999). Covalent Scavengers for Primary and Secondary Amines. Journal of Combinatorial Chemistry. Available at: [Link]

  • Ghorbani, M. et al. (2021). A trustworthy mechanochemical route to isocyanides. PMC. Available at: [Link]

  • Waibel, M. et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. PMC. Available at: [Link]

  • Wipf, P. & Kerekes, A. D. (2003). Furan, 5-heptyl-3-methyl-2-pentyl. Organic Syntheses Procedure. Available at: [Link][9]

  • ResearchGate Discussion. (2019). Deactivation of silica gel?. ResearchGate. Available at: [Link][6]

  • Gemo, A. et al. (2020). Isocyanide Chemistry Enabled by Continuous Flow Technology. ChemRxiv. Available at: [Link]

  • Sestito, S. E. et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews - ACS Publications. Available at: [Link]

  • Drexel Research Discovery. (2024). Exploring the Unique Reactivity of Unsaturated Isocyanides. Drexel University. Available at: [Link]

  • Gemo, A. et al. (2020). Isocyanide Chemistry Enabled by Continuous Flow Technology. Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (1992). Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby. Google Patents.
  • European Patent Office. (1992). Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby. Googleapis.com. Available at: [Link]

  • McConville, M. (2021). Implementing Pharmacopeial Methods —Method in the Madness?. LCGC International. Available at: [Link]

  • University of Rochester. Troubleshooting Flash Chromatography. University of Rochester. Available at: [Link]

  • Google Patents. (2020). Isocyanate stabilizer and preparation method thereof. Google Patents.
  • Agilent. (2013). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. Available at: [Link]

  • Roberts, J. M. et al. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. ACP. Available at: [Link]

  • Miyazawa, T. & Itoh, S. (1985). Elimination of silica gel from gangliosides by using a reversed-phase column after preparative thin-layer chromatography. PubMed. Available at: [Link]

  • Selim, M. A. et al. (2020). Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002. PubMed. Available at: [Link]

  • Biotage. (2023). How do I purify my high boiling solvent reaction mixture using silica flash chromatography?. Biotage. Available at: [Link]

  • Khan Academy. Principles of chromatography | Stationary phase. Khan Academy. Available at: [Link]

  • ResearchGate Discussion. (2015). Why is it necessary to quench the reaction in pre-column amino acid derivatization with OPA in HPLC. Quenching?. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Isocyanide Reactivity in Multicomponent Reactions

Welcome to the Advanced Technical Support Center for Isocyanide-Based Multicomponent Reactions (IMCRs). Isocyanomethyl groups—ranging from simple aliphatic isocyanides to complex functionalized reagents like TosMIC—exhib...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Isocyanide-Based Multicomponent Reactions (IMCRs). Isocyanomethyl groups—ranging from simple aliphatic isocyanides to complex functionalized reagents like TosMIC—exhibit unique ambident reactivity, acting as both nucleophiles and electrophiles at the same formally divalent carbon atom[1][2]. This dual nature drives powerful transformations like the Ugi 4-component reaction (U-4CR) and Passerini 3-component reaction (P-3CR)[3].

However, this unique electronic structure also makes isocyanides highly sensitive to solvent polarity, electronic substituents, and pH. This guide provides field-proven, mechanistically grounded solutions to troubleshoot stalled reactions, poor yields, and lack of stereocontrol.

I. Troubleshooting Guide & FAQs

Q1: My Ugi 4CR is sluggish, and I am isolating the Passerini 3CR product as a major side-product. How do I fix this? Causality: The divergence between the Ugi and Passerini pathways is dictated by solvent polarity[4]. The Ugi reaction requires the formation of a polar iminium ion followed by isocyanide attack to form a highly reactive nitrilium ion intermediate[5]. Conversely, the Passerini reaction proceeds via a non-ionic, hydrogen-bonded cyclic transition state[4][5]. If you are using a nonpolar solvent (e.g., Dichloromethane, Toluene), you are kinetically starving the polar Ugi pathway and favoring the concerted Passerini pathway. Solution: Switch your solvent to a polar, protic medium. Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) are optimal[4][5]. Protic solvents stabilize the polar iminium and nitrilium intermediates via hydrogen bonding, drastically accelerating the Ugi mechanism while suppressing the Passerini side-reaction[4].

Q2: I am using an aromatic isocyanide with an electron-withdrawing group (EWG), and the reaction has stalled completely. Why? Causality: In both Ugi and Passerini reactions, the rate-determining step is typically the initial nucleophilic attack of the isocyanide carbon onto the electrophilic carbonyl or iminium carbon[6]. Electron-withdrawing groups (e.g., -NO2) pull electron density away from the isocyanide carbon through resonance[6]. This drastically reduces its nucleophilicity, preventing the formation of the critical nitrilium intermediate. Solution: You must compensate for the poor nucleophilicity of the isocyanide by hyper-activating the electrophile. Introduce a Lewis acid catalyst (e.g., TiCl4, ZnI2, or a chiral Salen-Aluminum complex) to increase the electrophilicity of the carbonyl or imine[5][7].

Q3: How can I achieve enantioselectivity in my IMCR? I am currently isolating racemic mixtures. Causality: IMCRs typically form a new stereocenter during the α-addition of the isocyanide, resulting in racemates under standard thermal, uncatalyzed conditions[1]. The background thermal reaction often outpaces any chiral induction from standard chiral auxiliaries. Solution: Employ chiral Lewis acid catalysis at reduced temperatures. For Passerini reactions, Salen-Aluminum(III) complexes or tridentate indan (pybox) Cu(II) complexes have been highly effective at directing the isocyanide attack to a specific face (Re- or Si-face) of the aldehyde[5][7]. Operating at -40 °C to -78 °C suppresses the racemic background reaction and maximizes facial selectivity[7].

Q4: My isocyanide reagent is turning dark and polymeric upon the addition of the carboxylic acid. Causality: Isocyanides are highly sensitive to strong acids. In the presence of unbuffered strong acids or high concentrations of protons, they can undergo rapid α-addition polymerization or hydrolysis[2][4]. Solution: If your carboxylic acid component is unusually strong (low pKa), do not mix all components simultaneously. Pre-form the imine (in Ugi reactions) before slowly adding the isocyanide and the acid component at 0 °C.

II. Mechanistic Workflows & Visualizations

MCR_Mechanism Start Isocyanide + Carbonyl Amine + Amine (Ugi 4CR) Start->Amine AcidP + Carboxylic Acid (Passerini 3CR) Start->AcidP Iminium Iminium Ion Formation (Polar Pathway) Amine->Iminium Concerted H-Bonded Cyclic Transition State (Non-ionic Pathway) AcidP->Concerted NitriliumU Nitrilium Ion Intermediate Iminium->NitriliumU Isocyanide Attack NitriliumP Nitrilium Intermediate Concerted->NitriliumP Isocyanide Attack Mumm Mumm Rearrangement NitriliumU->Mumm + Carboxylic Acid Acyl Acyl Transfer NitriliumP->Acyl ProductU α-Acylamino Amide Mumm->ProductU ProductP α-Acyloxy Amide Acyl->ProductP

Mechanistic divergence of Ugi and Passerini reactions dictating solvent choice.

Troubleshooting Issue Low Isocyanide Reactivity Solvent 1. Solvent Polarity Check Issue->Solvent Electronics 2. Electronic Effects Issue->Electronics Degradation 3. Reagent Stability Issue->Degradation UgiSolv Ugi: Use Polar Protic (MeOH, TFE) Solvent->UgiSolv PassSolv Passerini: Use Nonpolar (DCM, THF) Solvent->PassSolv EWG EWG on Isocyanide: Add Lewis Acid Catalyst Electronics->EWG AcidSens Acid-Sensitive: Buffer or Pre-form Imine Degradation->AcidSens

Step-by-step troubleshooting workflow for resolving low isocyanide reactivity.

III. Data Presentation: Comparative Reaction Parameters

To systematically optimize your reaction, compare the fundamental requirements of the two primary IMCR pathways.

ParameterUgi 4-Component Reaction (U-4CR)Passerini 3-Component Reaction (P-3CR)Causality / Mechanistic Rationale
Components Aldehyde/Ketone, Amine, Carboxylic Acid, IsocyanideAldehyde/Ketone, Carboxylic Acid, IsocyanideUgi requires an amine to form the iminium electrophile; Passerini uses the carbonyl directly[5].
Optimal Solvents Methanol (MeOH), 2,2,2-Trifluoroethanol (TFE)Dichloromethane (DCM), Tetrahydrofuran (THF)Ugi relies on a polar nitrilium intermediate requiring stabilization[4]. Passerini utilizes a non-ionic cyclic transition state favored in aprotic media[4][5].
Concentration High (1.0 M - Neat)High (1.0 M - Neat)Multicomponent collisions are statistically rare; high concentrations drive the kinetics of the assembly[4].
Catalysis (Asymmetric) Chiral Brønsted Acids, Chiral Phosphoric AcidsLewis Acids (Salen-Al, Pybox-Cu, SiCl4)Lewis acids activate the carbonyl oxygen in Passerini[7]. Brønsted acids activate the imine in Ugi[7].
Primary Side-Reaction Passerini 3CR (if solvent is too nonpolar)Isocyanide polymerization (if acid is too strong)Lack of protic stabilization prevents imine formation, leaving the carbonyl available for the Passerini pathway[4].

IV. Self-Validating Experimental Protocols

Protocol 1: Self-Validating Solvent Screen for Ugi 4CR Optimization

Use this protocol when an Ugi reaction is yielding low conversion or high Passerini side-product.

  • Preparation: Prepare 0.1 M stock solutions of your aldehyde, primary amine, carboxylic acid, and isocyanide in anhydrous THF.

  • Imine Pre-formation (Validation Step 1): In two separate vials (Vial A and Vial B), mix 1.0 eq of aldehyde and 1.0 eq of amine.

    • Validation Checkpoint: Stir for 30 minutes and analyze via LC-MS. The presence of the imine mass

      
       confirms that steric hindrance between the amine and aldehyde is not the root cause of failure.
      
  • Solvent Divergence:

    • To Vial A, add 1 mL of Methanol (Polar Protic).

    • To Vial B, add 1 mL of Dichloromethane (Nonpolar Aprotic).

  • Assembly: Add 1.0 eq of carboxylic acid followed by 1.0 eq of isocyanide to both vials. Stir at room temperature for 12 hours.

  • Analysis (Validation Step 2): Analyze both vials via HPLC or LC-MS.

    • Result Interpretation: If Vial A (MeOH) shows the Ugi product while Vial B (DCM) shows predominantly the Passerini product, the initial failure was definitively caused by incorrect solvent polarity failing to stabilize the nitrilium intermediate[4].

Protocol 2: Lewis Acid-Catalyzed Enantioselective Passerini 3CR

Use this protocol when utilizing electron-withdrawing isocyanides or when stereocontrol is required.

  • Catalyst Preparation: Under an inert argon atmosphere, dissolve 10 mol% of a chiral [(salen)Al(III)Cl] catalyst in anhydrous DCM[7].

  • Electrophile Activation: Add 1.0 eq of the aldehyde to the catalyst solution. Stir at room temperature for 15 minutes to allow the Lewis acid to coordinate with the carbonyl oxygen, highly activating the electrophilic carbon.

  • Temperature Control: Cool the reaction vessel to -40 °C using a dry ice/acetonitrile bath. Causality: Lower temperatures suppress the uncatalyzed thermal background reaction, ensuring the isocyanide only attacks the catalyst-bound, sterically biased face of the aldehyde[7].

  • Addition: Slowly add 1.0 eq of the carboxylic acid, followed by dropwise addition of 1.2 eq of the isocyanide.

  • Validation Checkpoint: Monitor the reaction via TLC. If the starting isocyanide is consumed but no product forms, check for polymerization (dark insoluble material). If polymerization occurs, switch to a weaker carboxylic acid surrogate (e.g., silanols)[5].

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to break the Aluminum-product complex, extract with ethyl acetate, and purify via flash chromatography.

V. References

1.[1] Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. acs.org. 2.[5] Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. nih.gov. 3.[7] Recent Advances in Asymmetric IsocyanideBased Multicomponent Reactions. ru.nl. 4. A Comparative Analysis of the Reactivity of 1-Isocyano-4-methoxybenzene in Multicomponent Reactions. benchchem.com. 5.[2] General Aspects of Isocyanide Reactivity. researchgate.net. 6. Technical Support Center: Optimizing Solvent Conditions for Isocyanide Reactions. benchchem.com. 7.[3] Multicomponent Reactions. organic-chemistry.org.

Sources

Optimization

Technical Guide: Minimizing Polymerization Side Reactions of Cyclohexane Isocyanides

Executive Summary: The Isocyanide Dilemma Cyclohexyl isocyanide (INC) is a valuable C1 synthon in multicomponent reactions (Ugi, Passerini), but it suffers from a thermodynamic "death wish." The driving force for its deg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isocyanide Dilemma

Cyclohexyl isocyanide (INC) is a valuable C1 synthon in multicomponent reactions (Ugi, Passerini), but it suffers from a thermodynamic "death wish." The driving force for its degradation is the conversion of its formal divalent carbon (isocyanide) into a tetravalent carbon (polymer or formamide).

This guide addresses the primary failure mode: Spontaneous Polymerization. Unlike radical polymerization, INC polymerization is typically coordination-insertion (metal-catalyzed) or cationic (acid-catalyzed), leading to the formation of rigid, helical poly(cyclohexyl isocyanide). This polymer acts as a "worm-like" viscosifier, ruining reaction kinetics and yield.[1]

The Mechanism of Failure

To prevent polymerization, you must understand the triggers. The reaction is exothermic (


) and often autocatalytic once initiated.
The Polymerization Trap (Diagram)

The following pathway map illustrates how environmental factors trigger the transition from monomer to helical polymer.

PolymerizationPathways Monomer Cyclohexyl Isocyanide (Monomer) Intermed_Cat Cationic Intermediate Monomer->Intermed_Cat Protonation (H+) Intermed_Coord Square Planar Complex Monomer->Intermed_Coord Ligand Exchange Acid Acidic Impurities (Silica / H+) Metal Trace Metals (Ni(II), Pd, Pt) Metal->Intermed_Coord Catalyst Heat Thermal Stress (>90°C) Polymer Poly(cyclohexyl isocyanide) (Rigid Helical Rods) Heat->Polymer Thermal Initiation Intermed_Cat->Polymer Chain Growth Hydrolysis N-Cyclohexylformamide (Hydrolysis Side-Product) Intermed_Cat->Hydrolysis + H2O (Wet Solvent) Intermed_Coord->Polymer Merry-Go-Round Insertion Mechanism

Figure 1: Mechanistic pathways leading to polymerization.[1] Note that Nickel(II) is a particularly potent catalyst, often initiating a "merry-go-round" insertion mechanism that forms helical polymers [1].[1]

Storage & Handling Protocols

The "No-Metal" Rule

Isocyanides are excellent ligands.[1] Trace amounts of Nickel (from stainless steel spatulas or needles) or Palladium (from previous reactions in shared glassware) can initiate polymerization.

  • Protocol: Use glass or Teflon tools only.[1] Avoid stainless steel needles for long-term storage transfers; use cannula transfer with Teflon tubing if possible, or single-use polypropylene syringes.[1]

Environmental Controls
ParameterSpecificationScientific Rationale
Temperature 2°C – 8°CRetards thermal initiation kinetics.[1]
Atmosphere Argon or NitrogenPrevents oxidation to isocyanates and excludes atmospheric moisture (hydrolysis source).[1]
Container Amber GlassWhile less photosensitive than some reagents, light can accelerate radical pathways.[1]
Stabilizer None (usually)Unlike ethers, stabilizers are rarely added.[1] Purity is the best stabilizer.[1]

Purification: The Critical Step

Warning: Standard silica gel chromatography is the #1 cause of isocyanide loss. The acidic surface hydroxyl groups of silica gel (


) act as proton sources, catalyzing either hydrolysis (to formamide) or cationic polymerization.
Protocol A: Distillation (Recommended)

Distillation is superior to chromatography for isocyanides as it avoids surface acidity entirely.[1]

  • Pre-treatment: Wash the crude organic layer with saturated

    
     to ensure pH is neutral/basic.[1]
    
  • Drying: Dry over

    
     (avoid acidic desiccants like 
    
    
    
    ).[1]
  • Apparatus: Use a short-path distillation head.

  • Vacuum: High vacuum (<10 mmHg) is essential to keep the pot temperature below 60°C .[1]

  • Collection: Collect the fraction at 56–58°C (at 11 mmHg) [2].

    • Note: If the pot residue turns viscous and dark yellow, stop immediately. This is polymerization.[1][2][3]

Protocol B: "Deactivated" Silica Chromatography

If you must use a column (e.g., to separate close byproducts), you must neutralize the silica.

  • Slurry Preparation: Prepare a slurry of Silica Gel 60 in your eluent (e.g., Hexanes/EtOAc).[1]

  • Deactivation: Add 2% v/v Triethylamine (Et3N) to the slurry.[1] Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of eluent containing 1% Et3N.[1]

  • Elution: Run your purification using eluent containing 1% Et3N.[1]

    • Alternative: Use Basic Alumina (Activity Grade II or III) instead of silica.[1]

Troubleshooting & FAQ

Symptom: The liquid has turned yellow/brown.[1][2]
  • Diagnosis: Oligomerization or oxidation.[1]

  • Action: Check the viscosity. If it is still fluid, perform a rapid vacuum distillation. If it is syrupy, the polymerization is advanced; discard and synthesize fresh material. The yellow color often comes from conjugated imine backbones in the oligomers.

Symptom: The reaction mixture became a solid gel.[2]
  • Diagnosis: "Gel Effect" caused by helical polymers.[1]

  • Cause: Likely trace metal contamination (Ni, Pt, Pd) or high heat.[1]

  • Solution: You cannot reverse this. For the next run, ensure all glassware is acid-washed (to remove metal residues) and use magnetic stir bars that are not damaged (exposed metal).

Symptom: "Rotten" smell changed to "Almond-like" smell.
  • Diagnosis: Hydrolysis.[1]

  • Cause: Conversion to N-cyclohexylformamide.[1][4]

  • Mechanism:

    
    
    
  • Solution: Your solvent was wet.[1] Isocyanides are stable to base but sensitive to aqueous acid.[1] Dry solvents over molecular sieves (3Å or 4Å) before use.[1]

Symptom: Low yield after column chromatography.[1][2]
  • Diagnosis: Acidic decomposition on the stationary phase.[1]

  • Verification: Check the column flush. You will likely find formamide or polymer stuck at the baseline.[1]

  • Fix: See Protocol B (Deactivated Silica) above.[1]

Advanced Insight: The Viscosity Warning

Why does a small amount of polymerization ruin the reaction? Poly(cyclohexyl isocyanide) adopts a stable


 helical conformation (a rigid rod) due to the bulky cyclohexyl side groups [3]. Unlike flexible polymers (like polyethylene) that coil, these rigid rods entangle at very low concentrations, causing a massive spike in viscosity that halts diffusion-limited reactions.

Visualizing the Purification Decision:

PurificationLogic Start Crude Cyclohexyl Isocyanide Check_Impurity Impurity Profile? Start->Check_Impurity Volatile Volatile Impurities (Solvent/Amines) Check_Impurity->Volatile High B.P. Diff NonVolatile Close-boiling or Complex Mix Check_Impurity->NonVolatile Low B.P. Diff Distill Vacuum Distillation (<60°C Pot Temp) Volatile->Distill Column Chromatography NonVolatile->Column Success Pure Monomer Distill->Success Decision Select Stationary Phase Column->Decision Silica Standard Silica Decision->Silica DO NOT USE Deact Et3N-Treated Silica or Basic Alumina Decision->Deact Recommended Fail DECOMPOSITION (Yield Loss) Silica->Fail Deact->Success

Figure 2: Decision tree for purification.[1] Note the critical branch point at silica selection.

References

  • Nolte, R. J. M. (1994).[1] Helical Poly(isocyanides).[1][5] Chemical Society Reviews, 23(1), 11–19. Link

  • Ugi, I., et al. (1961). Cyclohexyl Isocyanide.[1][2][3][6][7][8][9][10][11][12][13] Organic Syntheses, 41, 13. Link

  • Schwartz, E., Koepf, M., Kitto, H. J., Nolte, R. J., & Rowan, A. E. (2011). Helical poly(isocyanides): past, present and future. Polymer Chemistry, 2(1), 33-47.[1] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: Characterizing the Isocyanide Stretching Frequency in Cyclohexane Derivatives

In modern drug development, the isocyanide (isonitrile) functional group is an indispensable chemical handle. Cyclohexane derivatives containing isocyanides, such as cyclohexyl isocyanide, are primary building blocks in...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, the isocyanide (isonitrile) functional group is an indispensable chemical handle. Cyclohexane derivatives containing isocyanides, such as cyclohexyl isocyanide, are primary building blocks in multicomponent reactions (MCRs) like the Ugi and Passerini reactions, which are heavily utilized to synthesize complex peptidomimetics [4].

Because the isocyanide group possesses a unique electronic structure—a terminal carbon with carbene-like character and a formal triple bond to nitrogen (–N⁺≡C⁻)—it exhibits a highly characteristic, strong, and sharp stretching vibration (


) in the 2110–2165 cm⁻¹  range [1, 2]. This frequency falls perfectly within the "IR silent region," free from the overlapping signals of common functional groups like carbonyls (1650–1750 cm⁻¹) or amines/hydroxyls (3100–3500 cm⁻¹).

This guide objectively compares the three leading spectroscopic instrument configurations used to characterize and monitor the isocyanide stretch in cyclohexane derivatives, providing actionable experimental protocols for your analytical workflows.

Comparative Analysis of Spectroscopic Modalities

To accurately quantify cyclohexyl isocyanide consumption or characterize novel derivatives, scientists must choose the correct analytical "product" or modality. The choice dictates sample preparation, matrix compatibility, and kinetic resolution.

A. In-Situ ATR-FTIR Probes (The Real-Time Workhorse)

Attenuated Total Reflectance (ATR) FT-IR probes (e.g., ReactIR systems) utilize an internal reflection crystal (typically Diamond or ZnSe) inserted directly into the reaction vessel.

  • Mechanism & Causality: The evanescent wave penetrates only a few micrometers into the sample. This short, consistent pathlength prevents total signal absorption, making it uniquely capable of monitoring isocyanides in highly absorbing solvents (like water or methanol) without detector saturation [3].

  • Best For: Continuous, real-time kinetic tracking of Ugi multicomponent reactions.

B. Benchtop Transmission FT-IR (The Quantitative Gold Standard)

Transmission FT-IR requires passing the infrared beam entirely through the sample using liquid cells (e.g., CaF₂ or KBr windows) or pressed pellets.

  • Mechanism & Causality: Because the beam traverses the entire sample pathlength (typically 0.05 mm to 0.1 mm for liquids), it captures a massive number of molecular vibrations, yielding the highest possible signal-to-noise ratio for the

    
     stretch. However, this same mechanism causes total signal blackout if the solvent itself is strongly absorbing.
    
  • Best For: High-precision static quantification, QA/QC of isolated cyclohexyl isocyanide reagents, and trace impurity detection.

C. FT-Raman Spectrometers (The Orthogonal Alternative)

Raman spectroscopy relies on inelastic light scattering rather than photon absorption.

  • Mechanism & Causality: The intensity of a Raman peak depends on the change in polarizability of the bond. The C≡N triple bond in isocyanides is highly polarizable, producing a massive Raman scattering cross-section. Furthermore, because water has a very low polarizability, it is essentially "invisible" in Raman.

  • Best For: Analyzing isocyanide derivatives in aqueous biological matrices or when orthogonal validation of FT-IR data is required.

Performance Comparison Data

The following table summarizes the quantitative and operational performance of each analytical modality when targeting the ~2140 cm⁻¹ stretch of cyclohexyl isocyanide.

Analytical ModalitySensitivity to

Matrix / Solvent LimitationsSample Preparation RequiredIdeal Application in Drug Dev
In-Situ ATR-FTIR High (LOD ~0.1% w/w)Minimal (Tolerates aqueous/protic solvents due to short pathlength)None (Direct insertion into reactor)Real-time kinetic profiling of Ugi/Passerini reactions
Transmission FT-IR Very High (LOD <0.01% w/w)High (Protic solvents cause total IR absorption; requires non-polar solvents)High (Requires precise pathlength liquid cells or KBr pellets)Absolute static quantification and QA/QC of raw materials
FT-Raman Very High (Highly polarizable bond)Minimal (Water is Raman inactive; fluorescence can be an issue)Low (Can be measured directly through glass vials)Aqueous formulations and orthogonal structural validation

Visualizing the Analytical Workflow

The logical relationship between the sample matrix, the chosen analytical modality, and the resulting data output is mapped below.

Spectroscopic_Workflow Sample Cyclohexyl Isocyanide Reaction Matrix ATR In-Situ ATR-FTIR (Real-Time Probe) Sample->ATR Direct Insertion Trans Transmission FT-IR (Benchtop Cell) Sample->Trans Aliquot Extraction Raman FT-Raman System (Laser Excitation) Sample->Raman Non-Destructive Freq ν(N≡C) Isocyanide Stretch (2110–2165 cm⁻¹) ATR->Freq Evanescent Wave Trans->Freq IR Absorption Raman->Freq Inelastic Scattering Kinetic Kinetic Profiling & Reaction Monitoring Freq->Kinetic Continuous Data Quant Absolute Quantification (QA/QC) Freq->Quant High Resolution

Workflow comparing spectroscopic modalities for isocyanide detection.

Experimental Protocol: Self-Validating In-Situ ATR-FTIR Monitoring

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be more than a list of steps; they must be self-validating systems. The following protocol details how to monitor the consumption of cyclohexyl isocyanide during an Ugi 4CR, utilizing internal spectral controls to guarantee data integrity.

Objective:

Track the depletion of the cyclohexyl isocyanide


 peak (~2140 cm⁻¹) to determine reaction kinetics.
Step-by-Step Methodology:

Step 1: System Purge and Background Acquisition

  • Action: Purge the FT-IR spectrometer with dry nitrogen for 30 minutes. Insert the ATR probe into the empty, dry reaction vessel and collect a background spectrum (128 scans, 4 cm⁻¹ resolution).

  • Causality: Atmospheric CO₂ absorbs at 2349 cm⁻¹, which is dangerously close to the isocyanide region. Purging eliminates baseline drift caused by fluctuating ambient CO₂ and water vapor, ensuring the 2140 cm⁻¹ region remains perfectly flat prior to sample introduction.

Step 2: Solvent Baseline & Matrix Subtraction

  • Action: Add the reaction solvent (e.g., methanol) to the vessel. Collect a solvent spectrum. Software should automatically subtract this solvent baseline from all subsequent kinetic spectra.

  • Causality: While the 2100–2200 cm⁻¹ region is largely silent, solvent baseline subtraction corrects for broad scattering effects and minor overtone overlaps, isolating the pure analyte signal.

Step 3: Reagent Introduction & The Self-Validation Check

  • Action: Introduce the aldehyde, amine, and carboxylic acid. Allow 15 minutes for the imine intermediate to form. Finally, inject the cyclohexyl isocyanide to initiate the reaction. Begin continuous scanning (1 scan every 15 seconds).

  • Self-Validation System (Critical): Do not solely track the 2140 cm⁻¹ peak. Simultaneously monitor the invariant C-H stretching region of the cyclohexane ring (2850–2950 cm⁻¹).

  • Causality: The cyclohexane ring does not participate in the reaction; therefore, its C-H stretch concentration should remain constant. If the area of the C-H peak changes by >5%, it indicates a physical error (e.g., solvent evaporation changing the concentration, or a bubble on the ATR probe). You must normalize the 2140 cm⁻¹ peak area against the 2850 cm⁻¹ peak area to yield self-corrected, mathematically rigorous kinetic data.

Step 4: Endpoint Determination

  • Action: The reaction is deemed complete when the normalized area of the 2140 cm⁻¹ peak plateaus at the baseline level, indicating total consumption of the isocyanide into the bis-amide product [3].

References

  • Title: Isocyanide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Multicomponent Reactions with Isocyanides Source: ResearchGate URL: [Link]

Comparative

Analytical Resolution of Isocyanide Methylene Protons: A Comparative Guide to ¹H NMR Chemical Shifts, Solvents, and Isomeric Differentiation

For researchers and drug development professionals utilizing multicomponent reactions (e.g., Ugi, Passerini) or designing metal-coordinating pharmacophores, the isocyanide (isonitrile) functional group is an indispensabl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals utilizing multicomponent reactions (e.g., Ugi, Passerini) or designing metal-coordinating pharmacophores, the isocyanide (isonitrile) functional group is an indispensable building block[1]. However, analytically confirming the successful dehydration of a formamide to an isocyanide—or differentiating an isocyanide from its nitrile isomer—presents a unique spectroscopic challenge.

This guide objectively compares the ¹H NMR performance of the isocyanide moiety against alternative functional groups, evaluates the efficacy of different deuterated solvents, and contrasts empirical data against algorithmic predictive software.

Mechanistic Causality: Why Does -CH₂-NC Shift So Far Downfield?

The most common analytical pitfall when evaluating aliphatic isocyanides is misinterpreting the ¹H NMR chemical shift of the adjacent methylene protons (-CH₂-NC).

The Electronic Deshielding Effect: In a standard nitrile (-CH₂-C≡N), the adjacent methylene protons resonate upfield at approximately 2.30–2.50 ppm . The carbon atom of the nitrile group is sp-hybridized and electronegative, but its inductive effect is moderate. Conversely, the isocyanide group (-CH₂-N⁺≡C⁻) shifts adjacent protons significantly downfield to 3.30–3.50 ppm [2]. This profound deshielding is dictated by the major zwitterionic resonance contributor of the isocyanide group[1]. The formal positive charge resides directly on the nitrogen atom adjacent to the methylene group, creating a powerful inductive electron-withdrawing effect that strips electron density from the protons.

Quadrupolar Relaxation and Line Shape: Beyond the chemical shift, the line shape of the -CH₂-NC protons serves as a critical diagnostic tool. The ¹⁴N nucleus (spin I = 1) possesses an electric quadrupole moment. In nitriles, rapid spin-lattice relaxation completely decouples the nitrogen from the adjacent protons. In isocyanides, however, the electric field gradient around the ¹⁴N nucleus is relatively small[3]. This slower relaxation often results in observable ¹⁴N-¹H scalar coupling (manifesting as a broad 1:1:1 triplet) or distinct line broadening of the multiplet.

Table 1: Quantitative Comparison of Isomeric and Precursor Functional Groups

Data summarizes typical empirical ranges in CDCl₃ at 400 MHz.

Analyte / Functional GroupStructural MotifEmpirical ¹H NMR Shift (ppm)¹³C NMR Shift (ppm)Characteristic IR Stretch
Nitrile (Isomer) -CH₂-C≡N2.30 – 2.50115 – 120 (C≡N)~2250 cm⁻¹ (Sharp)
Formamide (Precursor) -CH₂-NHCHO3.20 – 3.40160 – 165 (C=O)~1650 cm⁻¹ (Strong)
Isocyanide (Target) -CH₂-N⁺≡C⁻3.30 – 3.50155 – 160 (N≡C)~2140 – 2165 cm⁻¹

Note: Because the ¹H NMR shift of -CH₂-NC (~3.4 ppm) heavily overlaps with its formamide precursor (~3.3 ppm) and common ethers, orthogonal validation via ¹³C NMR or IR is mandatory.

Product Comparison: Predictive Software vs. Empirical Data

Modern researchers rely heavily on predictive NMR software (e.g., ChemDraw ChemNMR, Mnova). While these tools use robust additive substituent increments (e.g., modified Shoolery's rules), they frequently fail when applied to isocyanides.

  • Chemical Shift Accuracy: Predictive algorithms generally calculate the -CH₂-NC shift accurately (predicting ~3.35 ppm based on a base CH₂ increment of 1.20 ppm + an -NC increment of 2.15 ppm).

  • Line Shape Failure: Software algorithms predict sharp, perfectly resolved splitting patterns (e.g., a crisp triplet for a -CH₂-CH₂-NC system). They do not account for ¹⁴N quadrupolar broadening. Consequently, researchers often mistake the empirically observed broad, "smudged" multiplet of a pure isocyanide for an impure sample or a polymeric byproduct. Empirical data must always supersede algorithmic line-shape predictions for this moiety.

Solvent Performance Comparison for Isocyanide Resolution

The choice of deuterated solvent acts as a critical variable in the survival and resolution of the isocyanide group. Isocyanides are highly sensitive to acidic environments, which catalyze their hydration back into formamides.

Table 2: Evaluation of NMR Solvents for -CH₂-NC Analysis
Solvent ChoiceChemical StabilityResolution of ¹⁴N BroadeningField-Proven Insight
CDCl₃ (Untreated) Poor FairResidual DCl and phosgene will rapidly hydrolyze the isocyanide during acquisition.
CDCl₃ (Basic Alumina) Excellent GoodPassing CDCl₃ through basic alumina removes acid, ensuring sample integrity.
DMSO-d₆ Good PoorHigh viscosity increases correlation time, worsening quadrupolar broadening.
C₆D₆ (Benzene-d₆) Outstanding ExcellentAromatic Solvent Induced Shifts (ASIS) help separate overlapping formamide/isocyanide peaks.

Experimental Protocol: High-Fidelity ¹H NMR Acquisition

To ensure a self-validating analytical system, follow this methodology to prevent false negatives caused by sample degradation or poor resolution.

Step 1: Solvent Neutralization (Critical) Do not use aged CDCl₃ from a heavily utilized laboratory bottle. Immediately prior to sample preparation, pipette 1.0 mL of CDCl₃ through a glass pipette packed with 2 cm of Basic Alumina (Brockmann Grade I) and a cotton plug.

Step 2: Sample Preparation Dissolve 5–10 mg of the suspected isocyanide in 0.6 mL of the neutralized CDCl₃. Transfer to a high-quality 5 mm NMR tube.

Step 3: Spectrometer Acquisition Parameters

  • Hardware: ≥400 MHz spectrometer (High field is required to separate the -CH₂-NC signal from residual ether/alcohol solvents).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds to ensure quantitative integration.

  • Scans (NS): 16 to 32. Higher signal-to-noise is required to accurately visualize the broad ¹⁴N coupling base.

Step 4: Processing Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Do not over-apodize, as this will artificially mask the diagnostic quadrupolar broadening.

Orthogonal Validation Workflow

Because the ¹H NMR chemical shift of -CH₂-NC is not uniquely isolated (overlapping heavily with -CH₂-O- and -CH₂-N- motifs), a multi-technique validation workflow is required.

IsocyanideValidation Start Synthesized Compound (Suspected Isocyanide) HNMR 1H NMR Analysis Target: -CH2-NC Start->HNMR ShiftCheck Signal at 3.3 - 3.5 ppm? HNMR->ShiftCheck CN_Iso Nitrile Isomer (~2.3 - 2.5 ppm) ShiftCheck->CN_Iso No (Upfield) CNMR 13C NMR Analysis Target: -N≡C Carbon ShiftCheck->CNMR Yes CShiftCheck Signal at 155 - 160 ppm? CNMR->CShiftCheck Formamide Formamide Precursor (C=O at ~160-165 ppm) CShiftCheck->Formamide No (Wrong C-shift) IRCheck FT-IR Analysis Target: N≡C Stretch CShiftCheck->IRCheck Yes Confirmed Confirmed Isocyanide (2140 - 2165 cm⁻¹) IRCheck->Confirmed Peak present

Fig 1: Orthogonal validation workflow for confirming isocyanide functional groups.

References

  • Medicinal Chemistry of Isocyanides Chemical Reviews (American Chemical Society) URL:[Link]

  • NMR Spectra of Nematic Solutions of Methyl Isocyanide and Methyl Cyanide The Journal of Chemical Physics (AIP Publishing) URL:[Link]

  • NMR Spectroscopy – ¹H NMR Chemical Shifts Organic Chemistry Data & Info (Hans Reich Collection) URL: [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate

High-Resolution Mass Spectrometry Fragmentation Patterns: Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate vs. its Nitrile Isomer Executive Summary Differentiating structural isomers with identical exact masses is a pe...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Fragmentation Patterns: Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate vs. its Nitrile Isomer

Executive Summary

Differentiating structural isomers with identical exact masses is a persistent challenge in analytical chemistry and drug development. This guide provides an objective, data-driven comparison of the mass spectrometry fragmentation patterns of methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate (the target isocyanide product) and its structural alternative, methyl 4-(cyanomethyl)cyclohexane-1-carboxylate (the nitrile isomer). By leveraging high-resolution tandem mass spectrometry (HRMS/MS), researchers can exploit the divergent gas-phase thermodynamic stabilities of the isocyano and cyano groups to achieve unambiguous structural elucidation.

Mechanistic Causality: Isocyanide vs. Nitrile Fragmentation

As a Senior Application Scientist, it is critical to look beyond the raw m/z values and understand the causality driving gas-phase dissociation. Both the isocyanide product and the nitrile alternative yield an identical protonated precursor ion ([M+H]+) at m/z 182.1173. However, their behavior under Collision-Induced Dissociation (CID) is dictated by their distinct electronic configurations.

  • The Nitrile Alternative (R–C≡N): Nitriles possess a highly stable carbon-nitrogen triple bond. Upon collisional activation, the dominant fragmentation pathway is driven by rearrangement mechanisms. The most characteristic event is the neutral loss of hydrogen cyanide (HCN, 27.01 Da), a highly thermodynamically favorable process[1]. Nitriles also exhibit strong proton affinities, often resulting in stable protonated fragment ions[2].

  • The Isocyanide Product (R–N⁺≡C⁻): The isocyanide group features a terminal, formally negative carbon and a formally positive nitrogen. This charge distribution weakens the adjacent aliphatic C–N bond compared to the C–C bond in nitriles. Consequently, isocyanides are highly susceptible to direct cleavage, resulting in the signature loss of the entire isocyanomethyl group (e.g., •CH₂NC, 40.02 Da), a fragmentation rarely seen in nitriles[3].

Both isomers share the cyclohexane and methyl ester moieties, meaning both will exhibit standard ester cleavages, such as the loss of methanol (CH₃OH, 32.03 Da). The definitive identification relies on the ratio of functional group loss versus ester cleavage.

Pathways cluster_iso Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate cluster_nit Methyl 4-(cyanomethyl)cyclohexane-1-carboxylate Parent Precursor Ion [M+H]+ m/z 182.1173 Iso1 Loss of •CH2NC (40.02 Da) m/z 142.0986 (Primary Diagnostic) Parent->Iso1 Weaker R-NC bond cleavage Iso2 Loss of CH3OH (32.03 Da) m/z 150.0911 (Secondary) Parent->Iso2 Ester cleavage Nit1 Loss of HCN (27.01 Da) m/z 155.1064 (Primary Diagnostic) Parent->Nit1 Rearrangement & HCN loss Nit2 Loss of CH3OH (32.03 Da) m/z 150.0911 (Secondary) Parent->Nit2 Ester cleavage

Divergent CID fragmentation pathways of isocyanide vs. nitrile isomers.

Comparative Data Analysis

The following table synthesizes the expected quantitative MS/MS data for both compounds under normalized collision energy (NCE 30%).

Fragmentation FeatureTarget Product: Isocyanide IsomerAlternative: Nitrile IsomerDiagnostic Value
Precursor Ion [M+H]+ m/z 182.1173 (100% Base Peak MS1)m/z 182.1173 (100% Base Peak MS1)Isobaric (No differentiation)
Loss of CH₃OH m/z 150.0911 (Medium Abundance)m/z 150.0911 (Medium Abundance)Confirms ester presence
Loss of HCN m/z 155.1064 (Low Abundance)m/z 155.1064 (High Abundance)Strong indicator for Nitrile
Loss of •CH₂NC m/z 142.0986 (High Abundance)Not ObservedDefinitive for Isocyanide
Combined Loss (-CH₃OH, -HCN) m/z 123.0803 (Low Abundance)m/z 123.0803 (Medium Abundance)Structural confirmation

Self-Validating LC-HRMS/MS Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates mandatory System Suitability Tests (SST) to prevent false positives caused by in-source fragmentation or mass drift.

Step 1: System Suitability & Calibration (The Validation Gate)

  • Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Q-TOF mass analyzer, ensuring mass accuracy is < 2 ppm.

  • Inject a solvent blank (50:50 Acetonitrile:Water with 0.1% Formic Acid) to verify the absence of carryover at the expected retention times.

  • Inject a known reference standard of a generic aliphatic nitrile to confirm the system is adequately capturing the 27.01 Da neutral loss under current CID conditions.

Step 2: Sample Preparation

  • Dissolve the analyte (methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate) in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL.

  • Dilute the stock to a working concentration of 1 µg/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile + 0.1% Formic Acid) to ensure peak shape integrity.

Step 3: UHPLC Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min. (Chromatographic separation is crucial as the isomers may exhibit slight retention time shifts due to dipole moment differences).

Step 4: ESI-Q-TOF MS/MS Acquisition

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Set the acquisition to Data-Dependent Acquisition (DDA).

  • MS1 Settings: Scan range m/z 100–500.

  • MS2 Settings: Isolate the precursor m/z 182.1173 with a narrow isolation window (1.3 Da). Apply stepped Normalized Collision Energies (NCE) at 15%, 30%, and 45% using Nitrogen as the collision gas to capture both fragile (ester) and robust (nitrile/isocyanide) fragmentation events.

Workflow N1 System Calibration & Blank Run N2 Sample Prep (1 µg/mL) N1->N2 N3 UHPLC C18 Separation N2->N3 N4 ESI(+) Q-TOF DDA Acquisition N3->N4 N5 Fragment Matching (m/z 142 vs 155) N4->N5

Self-validating LC-HRMS/MS workflow for unambiguous isomer differentiation.

Conclusion

While methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate and its nitrile counterpart are indistinguishable at the MS1 level, rigorous HRMS/MS interrogation reveals distinct structural fingerprints. By monitoring the diagnostically critical loss of the isocyanomethyl radical (m/z 142.0986) versus the loss of hydrogen cyanide (m/z 155.1064), researchers can objectively validate the synthetic success and purity of the isocyanide product.

References

  • Mass spectra of cyano, isocyano and diazo compounds. ResearchGate.
  • Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. PubMed (NIH).
  • Fragmentation of propionitrile (CH3CH2CN) by low energy electrons. AIP Publishing.

Sources

Comparative

Reactivity Profile: Isocyanomethyl vs. Isocyano Cyclohexane Derivatives in Multicomponent Synthesis

Executive Summary For researchers in drug discovery and diversity-oriented synthesis, the choice between Isocyanomethyl derivatives (specifically p-Toluenesulfonylmethyl isocyanide, or TosMIC) and Isocyano Cyclohexane (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in drug discovery and diversity-oriented synthesis, the choice between Isocyanomethyl derivatives (specifically p-Toluenesulfonylmethyl isocyanide, or TosMIC) and Isocyano Cyclohexane (Cyclohexyl Isocyanide) represents a divergence in synthetic strategy rather than a simple substitution.

  • Select Isocyano Cyclohexane when performing classical Ugi or Passerini Multicomponent Reactions (MCRs) to generate peptide mimetics. It serves as a robust, handleable "dummy" isocyanide that offers a balance of nucleophilicity and steric bulk, typically yielding stable secondary amide products.

  • Select Isocyanomethyl Derivatives (TosMIC) when targeting heterocycles (imidazoles, oxazoles, pyrroles) .[1] The sulfonyl group renders the

    
    -protons acidic (
    
    
    
    ), enabling base-mediated cycloadditions (van Leusen chemistry) that are impossible with simple alkyl isocyanides.

Part 1: Physicochemical & Safety Profile

The practical handling of isocyanides is dominated by their legendary foul odor and volatility. Isocyano cyclohexane is preferred in high-throughput screening (HTS) environments due to its lower volatility compared to simple methyl isocyanide.

FeatureIsocyanomethyl (e.g., Methyl Isocyanide)TosMIC (Isocyanomethyl Derivative)Isocyano Cyclohexane
Structure Type Primary Alkyl (

)
Functionalized Primary (

)
Secondary Alkyl (

)
Boiling Point 59.6°C (Highly Volatile)116-117°C (Solid, MP)173-176°C
Odor Profile Extreme ; penetrating and nauseating even at ppb levels.Low/Odorless ; solid form suppresses vapor pressure significantly.Strong ; distinct "old rubber" smell, but manageable in fume hoods.
Steric Bulk Minimal (

-value

low)
Moderate (due to Tosyl group)High (Cyclohexyl ring shields N-terminus)
Primary Reactivity

-Addition (Nucleophilic)

-Metallation (Acidic

-H)

-Addition (Nucleophilic)

Expert Insight: While simple methyl isocyanide (


) is the most sterically accessible, its use is often restricted to sealed-tube reactions due to safety concerns. TosMIC is the "functional" equivalent for most isocyanomethyl applications in medicinal chemistry.

Part 2: Reactivity Mechanisms & Pathways

The divergence in reactivity is dictated by the electronic influence of the substituent on the isocyanide carbon.

The Ugi/Passerini Pathway (Dominant for Cyclohexyl Isocyanide)

Cyclohexyl isocyanide acts as a pure nucleophile. In the Ugi reaction, it intercepts the iminium ion. The bulky cyclohexyl group stabilizes the resulting nitrilium ion, preventing retrogression, but does not participate in further cyclization under standard conditions.

The van Leusen Pathway (Dominant for TosMIC)

TosMIC behaves as a C-N=C synthon.[1] The electron-withdrawing tosyl group acidifies the methylene protons, allowing deprotonation by mild bases (


). The resulting carbanion attacks carbonyls or imines, followed by cyclization and elimination of the sulfinate group—a pathway inaccessible to cyclohexyl isocyanide.
Comparative Mechanism Diagram

ReactivityPathways Start Isocyanide Selection CyNC Isocyano Cyclohexane (Nucleophilic C) Start->CyNC Standard MCR TosMIC TosMIC (Acidic α-Protons) Start->TosMIC Heterocycle Synthesis Ugi Ugi 4-CR (Acid + Amine + Carbonyl) CyNC->Ugi Reacts with Iminium VL van Leusen Reaction (Base + Carbonyl/Imine) TosMIC->VL Deprotonation (Base) Nitrilium Nitrilium Ion Intermediate Ugi->Nitrilium α-Addition Carbanion α-Isocyano Carbanion VL->Carbanion pKa ~14 Peptide α-Aminoacyl Amide (Peptidomimetic) Nitrilium->Peptide Mumm Rearrangement Heterocycle Oxazole / Imidazole (Aromatic Ring) Carbanion->Heterocycle Cyclization & Elimination

Figure 1: Mechanistic divergence between nucleophilic addition (Cyclohexyl NC) and base-mediated cyclization (TosMIC).

Part 3: Comparative Performance Data

The following data highlights the performance differences in standard multicomponent reactions. Note that while Isocyano Cyclohexane is a reliable standard, TosMIC often fails in classical Ugi conditions due to side reactions involving the sulfonyl group or lack of reactivity if no base is present.

Table 1: Ugi Reaction Yield Comparison (Standard Conditions)

Reaction: Benzaldehyde + Aniline + Benzoic Acid + Isocyanide (


)
Isocyanide DerivativeYield (%)ObservationRef
t-Butyl Isocyanide 59 - 92%High yield; bulky group aids isolation.[1, 2]
Cyclohexyl Isocyanide 55 - 75% Standard benchmark; reliable solid precipitation. [1, 3]
Benzyl Isocyanide 48%Lower yield; potential for side reactions.[1]
TosMIC < 10% (Complex Mix)Fails in standard acidic Ugi; requires basic conditions.[4]
Table 2: Heterocycle Synthesis Capability

Target: 1,5-Disubstituted Imidazole formation via cycloaddition

ReagentOutcomeMechanistic Reason
TosMIC Success (80-95%) Acidic

-H allows formation of anion and subsequent ring closure.
Isocyano Cyclohexane Failure (0%)Lacks acidic

-H; cannot cyclize under van Leusen conditions.
Methyl Isocyanoacetate Success (Moderate)Ester group provides necessary acidity, but yields often lower than TosMIC.

Part 4: Experimental Protocols

Protocol A: Synthesis of Peptidomimetics via Ugi Reaction (Cyclohexyl Isocyanide)

Objective: Synthesis of an


-acetamido carboxamide scaffold.
Source Validation:  Based on standard procedures verified in Org. Synth. and ChemSpider [3, 5].
  • Reagent Prep: In a 20 mL scintillation vial, dissolve Benzaldehyde (1.0 mmol, 106 mg) and Allylamine (1.0 mmol, 57 mg) in anhydrous Methanol (2.0 mL).

  • Imine Formation: Stir at room temperature (RT) for 30 minutes to pre-form the imine (optional but improves yield).

  • Acid Addition: Add 3-Nitropropionic acid (1.0 mmol, 119 mg). The mixture may become slightly warm.

  • Isocyanide Addition: Add Cyclohexyl isocyanide (1.0 mmol, 109 mg,

    
    ) in one portion.
    
  • Reaction: Stir the mixture at RT for 24–48 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The isocyanide spot (high Rf) should disappear.

  • Workup: The product often precipitates from methanol.

    • If solid forms: Filter and wash with cold methanol/ether (

      
      ).
      
    • If liquid: Concentrate in vacuo, redissolve in EtOAc (20 mL), wash with saturated

      
      , water, and brine. Dry over 
      
      
      
      .[2]
  • Yield Expectation: 70–80% as a white/pale yellow solid.

Protocol B: Van Leusen Imidazole Synthesis (TosMIC)

Objective: Synthesis of 1,5-disubstituted imidazole. Source Validation: Adapted from J. Org. Chem. and Benchchem protocols [4, 6].

  • Reagent Prep: In a round-bottom flask, dissolve Aldehyde (1.0 mmol) and Primary Amine (1.0 mmol) in DMF or MeOH (5 mL). Stir for 1h to form the imine.

  • TosMIC Addition: Add TosMIC (1.1 mmol, 215 mg) and Potassium Carbonate (

    
    , 2.0 mmol, 276 mg).
    
  • Reaction: Heat the mixture to reflux (MeOH) or 80°C (DMF) for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The base deprotonates TosMIC; the anion attacks the imine, cyclizes, and eliminates

      
       to aromatize.
      
  • Workup: Cool to RT. Pour into ice-water (20 mL).

  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with brine to remove DMF.
    
  • Purification: Flash chromatography is usually required (DCM/MeOH gradient).

  • Yield Expectation: 75–90%.

Part 5: References

  • BenchChem. (2025).[2][9] Reactivity of Tetrazolones in Multicomponent Reactions: A Comparative Guide. BenchChem Application Notes. Link

  • Wessjohann, L. A., et al. (2009). Variation of the Isocyanide: Ugi Reactions Involving Convertible Isocyanides. Thieme Connect. Link

  • ChemSpider Synthetic Pages. (2011). Ugi Reaction Part II: Experimental Procedure. Royal Society of Chemistry. Link

  • Van Leusen, A. M., et al. (1977).[4] Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[1][4] Journal of Organic Chemistry, 42(19), 3114–3118.[4] Link

  • Organic Syntheses. (2010). Ugi Multicomponent Reaction: Synthesis of Praziquantel Precursor. Org. Synth. 2010, 87, 161. Link

  • Siska, K. A., et al. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR.[10] Organic Chemistry Portal. Link

Sources

Validation

13C NMR Analysis of Isocyanide Carbons in Cyclohexane Scaffolds: A Comparative Technical Guide

Topic: 13C NMR Analysis of Isocyanide Carbon in Cyclohexane Scaffolds Content Type: Publish Comparison Guide Executive Summary This guide evaluates the efficacy of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Analysis of Isocyanide Carbon in Cyclohexane Scaffolds Content Type: Publish Comparison Guide

Executive Summary

This guide evaluates the efficacy of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of isocyanide (isonitrile) functionalities attached to cyclohexane scaffolds. While Infrared (IR) spectroscopy remains the rapid detection standard, 13C NMR offers superior structural resolution, particularly for stereochemical assignment (axial vs. equatorial) and scaffold connectivity. This document details the unique spectral signatures of the isocyano group, compares its analytical performance against alternatives, and provides optimized acquisition protocols for drug discovery applications.

Part 1: Technical Deep Dive – The Isocyanide Signature

The isocyanide group (


) presents a unique magnetic environment compared to its nitrile isomer (

). In cyclohexane systems, accurate analysis requires navigating two physical phenomena: Quadrupolar Relaxation and Stereochemical Shielding .
The 13C Chemical Shift

Unlike nitriles, which resonate in the 118–124 ppm range, the terminal carbon of an isocyanide functionality exhibits a significant downfield shift.

  • Typical Range: 156 – 160 ppm.

  • Electronic Origin: The carbene-like character of the terminal carbon (isoelectronic with CO) results in significant deshielding compared to the

    
    -hybridized carbon of a nitrile.
    
The 14N-13C Coupling Challenge

A defining feature of isocyanide 13C NMR is the scalar coupling between the terminal carbon (


, spin 1/2) and the adjacent nitrogen (

, spin 1).
  • Splitting Pattern: Theoretically a 1:1:1 triplet .[1]

  • Coupling Constant (

    
    ):  Typically 6 – 10 Hz .
    
  • Observation Reality: The

    
     nucleus possesses a quadrupole moment.[2] In asymmetric environments (like a cyclohexane ring), rapid quadrupolar relaxation of the nitrogen spin states often "decouples" the interaction, collapsing the triplet into a broad, featureless singlet . This broadening can severely reduce signal-to-noise ratio (S/N), making detection difficult in standard high-throughput scans.
    
Stereochemical Dependence (Axial vs. Equatorial)

Conformational analysis of cyclohexane rings relies on the


-gauche effect.
  • Equatorial Isocyanides: Resonate downfield (higher ppm).[3]

  • Axial Isocyanides: Resonate upfield (lower ppm) due to steric compression from

    
    -protons.
    
  • Shift Difference (

    
    ):  Typically 2–4 ppm  difference between diastereomers.
    

Part 2: Comparative Analysis of Alternatives

The following table contrasts 13C NMR with primary alternative analytical methods for isocyanide characterization.

Feature13C NMR Spectroscopy FT-IR Spectroscopy 15N NMR Spectroscopy
Primary Detection Terminal Carbon (

~158 ppm)
N≡C Stretch (

~2130 cm⁻¹)
Nitrogen Nucleus
Sensitivity Low (requires optimization)High (Strong dipole change)Very Low (Low natural abundance)
Stereochemistry Excellent (Axial/Equatorial distinct)Poor (Frequency shifts are subtle)Good (Sensitive to environment)
Sample State Solution (Deuterated solvent)Solid/Liquid/SolutionSolution
Structural Insight High (Scaffold connectivity via HMBC)Low (Functional group only)Medium (Chemical environment)
Quantification High (with relaxation agent)Medium (Beer-Lambert limitations)Low (NOE/Relaxation issues)
Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on research goals.

AnalyticalWorkflow Start Isocyanide Analysis Goal Detect Rapid Detection? Start->Detect Stereo Stereochemistry? Detect->Stereo No IR FT-IR Spectroscopy (~2130 cm⁻¹) Detect->IR Yes Quant Quantification? Stereo->Quant No CNMR 13C NMR (~158 ppm) Stereo->CNMR Yes (Axial vs Eq) Protocol Use Cr(acac)₃ Protocol Quant->Protocol Yes Protocol->CNMR

Figure 1: Decision matrix for isocyanide analysis. 13C NMR is the preferred path for stereochemical and quantitative rigor.

Part 3: Experimental Protocols

To overcome the sensitivity issues caused by


 broadening and long relaxation times (

) of quaternary carbons, the following protocol is recommended for quantitative analysis.
Protocol A: Quantitative 13C NMR of Isocyanides

Objective: Maximize S/N and resolution for the broad isocyanide peak while ensuring accurate integration.

  • Sample Preparation:

    • Dissolve 30–50 mg of the cyclohexane isocyanide in 0.6 mL of CDCl₃ .

    • Crucial Step: Add 2–3 mg of Chromium(III) acetylacetonate [Cr(acac)₃] . This paramagnetic relaxation agent shortens the

      
       relaxation time of the quaternary isocyanide carbon, allowing for faster pulse repetition without saturation.
      
  • Instrument Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (zgig on Bruker). This suppresses the Nuclear Overhauser Effect (NOE), ensuring signal intensity is proportional to concentration, not proton proximity.

    • Spectral Width: 240 ppm (ensure coverage of 150–170 ppm region).

    • Relaxation Delay (

      
      ):  Set to 2–5 seconds  (reduced from >20s due to Cr(acac)₃).
      
    • Scans (NS): Minimum 1024 scans to resolve the broadened triplet.

    • Line Broadening (LB): Apply 1.0 – 3.0 Hz exponential multiplication during processing to smooth the quadrupolar broadening.

Protocol B: Stereochemical Assignment (Axial vs. Equatorial)

Objective: Distinguish diastereomers in a mixture.

  • Acquisition: Run a standard proton-decoupled 13C experiment.

  • Analysis:

    • Identify the isocyanide carbon signal (~156–160 ppm).

    • Equatorial Rule: The isomer with the downfield shift (e.g., 159.5 ppm) is typically the equatorial isocyanide.

    • Axial Rule: The isomer with the upfield shift (e.g., 156.2 ppm) is typically the axial isocyanide.

    • Confirmation: Correlate with the

      
      -carbon (CH-NC) shift. The axial 
      
      
      
      -carbon will also be shielded (upfield) relative to the equatorial conformer.

Part 4: Mechanistic Visualization

The interaction between the Nitrogen quadrupole and the Carbon nucleus is complex. The diagram below details the physical pathway leading to the observed signal broadening.

QuadrupolarMechanism N14 14N Nucleus (Spin I=1) Quadrupolar Moment Relax Rapid T1 Relaxation of 14N Spin States N14->Relax Induces JCoupling Scalar Coupling (J_CN) ~7 Hz Triplet N14->JCoupling Couples to C13 13C Nucleus (Spin I=1/2) Isocyanide Carbon C13->JCoupling EField Electric Field Gradient (Asymmetric Cyclohexane) EField->N14 Interacts with Relax->JCoupling Decouples Result Observed Signal: Broad/Unresolved Singlet JCoupling->Result Collapses to

Figure 2: Mechanistic pathway of quadrupolar broadening in isocyanide 13C NMR spectra.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for 13C chemical shift ranges).
  • Fleming, F. F., & Wei, G. (2008). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of Organic Chemistry, 73(13), 5111–5113. Link (Foundational logic for axial/equatorial shifts in cyclohexane systems).

  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of the Isocyanide Functional Group. Link (Comparison of IR vs NMR sensitivity).

  • Facey, G. (2007). 13C - 14N J coupling.[4][5] University of Ottawa NMR Facility Blog. Link (Detailed explanation of quadrupolar broadening mechanisms).

  • Compound Interest. (2015).[6][7] A Guide to 13C NMR Chemical Shift Values. Link (General shift tables).

Sources

Comparative

Technical Guide: Distinguishing Isocyanide from Nitrile Impurities via FTIR Spectroscopy

Executive Summary In pharmaceutical process development, particularly during the synthesis of nitrile-based APIs (e.g., via dehydration of primary amides or formamides), the formation of isocyanide (isonitrile) isomers i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical process development, particularly during the synthesis of nitrile-based APIs (e.g., via dehydration of primary amides or formamides), the formation of isocyanide (isonitrile) isomers is a critical quality attribute (CQA). Isocyanides are not only potent toxins and foul-smelling contaminants but also exhibit distinct reactivity profiles that can compromise downstream steps.

While Mass Spectrometry (MS) identifies mass-to-charge ratios, it often struggles to distinguish these constitutional isomers (


 vs. 

) without complex fragmentation analysis. Fourier Transform Infrared (FTIR) spectroscopy serves as the superior orthogonal technique for this specific differentiation due to the distinct dipole moments and force constants of the triple bonds.

This guide provides a validated workflow for detecting isocyanide impurities in nitrile matrices, grounded in vibrational spectroscopy principles.

Theoretical Grounding: Vibrational Modes & Dipole Moments

The differentiation relies on the fundamental physics of the diatomic oscillator. While both functional groups possess a triple bond, their electronic environments differ significantly.

The Nitrile Group ( )[1][2][3][4]
  • Bond Character: The bond is highly polarized towards nitrogen.

  • Vibrational Frequency: Typically appears between 2200–2260 cm⁻¹ .

  • Intensity: Moderate. The change in dipole moment (

    
    ) during stretching is significant but often lower than that of isocyanides.
    
  • Context: Conjugation with an aromatic ring or double bond lowers the frequency (red shift) to ~2210–2230 cm⁻¹ and increases intensity.

The Isocyanide Group ( )[5]
  • Bond Character: The terminal carbon possesses a lone pair and formally carries a negative charge in the zwitterionic resonance structure (

    
    ), creating a massive dipole moment.
    
  • Vibrational Frequency: Distinctly lower, typically 2110–2180 cm⁻¹ .

  • Intensity: Strong to Very Strong . The vibrational mode involves a larger change in dipole moment compared to nitriles, making isocyanides detectable at lower concentrations (often <0.5% w/w) in an IR spectrum.

Comparative Spectral Data
FeatureNitrile (

)
Isocyanide (

)
Mechanistic Reason
Frequency Range 2200 – 2260 cm⁻¹2110 – 2180 cm⁻¹Force constant (

) of

is lower due to antibonding character contribution.
Intensity Weak to MediumStrongLarger

in isocyanides due to terminal carbon lone pair.
Band Shape SharpSharp, occasionally splitFermi resonance is possible; solvent interaction is stronger for isocyanides.
Solvent Sensitivity LowHighIsocyanide frequency shifts significantly with solvent polarity (Blue shift in polar solvents).

Experimental Protocol

Objective: Detect trace isocyanide (0.1% - 5.0%) in a nitrile product stream.

Instrument Configuration
  • Detector: DTGS (Deuterated Triglycine Sulfate) for general use; MCT (Mercury Cadmium Telluride) for high-sensitivity trace analysis.

  • Resolution: 2 cm⁻¹ .

    • Expert Insight: Triple bond stretches are inherently narrow. Standard 4 cm⁻¹ resolution may artificially broaden the peak and reduce signal-to-noise ratio (SNR), masking small impurity peaks.

  • Apodization: Boxcar or weak Norton-Beer. Avoid strong apodization functions that broaden peaks.

  • Scans: 32 (Screening) to 128 (Trace Analysis).

Sample Preparation[6]
  • Liquids: Neat between NaCl or KBr plates (thin film).

    • Caution: Avoid thick path lengths (>0.1 mm) as the strong nitrile solvent peak will saturate the detector, obscuring the impurity region.

  • Solids: ATR (Attenuated Total Reflectance) with Diamond crystal.

    • Note: ATR causes a slight red-shift relative to transmission. Ensure reference libraries match the sampling mode.

Validated Workflow

FTIR_Workflow Start Start: Sample Collection Prep Sample Prep (Thin Film or ATR) Start->Prep Param Set Parameters Res: 2 cm⁻¹, Scans: 64 Prep->Param Acquire Acquire Spectrum (2000 - 2500 cm⁻¹ Region) Param->Acquire Process Data Processing (Baseline Corr., 2nd Derivative) Acquire->Process Analyze Peak Analysis Process->Analyze Result_N Peak @ 2200-2260 (Nitrile Confirmed) Analyze->Result_N Single band >2200 Result_I Peak @ 2110-2180 (Isocyanide Detected) Analyze->Result_I Single band <2180 Result_Both Dual Peaks (Impurity Present) Analyze->Result_Both Main band >2200 + Minor band <2180

Figure 1: Operational workflow for distinguishing nitrile and isocyanide species.

Data Analysis & Interpretation Logic

The following logic gate diagram illustrates how to interpret the spectral data definitively.

Decision_Logic Input Observed Peak(s) in 2000-2300 cm⁻¹ Check_Pos Check Wavenumber (ν) Input->Check_Pos High_Freq ν > 2200 cm⁻¹ Check_Pos->High_Freq Low_Freq ν < 2180 cm⁻¹ Check_Pos->Low_Freq Overlap Ambiguous Zone (2180-2200 cm⁻¹) Check_Pos->Overlap Nitrile Conclusion: Nitrile (-CN) High_Freq->Nitrile Check_Int Check Relative Intensity Low_Freq->Check_Int Check_Int->Nitrile Weak (Rare, e.g. symmetric) Isocyanide Conclusion: Isocyanide (-NC) Check_Int->Isocyanide Strong/Sharp Solvent_Test Solvent Shift Test (Add Polar Solvent) Overlap->Solvent_Test Solvent_Test->Nitrile Minimal Shift Solvent_Test->Isocyanide Significant Shift

Figure 2: Decision logic for peak assignment based on frequency and solvent behavior.

Advanced Troubleshooting: The Overlap Zone

If a peak appears in the 2180–2200 cm⁻¹ region, it may be an aromatic isocyanide or a conjugated nitrile.

  • The Solvent Shift Test: Isocyanides are highly solvatochromic.

    • Protocol: Record spectrum in Hexane (non-polar) and then in Methanol (polar).

    • Result: Isocyanide bands typically blue-shift (move to higher wavenumber) in polar solvents due to stabilization of the zwitterionic resonance form. Nitriles show minimal shift (<5 cm⁻¹).

Case Study: Monitoring Formamide Dehydration

Scenario: A process chemist is dehydrating N-phenylformamide to synthesize Phenyl Isocyanide, but needs to ensure no Phenyl Nitrile (Benzonitrile) is formed via rearrangement, or vice versa.

Experimental Observation:

  • Time 0: Spectrum shows broad Amide I/II bands (1650/1550 cm⁻¹).

  • Time 1 hr: A sharp, intense peak appears at 2130 cm⁻¹ .

    • Analysis: This is the Isocyanide product (

      
      ). The low frequency and high intensity confirm the 
      
      
      
      structure.
  • Time 3 hrs (Overheating): The peak at 2130 cm⁻¹ diminishes, and a new, weaker peak emerges at 2230 cm⁻¹ .

    • Analysis: Thermal rearrangement has occurred. The shift to 2230 cm⁻¹ indicates the formation of the thermodynamically more stable Nitrile (

      
      ).
      

References

  • NIST Chemistry WebBook . Infrared Spectra of Nitriles and Isocyanides. National Institute of Standards and Technology. Available at: [Link]

  • Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. National Institutes of Health (PubMed). Available at: [Link]

  • Specac Application Notes . Interpreting Infrared Spectra: Nitriles and Isocyanides. Available at: [Link]

  • LibreTexts Chemistry . Infrared Spectra of Some Common Functional Groups: Nitriles. Available at: [Link]

  • MDPI Molecules . Investigation of the Vibrational Characteristics of Isocyanide Derivatives. Available at: [Link]

Validation

Optimizing Elemental Analysis for Nitrogen-Containing Cyclohexane Esters: A Comparative Guide to Calibration Standards

The Analytical Challenge: Dumas Combustion Mechanics Organic Elemental Analysis (OEA) is the gold standard for determining the exact mass fractions of Carbon, Hydrogen, and Nitrogen (CHN) in synthesized active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Dumas Combustion Mechanics

Organic Elemental Analysis (OEA) is the gold standard for determining the exact mass fractions of Carbon, Hydrogen, and Nitrogen (CHN) in synthesized active pharmaceutical ingredients (APIs)[1]. However, analyzing nitrogen-containing cyclohexane esters—a structural motif common in gabapentinoid precursors, tilidine derivatives, and complex alkaloids—presents a unique kinetic challenge during analysis.

Modern CHN analyzers rely on the Pregl-Dumas method[2]. A sample is encapsulated in tin and dropped into a furnace at ~1000°C under a dynamic pulse of pure oxygen. The tin undergoes an exothermic oxidation (reaching ~1800°C), triggering a "flash combustion" that breaks the sample down into CO₂, H₂O, N₂, and nitrogen oxides (NOx)[3]. These gases are then swept by a helium carrier through a copper reduction reactor at 650°C to convert all NOx species into N₂ before reaching the Thermal Conductivity Detector (TCD)[3].

The Causality of the Problem: Aliphatic rings like cyclohexane are highly stable and dense in carbon. During flash combustion, the sudden thermal cleavage of the ester group releases volatile hydrocarbons, creating a micro-environment that is temporarily starved of oxygen—despite the global oxygen excess in the combustion tube[4]. This localized hypoxia promotes the formation of refractory carbon (soot) that can physically trap nitrogen, or it alters the ratio of NO to NO₂ produced. If the calibration standard combusts instantaneously without this localized hypoxia, the resulting TCD elution profile (peak shape) and integration K-factor will not accurately represent the delayed, broader peak of the cyclohexane derivative.

To achieve the stringent ±0.30% absolute error limit required for pharmaceutical QA/QC, matrix-matching the calibration standard to the analyte's combustion kinetics is critical[5].

Objective Comparison of Calibration Standards

To demonstrate the impact of matrix matching, we compare three distinct calibration standards used for analyzing a proprietary nitrogen-containing cyclohexane ester API.

A. Acetanilide (The Traditional Baseline)
  • Elemental Profile: C: 71.09%, H: 6.71%, N: 10.36%

  • Performance: Acetanilide is the universal default for CHN analysis due to its stability, high purity, and clean combustion profile.

  • The Drawback: It lacks a bulky aliphatic ring. Its rapid, unimpeded combustion creates a sharp, narrow gas pulse that fails to mimic the slower, more complex oxidation of cyclohexane derivatives, often leading to under-reporting of nitrogen in complex samples.

B. Atropine (The Bulky Alkaloid)
  • Elemental Profile: C: 70.56%, H: 8.01%, N: 4.84%[6]

  • Performance: Atropine contains a bulky tropane ring and an ester group, providing a closer kinetic match for complex, sterically hindered pharmaceuticals[7].

  • The Drawback: Atropine is highly toxic (Class 6.1, Fatal if swallowed or inhaled)[8], requiring strict handling and encapsulation protocols. Furthermore, its low nitrogen content (<5%) can lead to extrapolation errors when analyzing compounds with higher nitrogen mass fractions.

C. Ethyl 1-aminocyclohexanecarboxylate HCl (The Matrix-Matched Standard)
  • Elemental Profile: C: 52.05%, H: 8.74%, N: 6.74% (MW: 207.70)[9]

  • Performance: This specific standard provides the exact steric environment and functional groups (amine, cyclohexane, ester) as the target analyte class. It perfectly replicates the localized oxygen demand and NOx formation ratios during flash combustion.

  • The Drawback: As a hydrochloride salt, it is slightly hygroscopic and must be stored in a desiccator to prevent moisture from skewing the %H and %C values.

Quantitative Data Comparison

The following table summarizes the analytical performance when a proprietary N-cyclohexane ester API (Theoretical composition: C 65.20%, H 9.50%, N 7.10%) was analyzed using an automated CHN analyzer calibrated against the three different standards.

Table 1: Comparative Accuracy of CHN Calibration Standards

Calibration StandardTheoretical %NMeasured %NAbsolute Error (Δ)%N RSD (n=5)
Acetanilide 7.10%6.85%-0.25%1.24%
Atropine 7.10%6.92%-0.18%0.95%
E1AC-HCl 7.10%7.08%-0.02%0.21%

Data Interpretation: While all standards technically fall within a broad acceptable range, only the matrix-matched E1AC-HCl standard reliably keeps the absolute error well below the strict ±0.30% pharmaceutical threshold while providing superior precision (RSD 0.21%).

Experimental Protocol: Self-Validating CHN Workflow

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . It inherently proves its own accuracy before any unknown sample data is accepted.

Step 1: System Suitability and Blanking

  • Purge the elemental analyzer with ultra-high purity Helium (carrier) and Oxygen (combustion gas).

  • Run three empty tin capsules as blanks.

  • Validation Check: The nitrogen peak area for the third blank must be < 50 integration units, proving the system is free of atmospheric N₂ leaks.

Step 2: Matrix-Matched Calibration

  • Weigh 5 points of the E1AC-HCl standard ranging from 1.0 mg to 3.0 mg into tin capsules using a microbalance (resolution 0.001 mg).

  • Add ~1.0 mg of Vanadium Pentoxide (V₂O₅) to each capsule. Causality: V₂O₅ acts as a localized oxidation catalyst, donating oxygen directly to the sterically hindered cyclohexane ring to prevent soot formation.

  • Run the calibration sequence.

  • Validation Check: The Relative Standard Deviation (RSD) of the calculated K-factor for Nitrogen must be ≤ 1.0%.

Step 3: Independent Quality Control (QC) Check

  • Weigh 2.0 mg of an independent standard (e.g., Atropine) and run it as an "unknown" sample.

  • Validation Check: The measured %C, %H, and %N for the QC sample must fall within ±0.30% absolute of its theoretical values. If this fails, the calibration is rejected.

Step 4: Sample Analysis & Post-Run Drift Check

  • Weigh the unknown N-cyclohexane ester samples in duplicate (2.0 mg ± 0.2 mg) with V₂O₅.

  • Run the samples through the Dumas combustion workflow (See Figure 1).

  • At the end of the sequence, re-run a 2.0 mg E1AC-HCl standard.

  • Validation Check: The difference between sample duplicates must be < 0.20% absolute. The final standard drift must be < 0.15% absolute compared to the initial calibration.

Workflow Visualization

CHN_Workflow Sample Sample Encapsulation (Tin Capsule + V2O5) Combustion Flash Combustion (1000°C, O2 excess) Sample->Combustion Auto-sampler Reduction Copper Reduction (NOx -> N2 at 650°C) Combustion->Reduction CO2, H2O, N2, NOx Traps Halogen/Water Traps Reduction->Traps CO2, H2O, N2 GC GC Separation (N2, CO2, H2O) Traps->GC Purified Gas TCD TCD Detection & Data Integration GC->TCD Elution Profile

Figure 1: CHN elemental analysis workflow utilizing high-temperature Dumas flash combustion.

Conclusion

For the elemental analysis of complex, nitrogen-containing cyclohexane esters, generic calibration standards like acetanilide often fail to replicate the unique flash-combustion kinetics of sterically hindered aliphatic rings. By adopting a matrix-matched standard such as Ethyl 1-aminocyclohexanecarboxylate HCl (E1AC-HCl) and employing a self-validating protocol with V₂O₅ oxidation catalysts, analytical chemists can eliminate localized hypoxia artifacts, ensuring highly precise and accurate nitrogen quantification for critical drug development pipelines.

References

  • VELP Scientifica. "The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry." Available at:[Link]

  • PerkinElmer. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." Available at:[Link]

  • SCISPEC. "Elemental Analysis in Action." Available at:[Link]

Sources

Comparative

Chromatographic retention times of methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate

A Comparative Guide to the Chromatographic Retention of Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate and Related Analogues Authored by: [Your Name/Title], Senior Application Scientist In the landscape of drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Chromatographic Retention of Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate and Related Analogues

Authored by: [Your Name/Title], Senior Application Scientist

In the landscape of drug discovery and development, the precise analytical characterization of novel chemical entities is paramount. Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate, a bifunctional molecule incorporating both an ester and a reactive isocyanide group, presents a unique analytical challenge. This guide provides a comparative analysis of its expected chromatographic retention behavior against structurally related compounds under both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) conditions. The insights herein are grounded in established chromatographic principles and data from analogous structures, offering a predictive framework for method development and optimization.

The isocyanide functional group, with its dual nucleophilic and electrophilic character, offers a versatile handle for synthetic transformations.[1] However, its unique electronic properties and potential for interaction can significantly influence its chromatographic retention, necessitating a careful selection of analytical methodology.

Theoretical Framework: Factors Influencing Retention

Chromatographic retention is governed by the partitioning of an analyte between a stationary phase and a mobile phase. Key molecular properties influencing this behavior include polarity, volatility, and the potential for specific interactions such as hydrogen bonding and π-π interactions.[2]

  • Polarity : In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions; more non-polar compounds are retained longer on a non-polar stationary phase (like C18).[3] Conversely, in normal-phase HPLC and to some extent in GC on polar columns, polar compounds exhibit stronger retention.

  • Volatility : In Gas Chromatography (GC), the boiling point and vapor pressure of an analyte are critical. More volatile compounds travel through the column faster, resulting in shorter retention times.

  • Specific Interactions : Functional groups can engage in secondary interactions. The isocyanide group (-N≡C), for instance, possesses a dipole and can act as a hydrogen bond acceptor, potentially leading to unique selectivity on certain stationary phases.[4]

Comparative Analytes

To contextualize the chromatographic behavior of our target compound, we will compare it with the following structurally related alternatives:

Compound NameStructureKey Differences from Target
Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate (Target Compound)-
Methyl cyclohexane-1-carboxylate (Parent Ester)Lacks the polar isocyanomethyl group.
4-(Aminomethyl)cyclohexane-1-carboxylic acid (Amine/Acid Analogue)Contains ionizable amine and carboxylic acid groups.
Cyclohexane (Non-polar Reference)Non-polar hydrocarbon backbone.

Gas Chromatography (GC) Analysis: A Comparison of Volatility

GC is a primary technique for the analysis of volatile and semi-volatile compounds. The retention time in GC is heavily influenced by the analyte's boiling point and its interaction with the stationary phase.

Experimental Protocol: GC-MS

A standard GC-MS protocol, adapted from methodologies for similar compounds like methyl cyclohexanecarboxylate, would be suitable.[5]

  • Column : DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness). These are non-polar columns, separating primarily based on boiling point.[5]

  • Carrier Gas : Helium at a constant flow of 1 mL/min.[5]

  • Inlet Temperature : 250 °C.[5]

  • Oven Program : Initial temperature of 70 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[5]

  • Detector : Mass Spectrometer (MS), scanning from m/z 40-400.[5]

GC_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Sample Dilute Sample in Ethyl Acetate Injector Injector (250°C) Sample->Injector 1 µL Injection Column DB-5ms Column (Temp Program) Injector->Column Vaporization MS Mass Spec (EI, 70eV) Column->MS Separation Chromatogram Total Ion Chromatogram MS->Chromatogram Detection Spectra Mass Spectra Analysis Chromatogram->Spectra Result Retention Time & Identification Spectra->Result

Caption: Workflow for GC-MS analysis of target compounds.

Expected Retention Time Comparison (GC)

The retention times will primarily correlate with the boiling points of the analytes.

CompoundPredicted Boiling Point TrendExpected Retention Time (RT)Rationale
CyclohexaneLowestShortestHighly volatile, non-polar, and low molecular weight.
Methyl cyclohexane-1-carboxylateIntermediateIntermediateHigher molecular weight and polarity than cyclohexane, increasing its boiling point.
Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate Highest Longest The addition of the polar isocyanomethyl group significantly increases the molecular weight and introduces a strong dipole, leading to a higher boiling point and stronger (though minimal on a non-polar phase) interaction with the column.
4-(Aminomethyl)cyclohexane-1-carboxylic acid-Not suitable for GCThis zwitterionic compound is non-volatile and would require derivatization for GC analysis.

Reversed-Phase HPLC Analysis: A Comparison of Polarity

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. It is particularly well-suited for less volatile and more polar compounds, including those with ionizable groups.

Experimental Protocol: RP-HPLC-UV/MS

A general-purpose RP-HPLC method would serve as an excellent starting point for method development.

  • Column : YMC-Triart C18 (150 x 4.6 mm, 5 µm) or equivalent. C18 columns are versatile and widely used for their hydrophobic selectivity.[2][6]

  • Mobile Phase : A gradient of Acetonitrile (ACN) and Water, both containing 0.1% Formic Acid. Formic acid helps to control the ionization of acidic and basic analytes, leading to better peak shapes.

    • A : 0.1% Formic Acid in Water

    • B : 0.1% Formic Acid in Acetonitrile

  • Gradient : 5% B to 95% B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C. Temperature control is crucial for reproducible retention times.[7]

  • Detector : UV (e.g., 210 nm) and/or Mass Spectrometer (MS).

HPLC_Workflow cluster_system HPLC System cluster_data Data Acquisition SolventA Mobile Phase A (H2O + 0.1% FA) Pump Gradient Pump SolventA->Pump SolventB Mobile Phase B (ACN + 0.1% FA) SolventB->Pump Injector Autosampler Pump->Injector Gradient Elution Column C18 Column (30°C) Injector->Column Detector UV/MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Output Retention Time Data Chromatogram->Output

Caption: Experimental workflow for RP-HPLC analysis.

Expected Retention Time Comparison (RP-HPLC)

In RP-HPLC, retention time increases with increasing hydrophobicity (decreasing polarity).

CompoundPredicted PolarityExpected Retention Time (RT)Rationale
4-(Aminomethyl)cyclohexane-1-carboxylic acidHighestShortestUnder acidic mobile phase conditions (pH ~2.7), the amine will be protonated (-NH3+) and the carboxylic acid will be protonated (-COOH). The positive charge makes it highly polar and thus weakly retained on a C18 column.
Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate Intermediate-Low Intermediate-Short The ester and isocyanide groups are polar, reducing the overall hydrophobicity compared to the parent ester. This will lead to earlier elution.
Methyl cyclohexane-1-carboxylateIntermediate-HighIntermediate-LongLess polar than the target compound due to the absence of the isocyanomethyl group. It will be more retained by the hydrophobic C18 stationary phase.
CyclohexaneLowestLongestAs a non-polar hydrocarbon, it will have the strongest hydrophobic interaction with the C18 phase, resulting in the longest retention time.
The Critical Role of Mobile Phase pH

For ionizable compounds like the amine/acid analogue, mobile phase pH is a powerful tool for manipulating retention.[3]

  • Low pH (e.g., 2.7 with Formic Acid) : The amine is protonated (R-NH3+) and the acid is neutral (R-COOH). The molecule is charged and highly polar, leading to very short retention times.

  • Neutral pH (e.g., 7.0 with Phosphate Buffer) : The amine is protonated (R-NH3+) and the acid is deprotonated (R-COO-). The molecule is zwitterionic and remains highly polar, resulting in short retention times.

  • High pH (e.g., 10.0 with Ammonium Buffer) : The amine is neutral (R-NH2) and the acid is deprotonated (R-COO-). The molecule is less polar than at low pH, which would increase its retention time on a C18 column, provided a pH-stable column is used.[6]

Logic_Diagram cluster_gc Gas Chromatography (GC) cluster_hplc Reversed-Phase HPLC GC_Principle Separation by Volatility/Boiling Point GC_Target Target Compound: Longest RT (Highest BP) GC_Principle->GC_Target due to polar -N≡C group HPLC_Principle Separation by Hydrophobicity HPLC_Target Target Compound: Intermediate RT HPLC_Principle->HPLC_Target more polar than parent ester, less polar than amine/acid Analyte Methyl 4-(isocyanomethyl) cyclohexane-1-carboxylate Analyte->GC_Principle Analyzed by Analyte->HPLC_Principle Analyzed by

Caption: Logic for predicting retention in GC vs. RP-HPLC.

Conclusion and Recommendations

This guide provides a predictive comparison of the chromatographic behavior of methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate.

  • For GC analysis , the target compound is expected to have the longest retention time among its volatile analogues due to its higher boiling point. GC is suitable for purity assessment where volatility is the primary separation factor.

  • For RP-HPLC analysis , the target compound will likely exhibit intermediate retention , eluting earlier than its less polar parent ester (methyl cyclohexane-1-carboxylate) and significantly later than its highly polar amine/acid analogue. RP-HPLC offers greater flexibility for method development, especially when analyzing mixtures containing polar impurities or related substances.

Researchers developing analytical methods for this and similar isocyanide-containing molecules should begin with a broad-gradient RP-HPLC method using a C18 column and an acidic mobile phase modifier. This approach will provide the most comprehensive initial assessment of the sample and serve as a robust starting point for further optimization.

References

  • Waters Corporation. (n.d.). What are common causes for less than expected retention times on a reversed-phase LC column? - WKB79531. Waters Knowledge Base. [Link]

  • Dolan, J. W. (2022). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Separation Science. (2024). Factors Impacting Chromatography Retention Time. [Link]

  • Kazakevich, Y., & McNair, H. M. (n.d.). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. SciSpace. [Link]

  • Sisco, M., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. [Link]

  • Quai, M. M. (2021). An overview of Isocyanide. ResearchGate. [Link]

  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • YMC Co., Ltd. (n.d.). Characterization and evaluation of a novel C18 column based on organic/inorganic hybrid silica for HPLC and UHPLC. YMC America. [Link]

Sources

Validation

Mechanistic Causality: The Vulnerability of Amides vs. The Stealth of Isocyanides

Architecting Metabolic Resilience: A Comparative Guide to Isocyanide vs. Amide Linkers in Drug Design As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter a rec...

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Metabolic Resilience: A Comparative Guide to Isocyanide vs. Amide Linkers in Drug Design

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter a recurring bottleneck: the metabolic liability of the linker. Whether designing targeted protein degraders (PROTACs), antibody-drug conjugates (ADCs), or radiopharmaceuticals, the linker must be stable enough to survive systemic circulation but functional enough to engage the target.

Traditional amide bonds are the default choice due to their synthetic accessibility. However, their susceptibility to enzymatic degradation often dooms otherwise promising candidates. In response, isocyanide (isonitrile) chemistry has emerged as a powerful structural workaround. This guide objectively compares the metabolic stability of classical amide linkers against isocyanide-derived alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary to benchmark these systems.

The Amide Liability: Amide bonds possess a planar geometry and distinct hydrogen-bonding capabilities that make them perfect substrates for a vast array of endogenous proteases and amidases. Furthermore, the α-carbons adjacent to the amide nitrogen are prime targets for CYP450-mediated N-dealkylation and oxidation. This dual vulnerability leads to rapid in vivo clearance.

The Isocyanide Advantage: Isocyanides bypass these metabolic traps through two distinct architectural strategies:

  • Direct Terminal Coordination: In radiopharmaceutical design, the terminal isocyanide carbon acts as a potent σ-donor and π-acceptor.1[1]. The resulting bulky metal complex physically shields the adjacent linker from enzymatic attack.

  • Non-Classical Bioisosteres via IMCRs: Isocyanides are highly reactive in Isocyanide-Based Multicomponent Reactions (IMCRs), such as the Ugi or Passerini reactions. These platforms allow chemists to2[2].3[3].

  • Steric Shielding: Additionally,4[4].

MetabolicStability Drug Drug Candidate Linker Design Amide Traditional Amide Linker Drug->Amide Isocyanide Isocyanide / IMCR Linker Drug->Isocyanide Amidases Amidases & Proteases Amide->Amidases Susceptible CYP450 CYP450 Oxidation Amide->CYP450 N-dealkylation Stability Steric Shielding & No Protease Recognition (High Stability) Isocyanide->Stability Bioisosteric replacement (e.g., Tetrazole) Isocyanide->Stability Metal Coordination (e.g., Tc-99m) Degradation Rapid Cleavage (Poor Stability) Amidases->Degradation CYP450->Degradation

Fig 1: Divergent metabolic pathways of amide vs. isocyanide-derived linkers in biological systems.

Quantitative Data: Benchmarking Metabolic Stability

The table below synthesizes comparative stability data across different modalities, contrasting the rapid clearance of standard amides with the resilience of isocyanide-derived architectures.

Linker ArchitectureModality ApplicationRemaining at 1h (HLM)Primary Metabolic LiabilityReference
Standard Linear Amide Peptidomimetics / PROTACs~11%Amidase cleavage, CYP450 oxidation[3]
Tetrazole Bioisostere (IMCR) Peptidomimetics~35 - 60%Slow hepatic clearance[3]
99mTc-Isonitrile Complex Radiopharmaceuticals>95% (at 4h)Renal excretion (stable in serum)[1]
SN2-Derived Hindered Amide Small Molecules>80%Steric hindrance limits CYP access[4]

Self-Validating Experimental Protocol: Microsomal Stability Assay

Causality of Experimental Choices:
  • Pre-incubation: Establishes thermal equilibrium and baseline non-specific binding to microsomal proteins before the reaction starts, preventing kinetic lag.

  • The Minus-NADPH Control (Self-Validation): CYP450 enzymes strictly require NADPH as an electron donor. By running a parallel sample without NADPH, we isolate enzymatic metabolism from background chemical instability. If the linker degrades in both arms, it is chemically unstable; if it degrades only with NADPH, the liability is purely metabolic.

  • Cold Acetonitrile Quench: Instantly denatures the enzymes and precipitates proteins, freezing the metabolic snapshot in time for accurate LC-MS/MS quantification.

Step-by-Step Methodology:
  • Master Mix Preparation: Prepare a solution containing 0.5 mg/mL Human Liver Microsomes and 1 µM of the test compound (Amide or Isocyanide-linker variant) in 100 mM potassium phosphate buffer (pH 7.4).

  • Equilibration: Pre-incubate the master mix at 37°C for 5 minutes.

  • Bifurcation (The Validation Step): Split the master mix into two parallel reaction tubes:

    • Tube A (Test): Add NADPH (final concentration 1 mM) to initiate enzymatic metabolism.

    • Tube B (Control): Add an equivalent volume of buffer (No NADPH).

  • Incubation & Sampling: Incubate both tubes at 37°C. At designated time points (0, 15, 30, and 60 minutes), extract a 50 µL aliquot from each tube.

  • Quenching: Immediately dispense each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Transfer the supernatant to LC vials and analyze the remaining parent compound via LC-MS/MS. Calculate the in vitro half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) based on the logarithmic decay of the Test sample relative to the Control.

HLM_Workflow Prep Prepare 1 µM Test Compound HLM Add HLM (0.5 mg/mL) Prep->HLM Split Split to Test & Control HLM->Split Test + NADPH (Enzymatic) Split->Test Ctrl - NADPH (Chemical) Split->Ctrl Incubate Incubate 37°C (0-60 min) Test->Incubate Ctrl->Incubate Quench Quench with Cold MeCN Incubate->Quench LCMS LC-MS/MS Quantification Quench->LCMS

Fig 2: Self-validating microsomal stability assay workflow isolating enzymatic from chemical decay.

Conclusion

While amide bonds remain a cornerstone of synthetic chemistry, their metabolic liabilities often necessitate extensive and costly optimization cycles. By strategically integrating isocyanide chemistry—either as direct metal-coordinating linkers in radioligands or as precursors to sterically shielded bioisosteres in PROTACs—drug developers can proactively engineer metabolic resilience into their candidates from day one.

References

  • Influence of Linker Molecules on the Biodistribution Characteristics of 99mTc-labeled Mannose Derivatives with an Isocyanide-Coordinated Group. ACS Pharmacology & Translational Science.[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health (NIH) / PMC.[Link]

  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • The isocyanide SN2 reaction. Nature Communications.[Link]

Sources

Safety & Regulatory Compliance

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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